RA190
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXLEVUBFNYIK-VCCJZKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of RA190 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190, a synthetic bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional therapies.[1][2][3] Initially characterized as a specific inhibitor of the 19S proteasome ubiquitin receptor RPN13/ADRM1, its mechanism of action is now understood to be more complex, sparking a debate within the scientific community.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its proposed primary target, the downstream signaling cascades it perturbs, and the ensuing cellular fate. We will also delve into the existing controversy surrounding its target specificity, present quantitative data on its efficacy, and provide detailed protocols for key experimental validations.
The Proposed Primary Target: RPN13
The initial proposed mechanism of action for this compound centers on its covalent interaction with RPN13 (also known as ADRM1), a key ubiquitin receptor located in the 19S regulatory particle of the proteasome.[3][5] this compound, acting as a Michael acceptor, is reported to form a covalent bond with cysteine 88 (C88) within the Pru domain of RPN13.[1][5] This binding event is hypothesized to inhibit the function of RPN13, thereby disrupting the recognition and processing of polyubiquitinated proteins by the proteasome.[3][5]
Downstream Cellular Consequences of this compound Action
The inhibition of RPN13 function by this compound triggers a cascade of cellular events that ultimately lead to cancer cell death. These downstream consequences are multifaceted and interconnected, affecting several critical cellular processes.
Accumulation of Polyubiquitinated Proteins
The most immediate and well-documented effect of this compound treatment is the rapid and significant accumulation of high-molecular-weight polyubiquitinated proteins within the cancer cell.[1][3][4] This is a direct consequence of the blockade of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of cellular proteins. The buildup of these proteins, which are often misfolded or regulatory proteins that require timely degradation, leads to a state of proteotoxic stress.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of polyubiquitinated proteins places a heavy burden on the endoplasmic reticulum (ER), the primary site of protein folding and modification. This leads to ER stress and the activation of the Unfolded Protein Response (UPR).[1][3] The UPR is a signaling network that initially aims to restore ER homeostasis. However, under conditions of prolonged and unresolved ER stress, as induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic signaling pathway.[1] Key markers of this compound-induced ER stress include the upregulation of ATF-4 and CHOP-10.[1]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical driver of inflammation, cell survival, and proliferation in many cancers, including hepatocellular carcinoma.[4] The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκBα. This compound, by inhibiting the proteasome, prevents the degradation of IκBα.[4] This leads to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity, thereby depriving the cancer cell of a key survival signal.[4][5]
Induction of Apoptosis
The culmination of proteotoxic stress, unresolved ER stress, and inhibition of pro-survival signaling pathways is the induction of apoptosis, or programmed cell death.[1][4] this compound has been shown to trigger apoptosis in a variety of cancer cell lines, as evidenced by the externalization of phosphatidylserine (B164497) (detected by Annexin V staining) and the cleavage of PARP.[1][5] The pro-apoptotic protein Bax has been observed to be upregulated following this compound treatment.[1] Notably, in some contexts, this apoptosis appears to be p53-independent.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been reported to cause cell cycle arrest, particularly at the G2/M transition.[4] This effect is consistent with the role of the proteasome in regulating the levels of key cell cycle proteins.
The Target Controversy: RPN13 and Beyond
While the initial body of research pointed to RPN13 as the primary and specific target of this compound, subsequent studies have introduced a significant controversy.[1][4] Some research suggests that this compound is a promiscuous alkylator that interacts with dozens of other cellular proteins.[4] Chemical proteomics experiments have revealed that many other proteins are engaged by this compound, and that modulating the levels of RPN13 in cells does not always correlate with sensitivity to the compound.[4] This has led to the hypothesis that the cytotoxic effects of this compound may be the result of complex polypharmacology, involving multiple targets and a general disruption of cellular redox balance, rather than the inhibition of RPN13 alone.[4]
It is crucial for researchers to be aware of this ongoing debate and to consider the possibility of off-target effects when interpreting experimental results with this compound.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM lines | Multiple Myeloma | < 0.1 | [6] |
| HPV-transformed cells | Cervical Cancer | < 0.3 | [6] |
| HeLa | Cervical Cancer | ~1.0 | [7] |
| MM.1S | Multiple Myeloma | ~0.5 | [7] |
| Various Cancer Cell Lines | Various | 0.1 - 5 | [5] |
Experimental Protocols
Western Blotting for Detection of Polyubiquitinated Proteins
Objective: To qualitatively and quantitatively assess the accumulation of polyubiquitinated proteins in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ubiquitin (e.g., clone FK2)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 4-12 hours).[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the high-molecular-weight ubiquitin smear using a chemiluminescence imaging system.[4][5]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time course (e.g., 12-24 hours).[1][5]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Analysis: Analyze the stained cells by flow cytometry.[5] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[5]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the pathway.[5]
-
Incubation: Incubate for an appropriate time (e.g., 6-8 hours).
-
Cell Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.[5] A decrease in the luciferase signal in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB signaling.
Biotinylated this compound Pull-Down Assay
Objective: To identify the direct binding partners of this compound in cancer cell lysates.
Materials:
-
Cancer cell line of interest
-
Biotinylated this compound (RA190B)
-
Unconjugated this compound (for competition)
-
Lysis buffer (e.g., MPER)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Western blot reagents
Procedure:
-
Cell Lysate Preparation: Lyse the cancer cells and clarify the lysate by centrifugation.[4]
-
Pre-clearing: Pre-clear the lysate with streptavidin beads to minimize non-specific binding.
-
Incubation with Biotinylated Compound: Incubate the pre-cleared lysate with RA190B. For competition experiments, pre-incubate the lysate with an excess of unconjugated this compound before adding RA190B.[5]
-
Capture of Biotinylated Complexes: Add streptavidin beads to the lysate and incubate to capture the RA190B and its binding partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., RPN13) or by mass spectrometry for unbiased identification of binding partners.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein(s) in intact cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound binding has stabilized the target protein against thermal denaturation, thus confirming target engagement.[5]
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Core Target of RA190: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of RA190, a bis-benzylidine piperidone with demonstrated anti-cancer activity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its primary target, mechanism of action, and the methodologies used to characterize it. This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways associated with this compound's activity.
Executive Summary
This compound has been prominently described as a covalent inhibitor of the proteasome ubiquitin receptor RPN13 (also known as ADRM1). The proposed mechanism involves the covalent binding of this compound to cysteine 88 (C88) of RPN13, a component of the 19S regulatory particle of the proteasome. This interaction is reported to inhibit proteasome function, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death in cancer cells.[1][2] However, a significant controversy exists within the scientific community, with subsequent research suggesting that RPN13 may not be the physiologically relevant target of this compound, and that its anti-cancer effects could be attributed to interactions with multiple other proteins.[3][4] This guide presents the evidence for both perspectives to provide a balanced and comprehensive overview.
Quantitative Data: Potency of this compound in Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate particular potency in multiple myeloma and ovarian cancer cell lines.
| Cell Line Category | Cell Line | IC50 (nM) | Reference |
| Multiple Myeloma | MM.1S | < 100 | [2] |
| ANBL6.WT | Not specified | [5] | |
| ANBL6.BR (Bortezomib Resistant) | Not specified | [5] | |
| RPMI-8226 | Not specified | [5] | |
| INA6 | Not specified | [5] | |
| Ovarian Cancer | A2780 | 139 | [6] |
| TOV21G | 148 | [6] | |
| ID8-vegf | 211 | [6] | |
| SKOV3 | 73 | [6] | |
| SKOV3-TR | 109 | [6] | |
| OVCAR3 | 120 | [6] | |
| ES2 | 115 | [6] | |
| HPV-Positive Cancer | HeLa (Cervical) | Not specified | [7] |
| CaSki (Cervical) | Not specified | [7] | |
| SiHa (Cervical) | Not specified | [7] |
Experimental Protocols
This section details the key experimental methodologies used to investigate the target and mechanism of action of this compound.
Protocol 1: Biotinylated this compound Pull-Down Assay
This assay is designed to identify the direct binding partners of this compound within the cellular proteome.
Objective: To isolate and identify proteins that covalently bind to this compound.
Materials:
-
Cancer cell line of interest
-
Biotinylated this compound (RA190B)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against RPN13 and other potential targets
Procedure:
-
Cell Lysis: Treat cultured cancer cells with RA190B for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Incubation with Streptavidin Beads: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated RA190B-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the putative target (e.g., RPN13). Eluted proteins can also be identified by mass spectrometry for an unbiased approach.[8][9][10][11]
Protocol 2: Western Blot Analysis of Polyubiquitinated Proteins
This protocol is used to assess the functional consequence of proteasome inhibition by this compound, which is the accumulation of polyubiquitinated proteins.
Objective: To detect the accumulation of high molecular weight polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against ubiquitin (specifically recognizing polyubiquitin (B1169507) chains, e.g., anti-K48-linkage specific)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for polyubiquitin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of a high-molecular-weight smear indicates the buildup of polyubiquitinated proteins.[12][13][14]
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis in response to this compound treatment.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the key signaling pathways involved.
The Controversy Surrounding this compound's Primary Target
While the initial and prominent hypothesis identifies RPN13 as the primary target of this compound, this has been challenged. A 2020 study published in Cell Chemical Biology presented evidence suggesting that this compound does not engage RPN13 in a physiologically relevant manner in cells.[3][4] The authors of this study found no evidence of direct binding to RPN13 in cellular contexts and demonstrated that modulating RPN13 levels did not affect cellular sensitivity to this compound.[3][4] Instead, their chemical proteomics experiments revealed that this compound interacts with dozens of other cellular proteins, suggesting a polypharmacological mechanism of action.[3][4]
This finding is critical for the drug development community, as understanding the complete target profile of a compound is paramount for predicting its efficacy and potential off-target toxicities. Further research is warranted to deconvolve the specific contributions of each potential target to the overall anti-cancer activity of this compound.
Conclusion
This compound is a compound of significant interest in cancer research, with demonstrated preclinical activity. While the ubiquitin receptor RPN13 is the most cited target, there is compelling evidence to suggest a more complex mechanism involving multiple cellular targets. The quantitative data on its potency, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers to further investigate the therapeutic potential and precise molecular mechanisms of this compound. A thorough understanding of its target profile will be essential for its future clinical development.
References
- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. changlab.stanford.edu [changlab.stanford.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol [hellobio.com]
- 15. kumc.edu [kumc.edu]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Impact of RA190 on Polyubiquitinated Protein Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190 is a potent, covalent inhibitor of the 19S regulatory particle-associated ubiquitin receptor RPN13 (also known as ADRM1). By targeting RPN13, this compound disrupts the normal function of the ubiquitin-proteasome system (UPS), leading to the rapid and substantial accumulation of polyubiquitinated proteins within the cell. This accumulation triggers significant proteotoxic stress, culminating in the induction of the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on polyubiquitinated protein accumulation, and detailed protocols for key experimental procedures to study these effects. While RPN13 is the primary reported target, some studies suggest potential off-target effects, a consideration for researchers in this field.
Introduction
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. Its proper functioning is essential for a multitude of cellular processes, including cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the central enzyme of the UPS, is composed of a 20S core particle responsible for proteolysis and one or two 19S regulatory particles that recognize, deubiquitinate, and unfold ubiquitinated substrates for degradation.
Dysregulation of the UPS has been implicated in the pathogenesis of numerous diseases, including cancer. Tumor cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional UPS to manage the increased load of misfolded and regulatory proteins. This dependency has made the proteasome an attractive target for cancer therapy.
This compound is a bis-benzylidine piperidone that acts as an irreversible inhibitor of the proteasome.[1][2] Unlike first-generation proteasome inhibitors such as bortezomib (B1684674), which target the catalytic activity of the 20S core particle, this compound targets the RPN13 ubiquitin receptor in the 19S regulatory particle.[1][3] This distinct mechanism of action allows this compound to overcome some forms of bortezomib resistance and provides a rationale for its investigation as a novel therapeutic agent.[1][3]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the proteasome through a covalent interaction with a specific cysteine residue on the RPN13 subunit.
Covalent Binding to RPN13
This compound contains a Michael acceptor moiety that covalently binds to the thiol group of Cysteine 88 (Cys88) in the Pru (pleckstrin-like receptor for ubiquitin) domain of RPN13.[1][4] This irreversible binding event blocks the ability of RPN13 to recognize and bind polyubiquitinated proteins, which is a crucial initial step for their subsequent degradation by the proteasome.[1]
Disruption of the Ubiquitin-Proteasome System
By incapacitating RPN13, this compound effectively jams the protein degradation machinery at an early stage. Polyubiquitinated proteins, which are normally recognized and processed by the 19S regulatory particle, are no longer efficiently captured. This leads to their accumulation throughout the cell.[1][5] A notable characteristic of this compound-induced accumulation is the prevalence of higher molecular weight polyubiquitinated species compared to those observed with 20S proteasome inhibitors like bortezomib.[1] This is likely due to the inhibition of deubiquitinating enzymes (DUBs) associated with the 19S particle, which would normally trim the ubiquitin chains.
Downstream Cellular Consequences
The massive buildup of polyubiquitinated proteins induces a state of severe proteotoxic stress. This stress triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress as the cell attempts to cope with the protein-folding crisis.[1][5] If the stress is prolonged and cannot be resolved, the UPR signaling switches from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.[3]
Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound, starting from its covalent binding to RPN13, leading to the inhibition of proteasome function, accumulation of polyubiquitinated proteins, and subsequent induction of cellular stress and apoptosis.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on cell viability and polyubiquitinated protein accumulation.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.15 | [2] |
| Multiple Myeloma (MM) lines | Multiple Myeloma | <0.1 | [6] |
| HPV-transformed cells | Cervical Cancer | <0.3 | [6] |
Table 2: Comparison of Polyubiquitinated Protein Accumulation
| Treatment | Cell Line | Observation | Reference |
| This compound | HeLa, CaSki | Dose-dependent increase in K48-linked polyubiquitinated proteins. | [1] |
| This compound vs. Bortezomib | HeLa | This compound induces higher molecular weight polyubiquitinated proteins than bortezomib. | [1] |
| This compound | HepG2 | Dose-dependent increase in polyubiquitinated proteins at 1 µM and 2 µM. | [5] |
| This compound | HCT116 (WT) | Induces accumulation of ubiquitinated proteins. | [7] |
| This compound | HCT116 (trRpn13) | Attenuated accumulation of ubiquitinated proteins compared to wild-type. | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Figure 2: Experimental Workflow. A general workflow for investigating the effects of this compound on cultured cells, from treatment to various downstream analyses.
Western Blot for Polyubiquitinated Proteins
Objective: To qualitatively and semi-quantitatively assess the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels (gradient gels, e.g., 4-15%, are recommended to resolve high molecular weight proteins)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ubiquitin (e.g., P4D1 or FK2 clones)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspases 3 and 7 as an indicator of apoptosis induction by this compound.
Materials:
-
Cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (if a parallel viability assay is performed) and express the results as fold-change over the vehicle-treated control.
Conclusion
This compound is a valuable research tool for studying the ubiquitin-proteasome system and a promising therapeutic candidate. Its unique mechanism of targeting the RPN13 ubiquitin receptor leads to a rapid and pronounced accumulation of polyubiquitinated proteins, triggering a cascade of cellular events that culminate in apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to further elucidate its potential in various disease contexts. As with any targeted inhibitor, it is crucial to consider and investigate potential off-target effects to fully understand its biological activity.
References
- 1. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 5. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome subunit Rpn13 is a novel ubiquitin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of RA190 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on RA190, a novel agent targeting the ubiquitin receptor Rpn13, in the context of multiple myeloma (MM). This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a bis-benzylidine piperidone that covalently binds to Cys88 of Rpn13 (also known as ADRM1), a ubiquitin receptor associated with the 19S regulatory particle of the proteasome.[1] Unlike proteasome inhibitors such as bortezomib (B1684674) that block the catalytic activity of the 20S proteasome, this compound inhibits proteasome function without directly affecting its enzymatic activity.[2] This distinct mechanism of action leads to the rapid accumulation of high-molecular-weight polyubiquitinated proteins, triggering downstream apoptotic pathways.[1]
The anti-myeloma activity of this compound is linked to the induction of caspase-dependent apoptosis and the unfolded protein response (UPR).[2] Studies have shown that this compound's cytotoxic effects are dependent on the presence of Rpn13, as demonstrated by CRISPR/Cas9 knockout experiments.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various multiple myeloma cell lines, including those resistant to standard therapies.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Subtype/Resistance Profile | IC50 (nM) | Reference |
| MM.1S | Dexamethasone-sensitive | 200-1000 | [3] |
| MM.1R | Dexamethasone-resistant | 200-1000 | [3] |
| RPMI-8226 | - | 200-1000 | [3] |
| U266 | - | 200-1000 | [3] |
| OPM2 | - | 200-1000 | [3] |
| NCI-H929 | - | 200-1000 | [3] |
| ANBL-6 | Bortezomib-resistant | Not specified | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Patient-Derived Multiple Myeloma Cells
| Patient Sample Type | Resistance Profile | IC50 Range (nM) | Reference |
| Purified (CD138+) MM cells (n=12) | Newly diagnosed and refractory to multiple therapies | Not specified | [3] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the initial studies of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.
-
Method:
-
MM cell lines (MM.1S, MM.1R, RPMI-8226, U266, OPM2, NCI-H929) are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
For the MTT assay, the absorbance is measured at a specific wavelength (e.g., 570 nm) after solubilizing the formazan (B1609692) crystals. For CellTiter-Glo®, luminescence is measured.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in MM cells following this compound treatment.
-
Method:
-
MM cells are treated with this compound at concentrations around the determined IC50 for various time points (e.g., 24, 48 hours).
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) in a binding buffer according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined.
-
Activation of caspases (caspase-3, -7, -8, -9) and cleavage of PARP are assessed by immunoblotting to confirm the apoptotic pathway.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Method:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously inoculated with human MM cells (e.g., MM.1S).
-
Once tumors are established (e.g., reaching a palpable size or detectable by bioluminescence imaging), mice are randomized into treatment and control groups.
-
The treatment group receives this compound administered via intraperitoneal (i.p.) or oral (p.o.) gavage at a specified dose and schedule (e.g., daily or several times a week). The control group receives a vehicle control.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers or by bioluminescence imaging.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Survival of the animals in each group is also recorded.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key molecular pathways affected by this compound and the general workflow of the preclinical evaluation.
Caption: Mechanism of action of this compound in multiple myeloma cells.
References
- 1. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anti-Cancer Potential of Bis-Benzylidine Piperidones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of bis-benzylidine piperidones as promising anti-cancer agents. These synthetic compounds, structural analogs of the natural product curcumin, have demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. This document provides a comprehensive overview of their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation, serving as a vital resource for researchers in oncology and medicinal chemistry.
Introduction: A New Frontier in Cancer Therapy
Bis-benzylidine piperidones are a class of α,β-unsaturated ketones that have garnered significant attention for their pronounced anti-cancer properties. Their modular structure allows for facile chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity against cancer cells. A notable example is RA190, a bis-benzylidine piperidone that has been extensively studied for its ability to target the ubiquitin-proteasome system, a critical pathway for cancer cell survival. This guide will delve into the molecular mechanisms underpinning the anti-neoplastic activity of these compounds, with a focus on key signaling pathways they modulate.
Quantitative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of bis-benzylidine piperidones has been quantified in numerous studies. The following tables summarize the cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (CC50/IC50 in µM) of Bis-Benzylidine Piperidone Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Leukemia (HL-60) | Oral Squamous Carcinoma (HSC-2, HSC-4) | Colon Cancer (HCT116, HT29) | Pancreatic Cancer | Multiple Myeloma | Ovarian Cancer |
| Series 1 & 2 | Submicromolar[1] | Submicromolar[1] | Low micromolar to nanomolar[2] | - | - | - |
| Unsymmetric Derivatives (2a-f, 3a-e) | Cytotoxic | Potent cytotoxicity | Potent cytotoxicity | - | - | - |
| This compound | - | - | - | - | Decreases viability[3] | Profoundly reduced growth in xenografts[4] |
| RA183 | - | - | - | - | Vulnerable | Particularly vulnerable |
| DiFiD | - | - | - | Inhibited proliferation[5] | - | - |
| Dimeric Derivatives (Series 2 & 3) | Highly toxic[6] | Highly toxic[6] | - | - | - | - |
| Terpene-Functionalized Hybrids (16-21) | - | - | - | - | - | - |
Note: Specific CC50/IC50 values can be found in the cited literature. The term "submicromolar" indicates values less than 1 µM.
Table 2: Selectivity and Apoptotic Effects of Selected Bis-Benzylidine Piperidones
| Compound/Derivative | Selectivity Index (SI) | Apoptosis Induction | Cell Cycle Arrest |
| Unsymmetric Derivatives | High SI values[7] | Induce apoptosis[7] | - |
| Dimeric Derivative (3b) | High tumor specificity[6] | Activation of caspases-3 & -7[6] | G2 arrest[6] |
| This compound | Preferentially killed HPV-transformed cells[4] | Endoplasmic reticulum stress-related apoptosis[4] | - |
| DiFiD | - | Increased activated caspase-3[5] | G2/M arrest[8] |
| Piperine (related compound) | - | Triggered apoptosis[9] | G1 phase arrest[9] |
Key Signaling Pathways and Mechanisms of Action
Bis-benzylidine piperidones exert their anti-cancer effects by modulating several critical cellular signaling pathways. The primary mechanisms identified to date include the inhibition of the proteasome and the NF-κB pathway, and the induction of apoptosis via the intrinsic pathway and modulation of the Notch signaling pathway.
Proteasome and NF-κB Pathway Inhibition
A key mechanism of action for compounds like this compound is the covalent binding to the RPN13 ubiquitin receptor in the 19S regulatory particle of the proteasome.[4] This inhibition of proteasome function leads to a rapid accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress-related apoptosis.[4] Furthermore, by preventing the degradation of IκBα, these compounds block the activation and nuclear translocation of the transcription factor NF-κB, which is crucial for the survival of many cancer cells.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Foundational Research on RA190 and HPV-Transformed Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the investigational drug RA190 and its effects on human papillomavirus (HPV)-transformed cells. This document outlines the core mechanism of action of this compound, presents quantitative data from key studies, provides detailed experimental protocols for reproducing and expanding upon this research, and visualizes the critical signaling pathways and experimental workflows.
Core Concept: this compound and Its Mechanism of Action in HPV-Transformed Cells
This compound is a bis-benzylidine piperidone that has been identified as a potent inhibitor of the proteasome.[1] Its mechanism of action is centered on its covalent binding to cysteine 88 of the RPN13/ADRM1 ubiquitin receptor in the 19S regulatory particle of the proteasome.[1] This binding inhibits the function of the proteasome, leading to a rapid accumulation of polyubiquitinated proteins within the cell.
In the context of HPV-transformed cells, this proteasome inhibition has a particularly significant impact. High-risk HPV oncoproteins, specifically E6 and E7, are central to the transformation and survival of these cancer cells.[2][3] The E6 oncoprotein promotes the degradation of the tumor suppressor protein p53 through the ubiquitin-proteasome pathway.[2][4] By inhibiting the proteasome, this compound stabilizes p53, allowing it to accumulate in the cell and trigger downstream pro-apoptotic signaling pathways.[1] This stabilization of E6 targets is believed to be a key reason for the preferential killing of HPV-transformed cells by this compound.[1]
Similarly, the HPV E7 oncoprotein targets the retinoblastoma protein (pRb) for degradation, which disrupts cell cycle control.[2] While the direct effect of this compound on pRb stabilization is less explicitly detailed in the initial research, the general accumulation of polyubiquitinated proteins would likely affect the turnover of numerous cellular proteins, including those involved in cell cycle regulation.
Quantitative Data Summary
The following tables summarize the quantitative data from foundational studies on this compound in HPV-transformed cells.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cervical Cancer Cell Lines
| Cell Line | HPV Status | IC50 (µM) | Citation |
| HeLa | HPV+ | ≤0.3 | [1] |
| CaSki | HPV+ | ≤0.3 | [1] |
| SiHa | HPV+ | ≤0.3 | [1] |
| HT3 | HPV- | >5 | [1] |
| C33A | HPV- | >5 | [1] |
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway of this compound in HPV-Transformed Cells
References
The Discovery and Synthesis of RA190: A Covalent Inhibitor of the Proteasome Ubiquitin Receptor RPN13
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RA190 is a novel, orally bioavailable, small molecule that has demonstrated significant preclinical anti-cancer activity in a range of hematological and solid tumors. This bis-benzylidine piperidone was identified through a high-throughput phenotypic screen and subsequently characterized as a covalent inhibitor of the 19S proteasome ubiquitin receptor RPN13 (also known as ADRM1). By binding to cysteine 88 of RPN13, this compound disrupts the normal function of the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and the induction of endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of this compound's activity are also presented, along with visualizations of its signaling pathway and experimental workflows.
Discovery and Synthesis
This compound was developed as a more potent and soluble analog of an earlier generation compound, RA1, which was identified in a screen for molecules with selective toxicity towards cervical cancer cells. The synthesis of this compound involves a two-step process. The core bis-benzylidine piperidone scaffold is first formed through a Claisen-Schmidt condensation of 4-piperidone (B1582916) with two equivalents of 3,4-dichlorobenzaldehyde (B146584). This is followed by the coupling of a phenylalanine moiety to the piperidone nitrogen via an amide bond, a modification that was found to be important for its proteasome inhibitory activity.[1] While a detailed, step-by-step synthesis protocol is best sourced from the primary literature (Anchoori et al., 2013), the general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of this compound
Step 1: Synthesis of 3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one
-
A suspension of 4-piperidone hydrochloride monohydrate is prepared in glacial acetic acid.
-
Two equivalents of 3,4-dichlorobenzaldehyde are added to the suspension.
-
Dry hydrochloric acid gas is passed through the reaction mixture.
-
The mixture is allowed to stand for 24 hours to allow for the precipitation of the product.
-
The precipitate, 3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one, is collected.
Step 2: Amide Coupling with Phenylalanine
-
The 3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one intermediate is coupled with phenylalanine.
-
Standard amide bond forming conditions are employed. This typically involves the use of a coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
The final product, this compound, is purified by chromatography.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting a specific component of the ubiquitin-proteasome system. Unlike clinically approved proteasome inhibitors such as bortezomib, which target the catalytic 20S core of the proteasome, this compound acts on the 19S regulatory particle.
Specifically, this compound is a covalent inhibitor of the ubiquitin receptor RPN13.[2] It forms a covalent bond with cysteine 88 (Cys88) located in the Pru (pleckstrin-like receptor for ubiquitin) domain of RPN13.[3] This interaction inhibits the function of RPN13, leading to a rapid and dramatic accumulation of high molecular weight polyubiquitinated proteins within the cell.[2]
The accumulation of these polyubiquitinated proteins induces significant cellular stress, primarily through the activation of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. This ultimately triggers caspase-dependent apoptosis, leading to programmed cell death in cancer cells. Notably, this compound has shown efficacy in bortezomib-resistant multiple myeloma cell lines, suggesting a distinct mechanism of action that can overcome certain forms of drug resistance.
References
The Impact of RA190 on NF-κB Signaling in Cholangiocarcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism by which RA190, a novel proteasome inhibitor, exerts its anti-tumor effects on cholangiocarcinoma (CCA) through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is a synthesis of preclinical research findings, designed to offer a comprehensive resource for investigators in the field of oncology and drug discovery.
Executive Summary
Cholangiocarcinoma remains a challenging malignancy with limited therapeutic options. The NF-κB signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and apoptosis, is often constitutively active in CCA, contributing to its pathogenesis and chemoresistance. This compound has emerged as a promising therapeutic agent that targets a specific subunit of the proteasome, leading to the inhibition of NF-κB activity and subsequent induction of apoptosis in intrahepatic cholangiocarcinoma (ICC) cells. This document details the mechanism of action of this compound, presents key quantitative findings from preclinical studies, provides representative experimental protocols, and illustrates the core concepts through signaling pathway and workflow diagrams.
Mechanism of Action of this compound in Cholangiocarcinoma
This compound is a specific inhibitor of the proteasome subunit ADRM1 (Adhesion Regulating Molecule 1), also known as RPN13. In the context of NF-κB signaling, the proteasome plays a crucial role in the degradation of the inhibitor of NF-κB, IκBα. The canonical NF-κB pathway is constitutively active in many cancers, promoting cell survival.
The established mechanism of this compound's impact on NF-κB signaling in cholangiocarcinoma is as follows:
-
Inhibition of ADRM1: this compound covalently binds to and inactivates ADRM1, a subunit of the 19S regulatory particle of the proteasome.[1]
-
Accumulation of Phosphorylated IκBα (p-IκBα): The inhibition of proteasomal function by this compound prevents the degradation of phosphorylated IκBα.[1]
-
Sequestration of NF-κB in the Cytoplasm: The accumulation of p-IκBα leads to the continued sequestration of the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation.[2][3]
-
Inhibition of NF-κB Signaling: The lack of nuclear NF-κB p65 leads to a decrease in the transcription of pro-survival genes.
-
Induction of Apoptosis: The suppression of NF-κB-mediated survival signals ultimately leads to the induction of apoptosis in cholangiocarcinoma cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on cholangiocarcinoma cells.
| Cell Line | Treatment | Effect on Cell Viability | Effect on Proliferation | Reference |
| QBC939 | This compound | Significantly Reduced | Suppressed | [1] |
| RBE | This compound | Significantly Reduced | Suppressed | [1] |
| Primary ICC Cells | This compound | Significantly Reduced | Suppressed | [1] |
Table 1: Effect of this compound on Cholangiocarcinoma Cell Viability and Proliferation.
| Cell Line | Treatment | Effect on p-IκBα Levels | Effect on NF-κB Activation | Reference |
| ICC Cells | This compound | Accumulated | Decreased Activating Levels | [1] |
Table 2: Effect of this compound on NF-κB Signaling Pathway Components in Cholangiocarcinoma Cells.
| Model | Treatment | Effect on Tumor Growth | Reference |
| Subcutaneous Xenograft | This compound | Significantly Inhibited | [2] |
| Patient-Derived Xenograft (PDX) | This compound | Significantly Inhibited | [2] |
Table 3: In Vivo Efficacy of this compound in Cholangiocarcinoma Models.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the impact of this compound on NF-κB signaling in cholangiocarcinoma.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cholangiocarcinoma cells.
-
Cell Seeding: Seed cholangiocarcinoma cells (e.g., QBC939, RBE) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB signaling pathway following this compound treatment.
-
Cell Lysis: Treat cholangiocarcinoma cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture: Grow cholangiocarcinoma cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound or a vehicle control. A positive control such as TNF-α can be used to induce p65 translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject cholangiocarcinoma cells (e.g., 5 x 10⁶ QBC939 cells) into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., ~100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: The canonical NF-κB signaling pathway.
Figure 2: Mechanism of action of this compound on the NF-κB pathway.
Figure 3: A representative experimental workflow.
References
- 1. karger.com [karger.com]
- 2. This compound, a Proteasome Subunit ADRM1 Inhibitor, Suppresses Intrahepatic Cholangiocarcinoma by Inducing NF-KB-Mediated Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-424-5p represses the metastasis and invasion of intrahepatic cholangiocarcinoma by targeting ARK5 [ijbs.com]
The Enigmatic Role of RA190 in Cellular Stress Signaling: A Technical Guide on its Interplay with the p53 and p21 Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule RA190 and its complex effects on cellular signaling, with a particular focus on the p53 and p21 pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature, presenting conflicting and complementary findings to offer a comprehensive understanding of this compound's mechanism of action.
Executive Summary
This compound, a bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its cytotoxic effects on various cancer cell lines. However, its precise mechanism of action remains a subject of debate. Initial studies proposed that this compound covalently binds to and inhibits RPN13 (also known as ADRM1), a ubiquitin receptor in the 19S regulatory particle of the proteasome. This inhibition was thought to lead to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress, the unfolded protein response (UPR), and ultimately, apoptosis.
Conversely, more recent and compelling evidence suggests that this compound does not physically engage RPN13 in cells and instead exhibits a polypharmacological profile, interacting with a multitude of other cellular proteins. This guide will delve into both proposed mechanisms, presenting the data that supports each hypothesis.
A crucial aspect of this compound's activity is its relationship with the p53 and p21 signaling pathways. While the induction of apoptosis by this compound is reported to be largely p53-independent, a derivative of this compound, WL40, has been shown to activate the p53/p21 signaling cascade. This document will explore this dichotomy, providing a nuanced perspective on how structural modifications of this compound can dramatically alter its downstream cellular effects.
The this compound Conundrum: A Tale of Two Mechanisms
The scientific literature presents two divergent models for the molecular mechanism of this compound.
The RPN13 Inhibition Hypothesis
The initial hypothesis posited that this compound acts as a covalent inhibitor of the RPN13 ubiquitin receptor within the proteasome's 19S regulatory particle. This interaction was proposed to block the recognition of polyubiquitinated proteins, leading to their accumulation and subsequent induction of endoplasmic reticulum (ER) stress and apoptosis.
The Polypharmacology and RPN13-Independent Hypothesis
In contrast, subsequent research has challenged the RPN13 inhibition model. These studies found no evidence of direct physical engagement between this compound and RPN13 in cellular contexts. Instead, chemical proteomics experiments revealed that this compound interacts with a wide array of cellular proteins, suggesting a polypharmacological mode of action is responsible for its cytotoxic effects.[1] This model is supported by findings that modulating RPN13 levels does not alter cellular sensitivity to this compound.
This compound, Endoplasmic Reticulum Stress, and p53-Independent Apoptosis
A consistent observation across studies is that this compound treatment leads to the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition, which in turn induces ER stress and the unfolded protein response (UPR). The resulting proteotoxic stress is a primary driver of this compound-induced apoptosis.
Importantly, multiple sources indicate that this apoptotic response is predominantly p53-independent. This suggests that this compound triggers cell death through alternative pathways that bypass the canonical p53-mediated apoptotic machinery.
References
The Enigmatic Role of RA190 in Protein Homeostasis: A Technical Whitepaper on its Interplay with the Proteasome and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190, a bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its cytotoxic effects in various cancer models. Initially characterized as a specific inhibitor of the 19S proteasome ubiquitin receptor Rpn13/ADRM1, its mechanism of action is now a subject of significant scientific debate. More recent evidence suggests that this compound is a promiscuous covalent inhibitor, engaging a multitude of cellular proteins. This technical whitepaper provides an in-depth exploration of the multifaceted role of this compound in cellular protein degradation pathways. We will delve into its originally proposed mechanism targeting the ubiquitin-proteasome system (UPS), the subsequent controversial findings, and its potential to induce autophagy as a secondary response to cellular stress. This document aims to provide a comprehensive and objective overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and data presented for critical evaluation.
Introduction: The Shifting Paradigm of this compound's Mechanism of Action
This compound was initially identified as a promising anti-cancer agent that covalently binds to cysteine 88 of the Rpn13/ADRM1 ubiquitin receptor in the 19S regulatory particle of the proteasome, leading to an inhibition of proteasome function and a subsequent accumulation of polyubiquitinated proteins.[1][2] This mode of action positioned this compound as a novel proteasome inhibitor with a distinct target from clinically used drugs like bortezomib (B1684674), suggesting its potential to overcome resistance.[3]
However, this targeted mechanism has been challenged. A comprehensive study using chemical proteomics revealed that this compound does not significantly engage Rpn13 in cells at concentrations that induce cytotoxicity.[4][5] Instead, it was found to be a highly promiscuous alkylator, covalently modifying dozens of other cellular proteins.[4][5] This pivotal finding necessitates a broader perspective on the cellular effects of this compound, moving beyond a single-target narrative to a more complex understanding of its polypharmacology.
The Ubiquitin-Proteasome System: A Primary but Non-Specific Target?
Despite the controversy surrounding its specific target, a consistent observation across multiple studies is the ability of this compound to disrupt the ubiquitin-proteasome system. Treatment of cancer cells with this compound leads to a significant accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.[1][2] This disruption of protein degradation is a key contributor to the cytotoxic effects of this compound, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3]
Quantitative Data on this compound-Induced Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~1.0 | [6] |
| Multiple Myeloma (MM) lines | Multiple Myeloma | < 0.1 | [7] |
| HPV-transformed cells | Cervical Cancer | < 0.3 | [7] |
This compound and the Induction of Autophagy: A Consequence of Cellular Stress
While not its primary characterized mechanism, there is evidence to suggest that this compound treatment can lead to the induction of autophagy. This is likely not a direct effect of the compound on autophagy-related proteins but rather a cellular response to the stress induced by proteasome inhibition and the accumulation of misfolded proteins. The inhibition of the proteasome can lead to ER stress, which is a known trigger for autophagy.[8] Autophagy can serve as a compensatory degradation pathway when the UPS is impaired, helping to clear aggregated proteins and damaged organelles to restore cellular homeostasis.
Hypothesized Signaling Pathway for this compound-Induced Autophagy
The following diagram illustrates a plausible signaling cascade leading to autophagy induction following this compound treatment, based on the known consequences of proteasome inhibition and ER stress.
Caption: Hypothesized signaling pathway of this compound-induced autophagy.
Promiscuous Activity of this compound: A Network of Off-Target Effects
The finding that this compound is a promiscuous alkylator necessitates a consideration of its off-target effects. Chemical proteomics has identified numerous cellular proteins that are engaged by this compound.[4][5] The functional consequences of these interactions are largely unknown but could contribute to the overall cytotoxicity and cellular responses, including any observed induction of autophagy.
Table of Potential this compound Off-Target Proteins
The following table lists a selection of proteins identified as being significantly engaged by this compound in chemical proteomics studies. This is not an exhaustive list but highlights the diversity of potential targets.
| Protein | Function |
| Numerous metabolic enzymes | Involved in glycolysis, amino acid metabolism, etc. |
| Chaperones and heat shock proteins | Protein folding and stress response |
| Cytoskeletal proteins | Cell structure and motility |
| Redox-related proteins | Oxidative stress response |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on cellular protein degradation pathways.
Western Blotting for Autophagy Markers (LC3-I/II and p62)
This protocol is adapted for the analysis of autophagy induction following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours). A positive control for autophagy induction (e.g., starvation or rapamycin) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62, and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Immunofluorescence for LC3 Puncta Formation
This protocol allows for the visualization of autophagosome formation.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound as described for western blotting.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block for 30 minutes.
-
Incubate with primary anti-LC3B antibody for 1 hour.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides with antifade medium and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. An increase in puncta formation indicates autophagosome accumulation.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects.
Conclusion
The role of this compound in inducing autophagy is a complex and likely indirect phenomenon, secondary to its profound and promiscuous effects on cellular protein homeostasis. While the initial hypothesis of a specific interaction with Rpn13 has been challenged, the compound's ability to disrupt the ubiquitin-proteasome system and induce ER stress is well-documented. The induction of autophagy appears to be a cellular coping mechanism in response to this stress. For researchers in drug development, the polypharmacology of this compound presents both challenges and opportunities. A deeper understanding of its full target profile is crucial for elucidating its complete mechanism of action and for the rational design of future therapeutics that modulate protein degradation pathways for the treatment of cancer and other diseases. This whitepaper provides a critical overview of the current state of knowledge and equips researchers with the necessary information and protocols to further investigate the enigmatic activities of this compound.
References
- 1. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ER stress-induced autophagy overcomes BRAF inhibitor resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Endoplasmic reticulum stress induced autophagy in cancer and its potential interactions with apoptosis and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of RA190
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of RA190, a bis-benzylidine piperidone with demonstrated anti-cancer properties. This document details the proposed mechanism of action, protocols for assessing its effects on cancer cell lines, and data presentation guidelines.
This compound is a covalent inhibitor of the 19S regulatory particle of the proteasome. It has been reported to target the RPN13 (also known as ADRM1) ubiquitin receptor.[1] The binding of this compound to cysteine 88 of RPN13 is thought to inhibit the proteasome's function, leading to a buildup of polyubiquitinated proteins within the cell.[1] This accumulation of misfolded proteins induces proteotoxic stress, triggering apoptosis (programmed cell death).[2] Furthermore, this compound has been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκBα.[1][2] The NF-κB pathway is a critical driver of inflammation-associated cancers.[2]
It is important to note that there is a scientific debate regarding the primary target of this compound, with some studies suggesting the existence of other cellular targets that contribute to its cytotoxic effects.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for in vitro experiments with this compound. Optimal conditions may vary depending on the cell line and experimental setup.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line Type | Cancer Type | Reported IC50 | Citation |
| Multiple Myeloma (MM) lines | Multiple Myeloma | < 0.1 µM | [3] |
| HPV-transformed cells | Cervical Cancer | < 0.3 µM | [3] |
| HeLa | Cervical Cancer | 0.2 - 5 µM (for viability assay) | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.15 µM | [5] |
| Intrahepatic Cholangiocarcinoma (ICC) cells | Cholangiocarcinoma | Various doses tested | [5] |
Table 2: Recommended Incubation Times for this compound Experiments
| Assay | Incubation Time | Citation |
| Cell Viability Assay | 48 - 72 hours | [4][5] |
| Ubiquitin Accumulation Assay | 12 hours | [5] |
| NF-κB Signaling Inhibition Assay | Pre-treatment: 1-2 hours, Stimulation: 6-8 hours | [4] |
| Apoptosis Assay | Specified time course (e.g., 24-48 hours) | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2, Multiple Myeloma cell lines)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture the selected cancer cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a predetermined density. Allow cells to adhere overnight.
-
On the following day, prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (refer to Table 2) before proceeding with downstream assays.
Cell Viability Assay (MTT or CCK-8)
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
For the MTT assay, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Ubiquitin Accumulation Assay (Western Blot)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A high molecular weight smear indicates the accumulation of polyubiquitinated proteins.[4]
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Treat cells with this compound in a 6-well plate.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes in the dark at room temperature.[4]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[4]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Using RA190 in DMSO for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190 is a bis-benzylidine piperidone compound investigated for its potent anticancer properties. It functions as an inhibitor of the 26S proteasome by covalently binding to Cysteine 88 of the RPN13 (also known as ADRM1) ubiquitin receptor located in the 19S regulatory particle.[1][2][3][4] This inhibition disrupts normal proteasome function, leading to the accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress, inhibits critical signaling pathways like NF-κB, and ultimately triggers apoptosis in cancer cells.[2][4][5] Its efficacy has been demonstrated in various preclinical models, including multiple myeloma, ovarian cancer, and human papillomavirus (HPV)-positive cancers.[6][7]
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for in vitro use. These application notes provide detailed protocols for the dissolution of this compound in DMSO, preparation of working solutions, and guidelines for its use in cell-based assays.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended concentrations for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 596.76 g/mol | [1][6][8] |
| CAS Number | 1617495-03-0 | [1][6][8] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | ≥ 95-100 mg/mL (~159-168 mM) | [1][6][8] |
| Recommended Stock Conc. | 10-50 mM in anhydrous DMSO | N/A |
| Typical In Vitro Working Conc. | 0.1 µM - 5 µM | [1][9] |
| Storage (Powder) | -20°C for up to 3 years | [6][8] |
| Storage (in DMSO) | -80°C for 6-12 months; -20°C for 1 month | [1][6][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of this compound, which can be stored for long-term use and diluted for various experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock concentration.
-
Example for a 20 mM stock solution:
-
Mass (mg) = Desired Volume (mL) × 20 mmol/L × 596.76 g/mol
-
To make 1 mL of a 20 mM stock, you would need: 1 mL × 0.020 mol/L × 596.76 g/mol = 11.94 mg of this compound.
-
-
-
Dissolution: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly. If the compound does not dissolve completely, sonication in a water bath for 5-10 minutes is recommended to facilitate dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[1][8]
-
Storage: Store the aliquots upright at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][6][8]
Protocol 2: Preparation of Working Solutions and Treatment of Cell Cultures
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells in culture.
Materials:
-
This compound concentrated stock solution (from Protocol 1)
-
Pre-warmed, sterile complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Cell cultures ready for treatment
Procedure:
-
Thaw Stock: Remove a single aliquot of the this compound DMSO stock from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in pre-warmed culture medium. This helps ensure accurate pipetting and homogenous mixing for the final concentrations.
-
Example: To prepare a 1 µM final concentration from a 20 mM stock, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 20 mM stock to 199 µL of medium.
-
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution directly to the culture wells containing cells and medium to achieve the desired final concentrations.
-
Example: To achieve a 1 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: It is crucial to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.
-
Incubation: Gently mix the plate and return it to the incubator. Treat the cells for the duration specified by your experimental design (e.g., 24, 48, or 72 hours).
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
Caption: this compound mechanism of action leading to apoptosis.
Caption: General experimental workflow for in vitro this compound studies.
Application Example: Verifying this compound Activity
To confirm that the prepared this compound solution is biologically active, a Western blot to detect the accumulation of polyubiquitinated proteins is a direct and effective method.
Brief Protocol:
-
Treat Cells: Plate a cancer cell line (e.g., HeLa, NCI-H929) and treat with a vehicle control (DMSO) and 1-2 µM this compound for 6 to 24 hours. A positive control, such as the 20S proteasome inhibitor bortezomib, can also be included.[7]
-
Lyse Cells: Harvest the cells and prepare protein lysates using a standard lysis buffer.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for ubiquitin.[7]
-
Analyze Results: A successful treatment with active this compound will result in a pronounced high-molecular-weight smear in the corresponding lane, indicating a significant accumulation of polyubiquitinated proteins compared to the vehicle-treated control.[2][7] This confirms the inhibition of proteasome function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Proteasome | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Rpn13 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Treating HeLa Cells with RA190
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a synthetic, small-molecule compound that has demonstrated potent anti-cancer activity in various cancer cell lines, including the widely studied HeLa human cervical adenocarcinoma cell line. Initially identified as a covalent inhibitor of the 26S proteasome ubiquitin receptor Rpn13, recent evidence suggests a more complex mechanism of action involving multiple cellular targets, a concept known as polypharmacology. This multifaceted interaction likely contributes to its cytotoxic effects, which include the induction of cell cycle arrest and apoptosis.
These application notes provide a comprehensive guide for utilizing this compound in studies involving HeLa cells. The included protocols for key cellular assays are designed to assist researchers in determining effective concentrations and elucidating the cellular and molecular responses to this compound treatment.
Mechanism of Action
Treatment of cancer cells with this compound leads to a significant accumulation of polyubiquitinated proteins, indicating an inhibition of the ubiquitin-proteasome system (UPS). While Rpn13 was initially proposed as the primary target, further studies have shown that this compound's cytotoxic effects are not solely dependent on its interaction with this protein. Instead, chemical proteomics have revealed that this compound engages with a multitude of other cellular proteins.[1] This polypharmacological profile suggests that this compound's anti-cancer activity stems from the simultaneous disruption of several cellular pathways. One of the key downstream effects of this compound treatment in HeLa cells is a block in the G2/M phase of the cell cycle.
Recommended this compound Concentrations for HeLa Cells
The effective concentration of this compound can vary depending on the specific assay and the desired biological endpoint. Based on available data, the following concentrations are recommended as a starting point for experiments with HeLa cells.
| Application | Recommended Concentration Range | Key Observations |
| Cell Viability (IC50) | 1 - 10 µM | This compound is dose-dependently toxic to HeLa cells, with a reported IC50 in this range after 48-72 hours of treatment.[1] |
| Cell Cycle Analysis | 1 - 5 µM | Treatment with this compound has been shown to induce a G2/M phase arrest in HeLa cells. |
| Apoptosis Induction | 2 - 10 µM | Higher concentrations, typically at or above the IC50 value, are expected to induce apoptosis. |
| Ubiquitinated Protein Accumulation | 1 µM | A 24-hour treatment with 1 µM this compound has been used to demonstrate the accumulation of polyubiquitinated proteins. |
Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific experimental conditions and HeLa cell sub-strain.
Experimental Protocols
Cell Culture and Maintenance
HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on HeLa cells.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5x IC50, IC50) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Proposed mechanism of this compound action in HeLa cells.
Caption: Experimental workflow for assessing this compound effects on HeLa cells.
References
Application Notes and Protocols for In Vivo Administration of RA190 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a novel, cell-permeable, bis-benzylidine piperidone compound that has demonstrated significant anti-cancer activity in various preclinical mouse models.[1][2][3] It functions as a covalent inhibitor of the 19S regulatory particle of the proteasome by specifically targeting the RPN13 (also known as ADRM1) ubiquitin receptor.[1][4][5] This inhibition leads to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and subsequent apoptosis in cancer cells.[1][6][7] Additionally, this compound has been shown to suppress the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[1][6]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, based on findings from multiple preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the covalent binding to cysteine 88 of the RPN13 subunit of the proteasome's 19S regulatory particle.[1][2][7] This binding event inhibits the proteasome's function, leading to two key downstream effects:
-
Accumulation of Polyubiquitinated Proteins: The inhibition of the proteasome results in the buildup of proteins marked for degradation by ubiquitin chains. This accumulation causes proteotoxic stress, triggers the unfolded protein response (UPR), and ultimately leads to apoptotic cell death.[1][6][7]
-
Inhibition of the NF-κB Pathway: The proteasome is responsible for degrading IκBα, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, this compound stabilizes IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.[1][6] This is significant as NF-κB is a key driver of inflammation and cell survival in many cancers.[1][6]
Signaling Pathway of this compound
Caption: this compound targets RPN13, leading to proteasome inhibition and suppression of the NF-κB pathway.
Data Presentation: In Vivo Efficacy of this compound in Mouse Models
The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound in different mouse models of cancer.
Table 1: this compound Administration Parameters in Mouse Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Vehicle | Treatment Schedule | Reference |
| Hepatocellular Carcinoma (Orthotopic Xenograft) | Nude Mice | Intraperitoneal (I.P.) | 20 mg/kg | DMSO | Daily for 21 days | [1][8] |
| Multiple Myeloma (Xenograft) | NOG Mice | Intraperitoneal (I.P.) | 20 mg/kg | Not Specified | Daily for 7 days | [7] |
| Ovarian Cancer (Xenograft) | Nude Mice | Intraperitoneal (I.P.) | 10 mg/kg | Not Specified | Daily for 14 days | [7] |
| HPV16+ Syngeneic Tumor | C57BL/6 Mice | Oral (p.o.) | 40 mg/kg | 20% (w/v) β-hydroxyisopropyl-cyclodextrin in water | Every third day | [2][7] |
| Multiple Myeloma (Xenograft) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Cholangiocarcinoma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Therapeutic Efficacy of this compound in Mouse Models
| Cancer Model | Outcome Measure | This compound Treatment Effect | Reference |
| Hepatocellular Carcinoma | Tumor Growth | Significantly reduced tumor growth | [1][6] |
| Multiple Myeloma | Tumor Growth | Profoundly reduced tumor growth | [2][7] |
| Ovarian Cancer | Tumor Growth | Profoundly reduced tumor growth | [2][7] |
| HPV16+ Syngeneic Tumor | Tumor Growth | Retarded tumor growth | [2] |
| Multiple Myeloma | Survival | Prolonged survival | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models based on published studies.
Protocol 1: Intraperitoneal (I.P.) Administration of this compound
This protocol is based on a study in an orthotopic hepatocellular carcinoma xenograft mouse model.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration. For a 20 mg/kg dose in a 20 g mouse, the dose is 0.4 mg.
-
The final injection volume should be approximately 100-200 µL.
-
Crucially, ensure the final concentration of DMSO is kept low (typically <10%) to minimize toxicity. [4]
-
-
Animal Preparation:
-
Weigh the mouse to accurately determine the volume of this compound solution to be administered.
-
Properly restrain the mouse.
-
-
Injection Procedure:
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the cecum and bladder.[4]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[4]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Protocol 2: Oral Administration (Gavage) of this compound
This protocol is a representative method based on the reported use of a cyclodextrin-based formulation for oral delivery of this compound.[7]
Materials:
-
This compound
-
20% (w/v) β-hydroxyisopropyl-cyclodextrin in sterile water
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile 1 mL syringes
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound in the 20% (w/v) β-hydroxyisopropyl-cyclodextrin solution to the desired final concentration.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the this compound formulation to be administered.
-
Properly restrain the mouse.
-
-
Gavage Procedure:
-
Gently open the mouse's mouth and insert the gavage needle along the roof of the mouth, allowing the mouse to swallow the needle.[4]
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing, during and after the procedure.
-
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound in mouse tumor models.
Safety and Toxicology
In a safety/toxicity study, mice were administered three doses of 40 mg/kg this compound orally every third day and euthanized on day 12.[7] Blood chemistry and hematologic analyses showed no significant differences between the vehicle and this compound-treated groups, with the exception of a minor reduction in triglycerides.[7] Histopathological examination of the lungs, kidney, spleen, and liver revealed no abnormalities in the this compound-treated animals.[7]
Conclusion
This compound is a promising anti-cancer agent that has demonstrated significant therapeutic efficacy in a variety of preclinical mouse models. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers investigating the in vivo activity of this compound. Adherence to these established methodologies will facilitate the generation of robust and reproducible data, thereby contributing to the further development of this novel proteasome inhibitor.
References
- 1. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Ovarian Cancer Xenograft Studies with RA190
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with high-grade serous ovarian carcinoma being the most lethal subtype. The frequent development of resistance to standard platinum-based chemotherapy necessitates the exploration of novel therapeutic agents. One such agent is RA190, a small molecule inhibitor of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for protein degradation, and its inhibition can lead to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis, making it an attractive target for cancer therapy.[1][2]
This compound is a bis-benzylidine piperidone that acts as a potent and selective inhibitor of the proteasomal ubiquitin receptor RPN13 (also known as ADRM1).[3][4][5] By covalently binding to Cysteine 88 of RPN13, this compound disrupts proteasome function, leading to the accumulation of polyubiquitinated proteins and triggering endoplasmic reticulum (ER) stress-related apoptosis.[3][6][7] Preclinical studies have demonstrated that this compound can significantly reduce the growth of ovarian cancer xenografts, highlighting its therapeutic potential.[3][4][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical xenograft studies to evaluate the efficacy of this compound in ovarian cancer models.
This compound: Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the 26S proteasome, a large multi-protein complex responsible for the degradation of ubiquitinated proteins. This compound specifically targets RPN13, a ubiquitin receptor located in the 19S regulatory particle of the proteasome.[6][8] The covalent binding of this compound to RPN13 inhibits the proteasome's ability to process and degrade polyubiquitinated proteins.[7] This leads to a rapid buildup of these proteins within the cell, inducing the Unfolded Protein Response (UPR) and ER stress, which ultimately culminates in apoptotic cell death.[2][6][8] This mechanism is distinct from that of other proteasome inhibitors like bortezomib, suggesting that this compound may be effective in bortezomib-resistant cancers.[7]
Caption: Mechanism of action of this compound in inhibiting the ubiquitin-proteasome system.
Designing Ovarian Cancer Xenograft Studies
A well-designed xenograft study is crucial for evaluating the preclinical efficacy of this compound. Key considerations include the choice of the ovarian cancer model and the experimental workflow.
A. Choosing the Right Model
-
Cell Line-Derived Xenografts (CDX): These models involve the implantation of established human ovarian cancer cell lines into immunocompromised mice.[9] They are reproducible and cost-effective, making them suitable for initial efficacy studies. A variety of ovarian cancer cell lines are available, each with distinct genetic and phenotypic characteristics.[9]
-
Patient-Derived Xenografts (PDX): PDX models are established by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[10][11][12] These models better recapitulate the heterogeneity and microenvironment of the original tumor, offering a more clinically relevant platform for predicting therapeutic response.[11][12][13]
-
Animal Models: Immunocompromised mouse strains such as nude (athymic), NOD/scid, or NSG mice are essential to prevent the rejection of human tumor cells.[12][13][14] The choice of strain can influence tumor take rate and growth kinetics.
B. Experimental Workflow
The general workflow for an this compound ovarian cancer xenograft study involves several key stages, from initial cell culture to final data analysis and interpretation.
Caption: A typical experimental workflow for an this compound ovarian cancer xenograft study.
Protocol 1: General Ovarian Cancer Xenograft Model (Intraperitoneal)
This protocol describes the establishment of an intraperitoneal (i.p.) ovarian cancer xenograft model, which mimics the peritoneal dissemination often seen in advanced human ovarian cancer.
Materials and Reagents:
-
Human ovarian cancer cell line (e.g., ES-2, SKOV3-luc)
-
Appropriate cell culture medium (e.g., McCoy's 5A for ES-2, DMEM for SKOV3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old female immunocompromised mice (e.g., nude, NSG)
-
D-Luciferin sodium salt for bioluminescence imaging (BLI)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture ovarian cancer cells according to standard protocols. If using a non-luciferase expressing cell line, consider lentiviral transduction to express luciferase for in vivo imaging.
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells using Trypsin-EDTA when they reach 70-80% confluency.
-
Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 200 µL. Keep cells on ice until injection.
-
-
Animal Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 200 µL of the cell suspension intraperitoneally using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI).
-
Inject mice i.p. with D-luciferin (e.g., 150 mg/kg) and image 10-15 minutes later using an in vivo imaging system.
-
Quantify the bioluminescent signal (photons/second) for each mouse.
-
-
Endpoint Criteria:
-
Monitor mice for signs of tumor progression, such as abdominal distension (ascites), weight loss, or lethargy.
-
Euthanize mice when they reach a predetermined endpoint (e.g., significant tumor burden, >20% weight loss) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tissue Collection:
-
At the endpoint, collect tumors, ascites fluid, and relevant organs for downstream analysis (e.g., histology, immunohistochemistry, Western blot).
-
Protocol 2: this compound Treatment in an Ovarian Cancer Xenograft Model
This protocol outlines the treatment of established ovarian cancer xenografts with this compound.
Materials and Reagents:
-
Established ovarian cancer xenograft-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG, or as recommended by the supplier)
-
Sterile syringes and needles for injection
Procedure:
-
Tumor Establishment and Randomization:
-
Once tumors are established and detectable by BLI (typically 7-10 days post-implantation), randomize mice into treatment and control groups (n=8-10 mice per group) based on their tumor bioluminescence signal to ensure an even distribution.
-
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle at the desired concentration. A previously reported effective dose is 10 mg/kg.[3]
-
Administer this compound to the treatment group via intraperitoneal (i.p.) injection daily or as determined by preliminary toxicology studies.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring Treatment Efficacy:
-
Monitor tumor burden weekly using BLI as described in Protocol 1.
-
Measure body weight 2-3 times per week to monitor for toxicity.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until the control group reaches the study endpoint.
-
-
Pharmacodynamic Studies:
-
To confirm target engagement, a satellite group of mice can be treated with this compound for a shorter duration (e.g., 1-3 days).
-
Harvest tumors at a specific time point after the final dose (e.g., 4-24 hours) and prepare protein lysates.
-
Perform Western blot analysis on the tumor lysates to detect the accumulation of polyubiquitinated proteins.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes key quantitative data from a representative preclinical study of this compound in an ovarian cancer xenograft model.
| Parameter | Details |
| Cell Line | ES-2 (human ovarian cancer) with luciferase expression |
| Animal Model | Nude mice |
| Implantation Route | Intraperitoneal (i.p.) |
| This compound Dose | 10 mg/kg/day |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Duration | 14 days |
| Control Group | Vehicle |
| Primary Outcome | Profound reduction in tumor growth as measured by bioluminescence |
Data synthesized from a study by Anchoori et al.[7]
Statistical Analysis
-
Tumor growth data (bioluminescence signal) should be plotted over time for both treatment and control groups.
-
Statistical significance between the groups at the study endpoint can be determined using an appropriate statistical test, such as a Student's t-test or a two-way ANOVA for repeated measures.
-
Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
Downstream Effects of Proteasome Inhibition by this compound
The inhibition of the proteasome by this compound initiates a cascade of cellular events that contribute to its anti-cancer activity. This logical relationship highlights the key downstream consequences of RPN13 targeting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Rpn13-Binding Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Rpn13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ovarian Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 10. Patient-Derived Xenograft Models for Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 12. A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Emerging and Evolving Ovarian Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RA190 Treatment of Multiple Myeloma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a novel, covalent inhibitor of the 19S proteasome-associated ubiquitin receptor Rpn13 (also known as ADRM1). By binding to cysteine 88 of Rpn13, this compound inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in cancer cells.[1][2] Notably, this compound has demonstrated efficacy in multiple myeloma (MM) models, including those resistant to the 20S proteasome inhibitor bortezomib.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in multiple myeloma xenograft models, summarize key quantitative data from preclinical studies, and illustrate the relevant signaling pathways.
Data Presentation
The following tables summarize the treatment schedules and efficacy of this compound in preclinical multiple myeloma xenograft studies.
| Parameter | Study 1: NCI-H929-GFP-Luc Xenograft |
| Animal Model | NOG mice |
| Cell Line | NCI-H929-GFP-Luc |
| This compound Dose & Route | 20 mg/kg, intraperitoneal (i.p.) |
| Treatment Schedule | Daily for 7 days |
| Tumor Growth Inhibition | Potent anti-tumor activity observed |
| Survival | Prolonged survival |
| Parameter | Study 2: ES2-luciferase Ovarian Cancer Xenograft (for reference) |
| Animal Model | Nude mice |
| Cell Line | ES2-luciferase |
| This compound Dose & Route | 10 mg/kg, intraperitoneal (i.p.) |
| Treatment Schedule | Daily for 14 days |
| Tumor Growth Inhibition | Significantly inhibited tumor growth |
| Survival | Not specified |
Experimental Protocols
Protocol 1: Establishment of a Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice.
Materials:
-
Human multiple myeloma cell line (e.g., NCI-H929)
-
Immunodeficient mice (e.g., NOD/SCID or NOG mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
1 mL syringes with 27-30 gauge needles
-
Animal clippers
-
70% ethanol
-
Calipers
Procedure:
-
Cell Preparation: Culture multiple myeloma cells in appropriate medium to 80-90% confluency. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Acclimatize mice for at least one week. Shave a small area on the right flank of each mouse.
-
Tumor Cell Implantation: Anesthetize the mouse. Clean the injection site with 70% ethanol. Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the prepared flank.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Initiation of Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups and begin this compound administration.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile PBS, pH 7.4
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, the total dose is 0.2 mg). The final injection volume should be between 100-200 µL, and the final DMSO concentration should be kept below 10% to minimize toxicity.
-
Animal Preparation: Weigh the mouse to determine the exact injection volume.
-
Injection Procedure: Restrain the mouse in a supine position. Locate the injection site in the lower abdominal quadrant. Clean the area with 70% ethanol. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered an internal organ or blood vessel. Slowly inject the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage (p.o.) Administration of this compound
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a mixture of DMSO, PEG300, Tween-80, and saline.
-
Sterile water or saline
-
Animal feeding needles (gavage needles)
-
Sterile syringes
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Cyclodextrin-based: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. Slowly add the powdered this compound to the solution while stirring to achieve the desired final concentration.
-
Co-solvent-based: A common vehicle consists of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as sterile saline. Dissolve the this compound in DMSO first, then add the other components sequentially with thorough mixing.
-
-
Animal Preparation: Weigh the mouse to determine the precise volume for administration.
-
Gavage Procedure: Attach the gavage needle to the syringe containing the this compound formulation. Gently restrain the mouse and insert the gavage needle into the esophagus, allowing the mouse to swallow it. Slowly administer the formulation into the stomach.
-
Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
This compound Mechanism of Action
References
Application Notes and Protocols: In Vitro Combination of RA190 and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of the combined effects of RA190 and bortezomib (B1684674), two proteasome inhibitors with distinct mechanisms of action. The information presented herein is intended to facilitate research into the synergistic anti-cancer properties of this drug combination, particularly in the context of multiple myeloma and overcoming bortezomib resistance.
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis and a validated target in cancer therapy. Bortezomib, a first-in-class proteasome inhibitor, targets the 20S catalytic core of the proteasome and is approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] However, the development of resistance to bortezomib remains a significant clinical challenge.
This compound is a novel proteasome inhibitor that targets the 19S regulatory particle by covalently binding to the Rpn13/ADRM1 ubiquitin receptor.[3][4] This distinct mechanism of action suggests that this compound may be effective in bortezomib-resistant cancers and that its combination with bortezomib could lead to synergistic cytotoxicity. Preclinical studies have indeed shown that combining this compound with bortezomib results in synergistic anti-myeloma activity and can overcome bortezomib resistance.[5][6]
These notes provide detailed protocols for key in vitro assays to evaluate the combination of this compound and bortezomib, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) |
| Bortezomib-Sensitive | ||
| MM.1S | Bortezomib | 3.5 ± 0.5 |
| This compound | 150 ± 20 | |
| This compound + Bortezomib (2.5 nM) | 60 ± 10 | |
| Bortezomib-Resistant | ||
| ANBL6-BR | Bortezomib | >100 |
| This compound | 200 ± 30 | |
| This compound + Bortezomib (10 nM) | 80 ± 15 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell lines used.
Table 2: Apoptosis Induction by this compound and Bortezomib in Multiple Myeloma Cells
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| MM.1S | Control (DMSO) | 5 ± 2 |
| Bortezomib (5 nM) | 25 ± 5 | |
| This compound (200 nM) | 20 ± 4 | |
| This compound (200 nM) + Bortezomib (5 nM) | 65 ± 8 | |
| ANBL6-BR | Control (DMSO) | 4 ± 1 |
| Bortezomib (20 nM) | 10 ± 3 | |
| This compound (300 nM) | 25 ± 6 | |
| This compound (300 nM) + Bortezomib (20 nM) | 55 ± 7 |
Note: The percentage of apoptotic cells is representative and should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines, such as the bortezomib-sensitive MM.1S and the bortezomib-resistant ANBL6-BR, are recommended.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound (dissolved in DMSO)
-
Bortezomib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, bortezomib, or the combination of both. Include a DMSO vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates.
-
Treat cells with the desired concentrations of this compound, bortezomib, or their combination for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound and bortezomib.
-
Materials:
-
6-well plates
-
This compound
-
Bortezomib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against PARP, caspase-3, ubiquitin, IκBα, p-IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Synergistic targeting of the 26S proteasome by this compound and bortezomib.
Caption: A typical workflow for assessing the combined effects of this compound and bortezomib.
Caption: Inhibition of the canonical NF-κB pathway by bortezomib.
References
- 1. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Aggresome induction by proteasome inhibitor bortezomib and α-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Polyubiquitinated Proteins Following RA190 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of polyubiquitinated proteins in cultured cells following treatment with RA190, a covalent inhibitor of the proteasome's RPN13 ubiquitin receptor.[1][2][3][4] The accumulation of polyubiquitinated proteins is a direct indicator of proteasome inhibition and a key pharmacodynamic marker for this compound and other proteasome inhibitors.[1][2][3]
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer. The 26S proteasome, the central enzyme of the UPS, recognizes and degrades polyubiquitinated proteins. This compound is a novel therapeutic agent that targets the RPN13/ADRM1 ubiquitin receptor within the 19S regulatory particle of the proteasome.[1][2][3] By covalently binding to cysteine 88 of RPN13, this compound inhibits the proteasome's ability to process polyubiquitinated substrates, leading to their rapid accumulation within the cell.[1][2][3] This protocol details a Western blotting method to effectively detect and quantify this accumulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the subsequent experimental workflow for detecting its effect on protein polyubiquitination.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | Selleck Chemicals | S8339 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |
| N-Ethylmaleimide (NEM) | Sigma-Aldrich | E3876 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Primary Antibody: Anti-Ubiquitin | Cell Signaling Technology | 3936 |
| Secondary Antibody: HRP-conjugated | Cell Signaling Technology | 7074 |
| Chemiluminescent Substrate | Bio-Rad | 1705061 |
Detailed Methodology
1. Cell Culture and this compound Treatment
-
Culture cells of interest to approximately 70-80% confluency in appropriate cell culture medium supplemented with FBS and antibiotics.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or an equivalent volume of DMSO as a vehicle control.[3]
-
Incubate the cells for the desired time period (e.g., 4-24 hours). A time-course experiment is recommended to determine the optimal treatment duration for the specific cell line.
2. Cell Lysis and Protein Extraction
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and a deubiquitinase (DUB) inhibitor such as N-Ethylmaleimide (NEM) at a final concentration of 10 mM. The inclusion of DUB inhibitors is crucial to prevent the removal of ubiquitin chains during sample preparation.[5]
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein per lane onto a 4-15% or 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for a broad range of protein sizes.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for ubiquitin (e.g., mouse anti-ubiquitin, clone P4D1) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting dilution of 1:1000 is common.[6] Incubate overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, HRP-linked) diluted 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Multiple exposure times may be necessary to obtain an optimal signal without saturation.
-
For quantitative analysis, use densitometry software to measure the intensity of the high molecular weight smear, which is characteristic of polyubiquitinated proteins.[5] Normalize the signal to a loading control such as β-actin or GAPDH from the same blot.
Data Presentation
The accumulation of polyubiquitinated proteins will appear as a high molecular weight smear on the Western blot. The intensity of this smear should increase with this compound concentration and treatment time.
Table 1: Summary of Quantitative Western Blotting Parameters
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 1 - 5 µM | Optimal concentration may vary by cell line. |
| Treatment Duration | 4 - 24 hours | A time-course is recommended. |
| Protein Loading Amount | 20 - 30 µg | Ensure equal loading across all lanes. |
| Primary Antibody Dilution (Anti-Ubiquitin) | 1:1000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution (HRP-conjugated) | 1:2000 - 1:5000 | Titrate for optimal signal. |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight | At 4°C. |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
By following this detailed protocol, researchers can reliably detect and quantify the accumulation of polyubiquitinated proteins as a robust indicator of this compound's biological activity. This assay is essential for preclinical studies and drug development efforts focused on proteasome inhibitors.
References
- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. origene.com [origene.com]
Application of RA190 in Bortezomib-Resistant Multiple Myeloma Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a novel, cell-permeable, small molecule that has demonstrated significant anti-myeloma activity, particularly in the context of bortezomib (B1684674) resistance. Bortezomib, a proteasome inhibitor, is a cornerstone of multiple myeloma (MM) therapy; however, the development of resistance limits its long-term efficacy. This compound offers a promising alternative by targeting a different component of the ubiquitin-proteasome system. It covalently binds to cysteine 88 of the 19S proteasome-associated ubiquitin receptor Rpn13 (also known as ADRM1), inhibiting proteasome function without directly blocking the catalytic activity of the 20S proteasome. This distinct mechanism of action allows this compound to overcome bortezomib resistance and induce apoptosis in MM cells.[1]
The anti-myeloma effects of this compound are associated with the rapid accumulation of high-molecular-weight polyubiquitinated proteins, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[1] This ultimately triggers caspase-dependent apoptosis. Furthermore, studies have identified superoxide (B77818) dismutase (SOD1) as a downstream target of Rpn13, and this compound-induced cytotoxicity is linked to a decrease in SOD1 levels.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on bortezomib-resistant multiple myeloma cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines. This data demonstrates that this compound is effective in cell lines that have developed resistance to bortezomib.
| Cell Line | Bortezomib Sensitivity | This compound IC50 (nM) |
| MM.1S | Sensitive | ~250 |
| ANBL6-WT | Sensitive | Not explicitly stated, but this compound shows equipotent activity to the resistant line |
| ANBL6-BR | Bortezomib-Resistant | Equipotent anti-MM activity to the sensitive line[2] |
| MM1S/R BTZ | Bortezomib-Resistant | Not explicitly stated, but this compound overcomes bortezomib resistance |
| Patient-derived MM cells (refractory to bortezomib) | Bortezomib-Resistant | 150-200 |
Table 2: Key Protein Alterations in Bortezomib-Resistant Multiple Myeloma Cells Following this compound Treatment
This compound treatment leads to significant changes in the expression and modification of several key proteins involved in the proteasome pathway, ER stress, and apoptosis.
| Protein | Alteration Observed | Implication |
| Polyubiquitinated Proteins | Rapid and robust accumulation | Inhibition of proteasome function via Rpn13 |
| SOD1 (Superoxide Dismutase 1) | Marked decrease in protein levels | Overcoming bortezomib resistance[2][3] |
| p-eIF2α, PERK, BIP (GRP78), Calnexin | Induction | Activation of the Unfolded Protein Response (UPR) |
| Cleaved Caspases (3, 7, 8, 9) | Increased levels | Activation of caspase-dependent apoptosis |
| Cleaved PARP | Increased levels | Marker of apoptosis |
| p53 and p21 | Induction | Activation of tumor suppressor pathways |
Visualizations
Signaling Pathway of this compound in Bortezomib-Resistant Multiple Myeloma
Caption: this compound inhibits Rpn13, leading to the accumulation of polyubiquitinated proteins, ER stress, UPR activation, decreased SOD1, increased ROS, and ultimately apoptosis in bortezomib-resistant multiple myeloma cells.
Experimental Workflow for Evaluating this compound
Caption: A general workflow for assessing the efficacy of this compound in bortezomib-resistant multiple myeloma cell lines, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay using WST-1
This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Bortezomib-resistant and -sensitive multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the multiple myeloma cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 to 10 µM.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat multiple myeloma cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in this compound-treated multiple myeloma cells.
Materials:
-
This compound-treated and control multiple myeloma cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rpn13, anti-ubiquitin, anti-SOD1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-eIF2α, anti-BIP/GRP78, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to determine relative protein expression levels.
-
References
- 1. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RA190 in Intrahepatic Cholangiocarcinoma (ICC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a synthetic, cell-permeable, small molecule identified as a bis-benzylidine piperidone.[1] It has demonstrated anti-cancer properties in a variety of preclinical models, including multiple myeloma, ovarian cancer, and hepatocellular carcinoma.[1][2][3] Notably, a therapeutic effect for this compound has also been reported in a cholangiocarcinoma model, suggesting its potential as a therapeutic agent for intrahepatic cholangiocarcinoma (ICC).[3]
This compound is proposed to function as a proteasome inhibitor by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 (also known as ADRM1) in the 19S regulatory particle of the proteasome.[1][2][3] This action inhibits proteasome function, leading to a rapid accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptotic cell death in cancer cells.[1][3] While there is some scientific debate regarding the singular primacy of RPN13 as its target, the downstream effects on the ubiquitin-proteasome system are well-documented.[1][4]
These application notes provide a summary of the available preclinical data on this compound and offer detailed protocols for its investigation in in vitro and in vivo models of intrahepatic cholangiocarcinoma.
Data Presentation
In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Multiple Myeloma | Bortezomib-resistant lines | Sensitive to this compound-induced apoptosis. | [2] |
| HPV-transformed cells | Not specified | Preferentially killed by this compound. | [2] |
| Hepatocellular Carcinoma | HepG2 | This compound treatment (1-2 µM for 12h) led to a dose-dependent increase in polyubiquitinated proteins and induced apoptosis. Synergizes with sorafenib. | [3] |
In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Administration Route | Key Findings | Reference |
| Multiple Myeloma | Xenograft | Not specified | Profoundly reduced tumor growth. | [2] |
| Ovarian Cancer | Xenograft | Not specified | Profoundly reduced tumor growth. | [2] |
| HPV16+ Syngeneic Tumor | Mouse | Oral | Retarded tumor growth. | [2] |
| Hepatocellular Carcinoma | Orthotopic Xenograft | Not specified | Significantly reduced tumor growth. | [3] |
Experimental Protocols
In Vitro Protocol: Assessing the Efficacy of this compound on ICC Cell Lines
Objective: To determine the cytotoxic effects of this compound on human intrahepatic cholangiocarcinoma cell lines.
Materials:
-
Human ICC cell lines (e.g., HuCCT1, RBE)
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (lysis buffer, antibodies for ubiquitin, PARP, caspase-3)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed ICC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be determined based on preliminary studies, but a starting range of 0.1 µM to 10 µM is recommended. Add the this compound dilutions to the cells and include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cell Viability Assay: After the incubation period, assess cell viability using a preferred method (e.g., MTT assay).
-
Apoptosis Analysis (Flow Cytometry):
-
Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol.[1]
-
Analyze the cell populations using a flow cytometer to quantify early and late apoptotic cells.[1]
-
-
Western Blot Analysis:
-
Treat cells in 6-well plates with this compound as described for the apoptosis analysis.
-
Lyse the cells and perform Western blotting to detect the accumulation of polyubiquitinated proteins and the cleavage of PARP and caspase-3 as markers of apoptosis.
-
In Vivo Protocol: Evaluating the Anti-tumor Activity of this compound in an ICC Xenograft Model
Objective: To assess the in vivo efficacy of this compound in a murine subcutaneous or orthotopic xenograft model of intrahepatic cholangiocarcinoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human ICC cell line (e.g., HuCCT1)
-
This compound
-
Vehicle for in vivo administration (e.g., corn oil with 10% ethanol)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Implantation:
-
Subcutaneous Model: Subcutaneously inject 1-5 x 10^6 ICC cells mixed with Matrigel into the flank of each mouse.
-
Orthotopic Model: Surgically implant a small piece of a subcutaneously grown tumor or inject a cell suspension directly into the liver of anesthetized mice.
-
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Based on previous studies with other cancer models, a starting dose of 10-20 mg/kg administered via oral gavage or intraperitoneal injection, 5 days a week, can be considered.[2]
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following RA190 Treatment Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: RA190 is a novel, cell-permeable, bis-benzylidine piperidone compound that functions as a proteasome inhibitor.[1][2] It has demonstrated significant anti-cancer properties in various preclinical models, including multiple myeloma, ovarian cancer, and hepatocellular carcinoma.[3][4][5] this compound's primary mechanism of action involves covalently binding to cysteine 88 of the RPN13 (also known as ADRM1) ubiquitin receptor on the 19S regulatory particle of the proteasome.[3][6] This inhibition disrupts proteasome function, leading to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, inhibition of critical signaling pathways like NF-κB, and ultimately, apoptosis in cancer cells.[3][7][8]
A fundamental method for evaluating the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[10] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. This application note provides a detailed protocol for using the MTT assay to assess the dose-dependent effects of this compound on cancer cell viability.
This compound Mechanism of Action
This compound exerts its cytotoxic effects by targeting the ubiquitin-proteasome system. By inhibiting the RPN13 subunit, it prevents the proper degradation of ubiquitinated proteins. This leads to a cellular state of unresolved ER stress and the suppression of pro-survival signaling pathways that are dependent on proteasomal activity, culminating in programmed cell death (apoptosis).[3][4][6]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, HepG2, RPMI-8226)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound (MedChemExpress, Calbiochem, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Thiazolyl Blue Tetrazolium Bromide (MTT) powder (Sigma-Aldrich, M5655)[11]
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm and 630 nm.
-
Humidified incubator (37°C, 5% CO₂)
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.[1][2] Aliquot into small volumes and store at -20°C or -80°C, protected from light.[2][12] Avoid repeated freeze-thaw cycles.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[11] Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Store at 4°C, protected from light, for up to one month.
MTT Assay Protocol
The entire workflow, from cell seeding to data analysis, is outlined below.
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in a complete culture medium to an appropriate density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[11] Include wells for "untreated control" and "vehicle control" (DMSO only). Also, include "blank" wells containing only the medium to serve as a background control.
-
Incubation for Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach firmly.[11]
-
This compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in a complete culture medium. A typical final concentration range might be 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. For vehicle control wells, add a medium with the highest concentration of DMSO used in the treatment wells.
-
Drug Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to allow this compound to exert its cytotoxic effects.[1]
-
Addition of MTT Reagent: After the incubation period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation, remove the medium containing MTT. Be careful not to disturb the formazan crystals or the cell layer. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Mixing and Final Incubation: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure the crystals are fully dissolved, resulting in a homogenous purple solution. Alternatively, let the plate stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the untreated control.
Calculation: Percent Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results should be summarized in a table, and a dose-response curve can be plotted to determine the IC₅₀ (the concentration of this compound that inhibits cell growth by 50%).
Table 1: Example Data for this compound Treatment on a Hypothetical Cancer Cell Line (48h)
| This compound Conc. (µM) | Mean OD 570nm (Corrected) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 0.01 | 1.198 | 0.075 | 95.5% |
| 0.05 | 0.981 | 0.061 | 78.2% |
| 0.10 | 0.652 | 0.045 | 52.0% |
| 0.50 | 0.244 | 0.029 | 19.5% |
| 1.00 | 0.101 | 0.015 | 8.1% |
| 5.00 | 0.055 | 0.011 | 4.4% |
| 10.00 | 0.049 | 0.009 | 3.9% |
Note: Data are hypothetical and for illustrative purposes only. All experiments should be performed in triplicate.
Important Considerations:
-
Linearity: Ensure the initial cell seeding density is within the linear range of the MTT assay for your specific cell line.
-
Vehicle Control: The concentration of the solvent (DMSO) used to dissolve this compound should be kept constant across all treatments and should not exceed a level that is toxic to the cells (typically <0.5%).
-
Interference: Some compounds can interfere with the MTT reduction reaction.[13] It is good practice to run a control with the highest concentration of this compound in a cell-free medium to check for direct reduction of MTT.
-
Metabolic State: The MTT assay measures metabolic activity, not cell number directly.[10] Changes in the metabolic state of cells due to non-lethal experimental conditions could influence results. It is advisable to complement the MTT assay with other viability assays (e.g., trypan blue exclusion or Annexin V staining) for a comprehensive analysis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Proteasome Subunit ADRM1 Inhibitor, Suppresses Intrahepatic Cholangiocarcinoma by Inducing NF-KB-Mediated Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 12. This compound | Proteasome | TargetMol [targetmol.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Anti-Multiple Myeloma Activity of RA190 and Lenalidomide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-multiple myeloma (MM) activity of RA190, a novel proteasome ubiquitin receptor RPN13 inhibitor, and lenalidomide (B1683929), an immunomodulatory agent. The combination of these two agents has been shown to induce synergistic cytotoxicity in MM cells. This document outlines the underlying mechanisms of action, summarizes the synergistic effects, and provides detailed protocols for key in vitro and in vivo assays to facilitate further research and drug development in this area.
Introduction
Multiple myeloma (MM) is a B-cell malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advances have been made, drug resistance remains a major challenge. Combining therapies with different mechanisms of action is a promising strategy to enhance efficacy and overcome resistance.
This compound is a small molecule that covalently binds to cysteine 88 of the RPN13 ubiquitin receptor in the 19S regulatory particle of the proteasome.[1] This inhibition of proteasome function leads to the rapid accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and apoptosis in cancer cells, including those resistant to other proteasome inhibitors like bortezomib.[1][2]
Lenalidomide is an immunomodulatory drug (IMiD) with a multi-faceted mechanism of action. It binds to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the Ikaros family transcription factors IKZF1 and IKZF3. This results in direct cytotoxicity to MM cells and also enhances the host's anti-tumor immune response.
Preclinical studies have demonstrated that the combination of this compound and lenalidomide results in synergistic anti-MM activity.[2] This synergy is likely due to the complementary mechanisms of targeting the proteasome at different points and the dual effects of direct tumor cell killing and immune modulation.
Data Presentation
The synergistic cytotoxicity of this compound and lenalidomide has been demonstrated in multiple myeloma cell lines. The following table summarizes the quantitative data from isobologram analysis, where a combination index (CI) of less than 1 indicates synergy.
| Cell Line | Drug Combination | Treatment Duration | Assay Type | Combination Index (CI) | Reference |
| MM.1S | This compound + Lenalidomide | 48 hours | WST Cell Viability | < 1.0 |
Further details on the specific concentrations used to determine the combination index can be found in the original research publication.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound and lenalidomide, alone and in combination, on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lenalidomide (stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed MM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and lenalidomide in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Add 100 µL of the drug solutions (or vehicle control, e.g., DMSO diluted in medium) to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For synergy analysis, use software such as CompuSyn to calculate the combination index (CI) from the dose-response curves. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol is for quantifying apoptosis in MM cells following treatment with this compound and lenalidomide.
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lenalidomide
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MM cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Treat the cells with the desired concentrations of this compound, lenalidomide, or the combination for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
In Vivo Human Multiple Myeloma Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound and lenalidomide in a mouse xenograft model.
Materials:
-
CB-17 severe combined immunodeficient (SCID) mice (6-8 weeks old)
-
MM.1S cells
-
Matrigel
-
This compound
-
Lenalidomide
-
Vehicle control (e.g., appropriate solvent for drug formulation)
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject 5 x 10^6 MM.1S cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., ~100 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, lenalidomide alone, this compound + lenalidomide).
-
Administer the treatments as per the planned schedule (e.g., intraperitoneal injection of this compound, oral gavage for lenalidomide). Dosing and schedule should be optimized based on preliminary studies.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination treatment compared to single agents and control.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of this compound and Lenalidomide synergy.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy testing.
Logical Relationship: Synergy in MM Treatment
Caption: Rationale for this compound and Lenalidomide combination.
References
Application Notes and Protocols: Combining RA190 and Pomalidomide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of RA190 and pomalidomide (B1683931) for the treatment of multiple myeloma (MM). Detailed protocols for key experiments are included to facilitate further research into this promising therapeutic strategy.
1. Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, MM remains largely incurable, and novel therapeutic approaches are urgently needed. This document outlines the preclinical basis for combining two potent anti-myeloma agents: this compound, a novel proteasome inhibitor, and pomalidomide, a third-generation immunomodulatory drug (IMiD). Preclinical studies have demonstrated that combining this compound with pomalidomide results in synergistic anti-MM activity, providing a strong rationale for further investigation.[1][2]
2. Mechanisms of Action
2.1 this compound: Targeting the 19S Proteasome Ubiquitin Receptor Rpn13
This compound is a bis-benzylidine piperidone that acts as an inhibitor of proteasome function.[3][4] Unlike clinically approved proteasome inhibitors such as bortezomib, which target the catalytic activity of the 20S proteasome, this compound covalently binds to cysteine 88 of the Rpn13 (also known as ADRM1) ubiquitin receptor in the 19S regulatory particle.[3][4] This distinct mechanism of action leads to the rapid accumulation of high-molecular-weight polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress-related apoptosis in MM cells.[2][3] Notably, this compound has shown efficacy in bortezomib-resistant MM cell lines, suggesting its potential to overcome clinical resistance to standard proteasome inhibitors.[2][3]
2.2 Pomalidomide: A Pleiotropic Immunomodulatory Agent
Pomalidomide, an analog of thalidomide, exerts its anti-myeloma effects through multiple mechanisms.[5][6][7] It is a third-generation immunomodulatory drug (IMiD) with direct anti-tumor, anti-angiogenic, and immunomodulatory properties.[7] The primary molecular target of pomalidomide is the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[6][8] Binding of pomalidomide to CRBN leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7] This degradation results in the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and MYC.[7][9]
Furthermore, pomalidomide exhibits immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell-mediated immunity and inhibiting the production of pro-inflammatory and pro-angiogenic cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular endothelial growth factor (VEGF).[5][8][10]
3. Rationale for Combination Therapy
The distinct and complementary mechanisms of action of this compound and pomalidomide provide a strong rationale for their combined use in MM. By targeting both the proteasome and the CRBN-E3 ligase pathway, this combination can induce synergistic cytotoxicity in MM cells. Preclinical studies have confirmed that combining this compound with pomalidomide leads to synergistic anti-MM activity.[1][2] This synergy is likely due to the dual pressure on the protein degradation machinery and the simultaneous induction of apoptosis through multiple pathways.
Data Presentation
Table 1: In Vitro Anti-Myeloma Activity of this compound
| MM Cell Line | IC50 (nM) | Bortezomib Resistance Status |
| MM.1S | 200 - 1000 | Sensitive |
| Bortezomib-resistant lines | Sensitive to this compound | Resistant |
| Patient-derived MM cells | Effective | Varied |
Note: This table summarizes reported ranges of this compound activity from preclinical studies.[2] Specific IC50 values can vary between experiments.
Table 2: Preclinical Combination Activity
| Combination | Effect | Key Findings | Reference |
| This compound + Pomalidomide | Synergistic anti-MM activity | Increased apoptosis, effective in bortezomib-resistant models. | [1][2] |
| Pomalidomide + Dexamethasone (B1670325) | Synergistic anti-tumor responses | Potent anti-proliferative and pro-apoptotic activity in lenalidomide-sensitive and -resistant cell lines. | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, H929) in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, pomalidomide, or the combination of both drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use software such as CompuSyn to calculate the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat MM cells with this compound, pomalidomide, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Treat MM cells with this compound, pomalidomide, or the combination for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., poly-ubiquitin, cleaved PARP, cleaved caspase-3, Ikaros, Aiolos, IRF4, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject immunodeficient mice (e.g., NOD/SCID) with 5 x 10^6 MM cells (e.g., MM.1S) resuspended in Matrigel.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, pomalidomide alone, this compound + pomalidomide).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) and pomalidomide (e.g., 10-30 mg/kg, oral gavage, daily) according to the experimental design.[4]
-
Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Visualizations
Caption: Combined signaling pathways of this compound and pomalidomide in multiple myeloma.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide in combination with dexamethasone results in synergistic anti‐tumour responses in pre‐clinical models of lenalidomide‐resistant multiple myeloma | Semantic Scholar [semanticscholar.org]
- 10. myeloma.org [myeloma.org]
Troubleshooting & Optimization
troubleshooting RA190 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RA190, focusing on its insolubility in aqueous solutions.
Troubleshooting Guides
Issue: this compound Precipitates When Added to Aqueous Buffers
If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is also soluble in ethanol, but to a lesser extent.[3] It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[3]
Q2: What are the maximum soluble concentrations of this compound in common organic solvents?
A2: The reported solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can vary between different suppliers and batches of the compound. Sonication is often recommended to aid dissolution.[1]
| Solvent | Maximum Reported Solubility (mg/mL) | Maximum Reported Solubility (mM) |
| DMSO | 100 | 167.57 |
| DMSO | 95 | 159.19 |
| DMSO | 50 | - |
| Ethanol | 20 | - |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources.[1][3]
Q3: My this compound is not dissolving in DMSO, even at a low concentration. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, consider the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[3]
-
Sonication: Gentle sonication can help to break up particulates and facilitate dissolution.[1]
-
Gentle Warming: Brief and gentle warming can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
Q4: I need to use this compound in an in vivo study. How can I prepare a formulation suitable for administration?
A4: For in vivo administration, several formulations have been reported to improve the solubility and bioavailability of this compound:
-
Cyclodextrin Formulation: A formulation of 20% (w/v) β-hydroxyisopropyl-cyclodextrin in water has been used for both intraperitoneal (i.p.) and oral (p.o.) administration.[4]
-
Co-solvent Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has also been described for preparing this compound for in vivo use.[1] When preparing this formulation, it is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a bis-benzylidine piperidone that acts as an inhibitor of the proteasome ubiquitin receptor RPN13 (also known as ADRM1).[1][2] It has been reported to covalently bind to cysteine 88 of RPN13.[2][4] This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, which can trigger endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[4] However, some studies suggest that this compound may act as a promiscuous alkylator, engaging with multiple cellular proteins, and that RPN13 may not be its only physiologically relevant target.[5][6][7]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 596.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weigh out 5.97 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Stored at -80°C, the solution is stable for up to one year.[1] At -20°C, it is recommended to use it within one month.[8]
Preparation of this compound Working Solution for in vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare the working solution fresh for each experiment.
References
- 1. This compound | Proteasome | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
identifying and mitigating RA190 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RA190. The information is tailored to address specific challenges and interpret experimental outcomes in the context of this compound's complex pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target mechanism of action for this compound?
A1: this compound is a bis-benzylidine piperidone initially reported to be a covalent inhibitor of the proteasome ubiquitin receptor RPN13, also known as ADRM1.[1][2] The proposed mechanism involves the covalent binding of this compound to Cysteine 88 (Cys88) of RPN13.[1][2] This binding is thought to inhibit the function of the 19S regulatory particle of the proteasome, leading to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and subsequent apoptosis in cancer cells.[1][2]
Q2: Is there controversy surrounding the primary target of this compound?
A2: Yes, there is significant scientific debate regarding whether RPN13 is the primary physiological target of this compound.[3][4] While initial studies supported RPN13 as the target, subsequent chemical proteomics studies, such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), have revealed that this compound is a promiscuous electrophile that covalently binds to dozens of other proteins within the cell.[3] Some studies have found no evidence of physical or functional engagement of RPN13 by this compound in cellular contexts.[3][4] This suggests that the observed cytotoxic effects of this compound may be due to "polypharmacology," the engagement of multiple off-target proteins.[3]
Q3: What are the known off-targets of this compound?
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values for cell viability are often in the sub-micromolar to low micromolar range. For example, in multiple myeloma cell lines, the IC50 can be less than 0.1 µM.[1] However, due to its promiscuous nature, it is crucial to perform dose-response experiments in your specific cell model to determine the optimal concentration that elicits the desired on-target effect (if targeting RPN13) while minimizing off-target toxicity.
Q5: How can I mitigate the potential for this compound off-target effects in my experiments?
A5: Mitigating off-target effects is critical when working with a promiscuous compound like this compound. Key strategies include:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to observe your desired phenotype through careful dose-response studies.
-
Employ orthogonal validation: Do not rely on a single experimental readout. Use multiple, independent assays to confirm your findings.
-
Use control compounds: Include structurally related but inactive analogs of this compound if available. Comparing the effects of active and inactive compounds can help distinguish specific from non-specific effects.
-
Validate with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the proposed target (RPN13) and see if it phenocopies the effects of this compound.[5] If the phenotype persists after target knockdown, it is likely due to off-target effects.
-
Consider alternative inhibitors: If your research focuses specifically on RPN13, you might consider using alternative, potentially more selective inhibitors like KDT-11, which is a reversible, non-covalent RPN13 inhibitor that binds to a different allosteric site.[1][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cell toxicity at low concentrations, even in control cell lines. | This compound is a promiscuous covalent inhibitor and may be causing widespread off-target toxicity. | 1. Perform a dose-response curve with a wide range of concentrations to determine the IC50 in your specific cell line. 2. Reduce the incubation time with this compound. 3. Ensure the final DMSO concentration is non-toxic to your cells. 4. Test the effect of this compound in a non-cancerous cell line to assess general cytotoxicity. |
| Inconsistent results between experiments. | - Variability in this compound stock solution. - Cell passage number and confluency affecting sensitivity. - Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a validated stock for each experiment. 2. Use cells within a consistent, low passage number range. 3. Seed cells at a consistent density and treat at the same level of confluency. 4. Standardize all incubation times precisely. |
| No accumulation of polyubiquitinated proteins observed after this compound treatment. | - The concentration of this compound is too low. - The incubation time is too short. - The cell line may be resistant to proteasome inhibition. - RPN13 may not be the primary target, and the off-targets of this compound in your cell line do not lead to this phenotype. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration. 3. Include a positive control for proteasome inhibition, such as Bortezomib or MG132, to ensure your detection method is working. 4. Consider that the observed cellular phenotype may be independent of proteasome inhibition. |
| Phenotype observed with this compound is not rescued by overexpression of a drug-resistant RPN13 mutant. | The observed phenotype is likely due to off-target effects of this compound and not due to its interaction with RPN13. | 1. This result provides strong evidence for off-target effects. 2. Attempt to identify the responsible off-target(s) through techniques like chemical proteomics. 3. Re-evaluate the hypothesis that RPN13 is the primary mediator of the observed phenotype in your system. |
| Conflicting results when comparing data with published literature. | - Differences in experimental conditions (cell lines, reagent sources, protocols). - The ongoing scientific debate about this compound's true mechanism of action. | 1. Carefully review and align your experimental protocols with those in the cited literature. 2. Acknowledge the controversy in your interpretation of the data. 3. Design experiments to independently validate the mechanism of action in your specific model system (see Experimental Protocols section). |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Note that comprehensive off-target potency data for this compound is not publicly available.
| Compound | Primary Target(s) | Known/Reported Off-Target(s) | On-Target Efficacy Metric | Off-Target Potency |
| This compound | RPN13 (covalent, Cys88) - Disputed | Described as a "promiscuous alkylator" engaging dozens of proteins.[3] | IC50 < 0.1 µM (Multiple Myeloma cell lines)[1] | Not Available |
| RA183 | RPN13 (covalent, Cys88) | Binds promiscuously in vitro to UCH37 and USP14 at high concentrations.[1] | More potent binding to RPN13 than this compound. | Not Available |
| KDT-11 | RPN13 (reversible, non-covalent) | Described as having high selectivity.[1] | Binds RPN13 with modest affinity. | Not Available |
| Bortezomib | Proteasome β5 & β1 subunits | Serine proteases (e.g., Cathepsin G, HtrA2/Omi) | Potent proteasome inhibition. | Inhibition of off-targets at concentrations near or equivalent to proteasome inhibition. |
| Carfilzomib | Proteasome β5 subunit | Minimal off-target inhibition of other proteases reported. | Irreversible and highly selective for the proteasome. | Less inhibitory activity against serine proteases compared to bortezomib. |
Experimental Protocols
Protocol 1: Western Blot for Detection of Polyubiquitinated Proteins
Objective: To determine if this compound treatment leads to an accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.
Methodology:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a positive control such as Bortezomib (e.g., 100 nM).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., anti-K48-linked ubiquitin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the results.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To assess the direct binding of this compound to its putative target, RPN13, in intact cells by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for RPN13.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
-
Visualizations
Caption: Proposed and potential signaling pathways of this compound action.
Caption: Experimental workflow for investigating this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RA190 Dosage for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing RA190 dosage to minimize toxicity while maximizing therapeutic efficacy in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bis-benzylidine piperidone that functions as a covalent inhibitor of the 19S regulatory particle of the proteasome.[1][2][3] It specifically targets the RPN13 (also known as ADRM1) ubiquitin receptor by binding to its cysteine 88 residue.[1][2][3] This inhibition of RPN13 function leads to a rapid build-up of polyubiquitinated proteins within the cell, inducing proteotoxic stress.[1][4] This stress, in turn, can trigger apoptosis (programmed cell death) in cancer cells, often via the endoplasmic reticulum stress pathway.[1][2] Additionally, this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκBα.[4][5]
Q2: What are the recommended starting dosages for this compound in mouse models?
The optimal dosage of this compound can vary depending on the cancer model, administration route, and treatment schedule. Based on published preclinical studies, the following are general starting points:
-
Intraperitoneal (i.p.) injection: Doses ranging from 10 mg/kg to 20 mg/kg administered daily have demonstrated efficacy in xenograft models of multiple myeloma, ovarian cancer, and hepatocellular carcinoma.[1][4][6]
-
Oral (p.o.) administration: A dosage of 40 mg/kg administered every third day has been shown to be effective in a syngeneic mouse tumor model.[1]
It is strongly recommended to perform a pilot study to determine the Maximum Tolerated Dose (MTD) for your specific animal model and experimental conditions before initiating large-scale efficacy studies.
Q3: How should this compound be formulated for in vivo administration?
The choice of vehicle is critical for ensuring the solubility and stability of this compound. Recommended formulations include:
-
For Intraperitoneal (i.p.) Injection: A stock solution of this compound can be prepared in DMSO. For injection, this stock should be diluted with sterile phosphate-buffered saline (PBS) to the final desired concentration. To avoid vehicle-related toxicity, the final concentration of DMSO in the injected solution should be kept low (typically below 10%).[6]
-
For Oral (p.o.) Gavage: this compound can be formulated in a 20% (w/v) solution of β-hydroxyisopropyl-cyclodextrin in water.[1]
Q4: What is the known pharmacokinetic profile of this compound in mice?
Pharmacokinetic studies in mice have revealed the following:
-
Intraperitoneal (i.p.) Administration (10 mg/kg): Peak plasma levels (Cmax) are reached approximately 2 hours after administration, with a terminal half-life of about 25.5 hours.[1]
-
Oral (p.o.) Administration (20 mg/kg): Plasma concentrations increase rapidly within the first hour, with a terminal half-life of 2.6 hours.[1]
This compound has been shown to distribute to major organs, with the exception of the brain.[1][4]
Q5: What is the reported in vivo toxicity profile of this compound in mice?
Preclinical studies suggest that this compound is generally well-tolerated at therapeutic doses.[5] In one study, mice treated with 40 mg/kg of this compound orally every third day showed no significant differences in blood chemistry or hematology compared to the vehicle-treated group, and histopathology of major organs was unremarkable.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Signs of Toxicity (e.g., significant weight loss >15%, lethargy, ruffled fur) | - Dosage is above the Maximum Tolerated Dose (MTD).- Vehicle toxicity.- Frequent administration. | - Reduce the dosage of this compound.- Decrease the frequency of administration (e.g., from daily to every other day).- Include a vehicle-only control group to rule out vehicle-related toxicity.- Closely monitor animal health, including daily weight measurements and clinical observations. |
| Poor Tumor Growth Inhibition | - Sub-optimal dosage.- Inappropriate administration route.- Low bioavailability.- Tumor model resistance. | - Conduct a dose-response study to identify the optimal dose for your model.- Consider switching from oral to intraperitoneal administration for potentially higher bioavailability.- Ensure proper formulation and administration techniques.- Characterize the expression of RPN13 in your tumor model, as this compound's efficacy is dependent on its target. |
| Precipitation of this compound in Formulation | - Poor solubility in the chosen vehicle.- Incorrect preparation of the formulation. | - Ensure the DMSO stock solution is fully dissolved before dilution in PBS.- When using cyclodextrin (B1172386), ensure continuous stirring for several hours to allow for complete complexation.- Prepare fresh formulations for each administration. |
Quantitative Data from In Vivo Studies
Table 1: Summary of this compound In Vivo Efficacy Studies
| Cancer Model | Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Outcome | Reference |
| Multiple Myeloma | NOG Mice | i.p. | 20 mg/kg | Daily for 7 days | Potent anti-tumor activity | [1] |
| Ovarian Cancer | Nude Mice | i.p. | 10 mg/kg | Daily for 14 days | Significantly inhibited tumor growth | [1] |
| HPV16+ Syngeneic Tumor | Mice | p.o. | 40 mg/kg | Every third day | Retarded tumor growth | [1] |
| Hepatocellular Carcinoma | Nude Mice | i.p. | 20 mg/kg | Daily for 21 days | Significantly reduced tumor growth | [4] |
Table 2: Summary of this compound In Vivo Toxicity and Pharmacokinetic Data
| Parameter | Animal Model | Administration Route | Dosage | Findings | Reference |
| Toxicity Assessment | Mice | p.o. | 40 mg/kg (3 doses, every 3rd day) | No significant changes in blood chemistry or hematology; unremarkable histopathology of major organs. | [1] |
| Pharmacokinetics (PK) | Mice | i.p. | 10 mg/kg | Cmax at 2 hours; Terminal half-life of 25.5 hours. | [1] |
| Pharmacokinetics (PK) | Mice | p.o. | 20 mg/kg | Rapid rise in plasma concentration within 1 hour; Terminal half-life of 2.6 hours. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration.
-
Example: For a 20 mg/kg dose in a 20g mouse, the required dose is 0.4 mg. If the final injection volume is 100 µL, the final concentration of the this compound solution should be 4 mg/mL.
-
Crucially, ensure the final concentration of DMSO is below 10% to minimize toxicity.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the this compound solution to administer.
-
Gently restrain the mouse.
-
-
Injection Procedure:
-
Locate the injection site in the lower quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Protocol 2: Oral Gavage Administration of this compound
Materials:
-
This compound
-
β-hydroxyisopropyl-cyclodextrin
-
Sterile water
-
Animal gavage needles (appropriate size for the animal)
-
Sterile 1 mL syringes
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a 20% (w/v) solution of β-hydroxyisopropyl-cyclodextrin in sterile water.
-
Slowly add the calculated amount of this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to ensure complete dissolution and complexation. The final solution should be clear.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer.
-
Gently restrain the mouse.
-
-
Gavage Procedure:
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Gently open the mouse's mouth and insert the gavage needle along the roof of the mouth, allowing the mouse to swallow the needle.
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing, during and after the procedure.
-
Visualizations
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer | PLOS One [journals.plos.org]
Technical Support Center: Addressing Experimental Variability in RA190 Studies
Welcome to the technical support center for RA190 studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to help ensure the reproducibility and accuracy of your results. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to experimental variability when working with this compound.
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common source of experimental variability. Several factors can contribute to this issue:
-
This compound Solubility and Stability: this compound is a hydrophobic molecule with poor solubility in aqueous solutions.
-
Troubleshooting:
-
Solvent Choice: Prepare a fresh, high-concentration stock solution of this compound in 100% DMSO.[1][2] Aliquot and store at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in your assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: Always visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your cells.
-
-
-
Cell Seeding Density and Proliferation Rate: The number of cells seeded and their growth rate can significantly impact the apparent IC50 value.
-
Troubleshooting:
-
Optimization: Optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase throughout the experiment.
-
Consistency: Use a consistent seeding density and passage number for your cells across all experiments.
-
-
-
Assay Type and Incubation Time: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity), which can be affected differently by this compound.
-
Troubleshooting:
-
Assay Selection: Be aware of the mechanism of your chosen viability assay. For example, tetrazolium-based assays (MTT, XTT) rely on metabolic activity, which can be influenced by factors other than cell death. Assays measuring membrane integrity (e.g., Trypan Blue exclusion) or total protein (e.g., SRB) may provide a more direct measure of cytotoxicity.
-
Time-Course Experiments: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
-
-
Q2: I am having difficulty detecting a consistent increase in polyubiquitinated proteins by Western blot after this compound treatment. What can I do?
A2: Detecting the accumulation of polyubiquitinated proteins is a key indicator of this compound's on-target effect. Difficulties in detection can be due to several factors:
-
Suboptimal Lysis and Protein Extraction: Inefficient lysis and extraction can lead to the loss of high molecular weight ubiquitinated proteins.
-
Troubleshooting:
-
Lysis Buffer: Use a robust lysis buffer, such as RIPA buffer, supplemented with fresh protease and deubiquitinase (DUB) inhibitors (e.g., NEM, IAA) to prevent the degradation and deubiquitination of your target proteins.
-
Sonication: Include a brief sonication step on ice to ensure complete cell lysis and shear DNA, which can interfere with protein migration.
-
-
-
Inefficient Western Blot Transfer: High molecular weight polyubiquitinated proteins can be difficult to transfer efficiently from the gel to the membrane.
-
Troubleshooting:
-
Gel Percentage: Use a lower percentage acrylamide (B121943) gel or a gradient gel to improve the resolution of high molecular weight proteins.
-
Transfer Conditions: Optimize your transfer conditions. A wet transfer system is often more efficient for large proteins than a semi-dry system. Consider an overnight transfer at a lower voltage in a cold room.
-
-
-
Antibody Selection and Dilution: The choice and concentration of the primary antibody are critical.
-
Troubleshooting:
-
Antibody Choice: Use a high-quality primary antibody that specifically recognizes polyubiquitin (B1169507) chains (e.g., anti-K48-linked ubiquitin).
-
Antibody Dilution: Optimize the primary antibody dilution. A concentration that is too high can lead to high background, while a concentration that is too low will result in a weak signal.
-
-
Q3: I have read that the primary target of this compound is controversial. How does this affect the interpretation of my data?
A3: This is a critical point. While initial studies identified RPN13 as the primary target of this compound[3], subsequent research has shown that this compound is a promiscuous alkylator that binds to dozens of other cellular proteins.[4][5] In fact, some studies have found no evidence of direct engagement with RPN13 in cells.[4][5]
-
Implications for Data Interpretation:
-
Off-Target Effects: The observed cellular effects of this compound may not be solely due to the inhibition of RPN13 but could be a result of its interaction with multiple other proteins.
-
Phenotypic vs. Target-Specific Effects: It is crucial to be cautious when attributing a specific phenotype solely to RPN13 inhibition. The observed effects are likely a consequence of "polypharmacology."
-
-
Experimental Design Considerations:
-
Alternative Compounds: If your research question is specifically about the role of RPN13, consider using other tools to study its function, such as genetic approaches or other reported RPN13 inhibitors, while being mindful of their own potential off-target effects.
Q4: I am planning in vivo studies with this compound. What are the key considerations for formulation and administration to ensure consistent results?
A4: In vivo studies with this compound require careful attention to formulation and administration to ensure consistent bioavailability and minimize animal-to-animal variability.
-
Formulation: this compound has poor aqueous solubility, necessitating a suitable vehicle for in vivo delivery.
-
Intraperitoneal (I.P.) Injection:
-
A common formulation involves dissolving this compound in DMSO to create a stock solution, which is then diluted with sterile PBS. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.[6]
-
Another option is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to aid dissolution.[7]
-
-
Oral Gavage:
-
A cyclodextrin-based formulation can be used to improve the solubility of this compound for oral administration. This typically involves preparing a solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water and then adding the this compound powder while stirring.[6]
-
-
-
Administration:
-
Accurate Dosing: Always weigh the animals on the day of dosing to calculate the precise volume of the this compound formulation to administer.
-
Consistent Technique: Ensure that the injection or gavage technique is consistent across all animals to minimize stress and ensure accurate delivery to the intended site.
-
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and to highlight the potential for variability.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ≤0.3 | [3] |
| CaSki | Cervical Cancer | ≤0.3 | [3] |
| SiHa | Cervical Cancer | ≤0.3 | [3] |
| ANBL6 | Multiple Myeloma | ≤0.1 | [3] |
| MM.1S | Multiple Myeloma | ≤0.1 | [3] |
| NCI-H929 | Multiple Myeloma | ≤0.1 | [3] |
| U266 | Multiple Myeloma | ≤0.1 | [3] |
| RPMI-8226 | Multiple Myeloma | ≤0.1 | [3] |
| HCT116 | Colon Cancer | >5 | [3] |
| ES2 | Ovarian Cancer | Not specified | [3] |
| OVCAR3 | Ovarian Cancer | Not specified | [3] |
| HT3 | Cervical Cancer (HPV-) | >5 | [3] |
| C33A | Cervical Cancer (HPV-) | >5 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell viability assay used and the incubation time.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of complete medium per well. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in complete medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Western Blot for Detection of Polyubiquitinated Proteins
Objective: To detect the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and DUB inhibitors (e.g., PMSF, NEM, IAA)
-
BCA protein assay kit
-
SDS-PAGE gels (gradient or low percentage)
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., anti-K48-linkage specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate time (e.g., 4-8 hours). c. Wash the cells twice with ice-cold PBS. d. Add ice-cold RIPA buffer to each well and scrape the cells. e. Transfer the lysate to a microcentrifuge tube and sonicate briefly on ice. f. Centrifuge at high speed at 4°C to pellet cell debris. g. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: a. Prepare protein samples with Laemmli buffer and boil for 5-10 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. Look for a smear of high molecular weight bands in the this compound-treated lanes, indicating the accumulation of polyubiquitinated proteins.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative and off-target signaling pathways of this compound leading to apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro and in vivo this compound studies.
References
- 1. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analyses of candidate small molecule RPN13 inhibitors with antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Validating RPN13 as the Target of RA190
Welcome to the technical support center for researchers investigating the interaction between the small molecule RA190 and its putative target, RPN13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the validation process. The information presented here reflects the ongoing scientific discussion regarding the specificity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
A1: this compound is a bis-benzylidine piperidone that was initially reported to act as an inhibitor of the 26S proteasome.[1][2][3] The proposed mechanism involves the covalent binding of this compound to cysteine 88 (Cys88) of the proteasomal ubiquitin receptor RPN13 (also known as ADRM1).[1][4] This interaction is thought to inhibit proteasome function, leading to a rapid accumulation of polyubiquitinated proteins and subsequently inducing endoplasmic reticulum stress-related apoptosis in cancer cells.[1][4][5]
Q2: I've performed in vitro binding assays and see a strong interaction between this compound and purified RPN13. Does this confirm RPN13 as the sole target?
A2: While in vitro binding is a crucial first step, it does not definitively confirm RPN13 as the sole cellular target of this compound. Several studies have demonstrated that this compound can bind to purified RPN13.[1] However, there is substantial evidence suggesting that this compound is a promiscuous electrophile that can react with numerous other proteins.[6][7] Therefore, observing an in vitro interaction is not sufficient to conclude target exclusivity in a cellular context.
Q3: My experiments show that this compound treatment leads to an accumulation of polyubiquitinated proteins, consistent with proteasome inhibition. Is this a reliable indicator of RPN13 engagement?
A3: The accumulation of polyubiquitinated proteins is a hallmark of proteasome inhibition, a phenotype observed with this compound treatment.[1][6] However, this phenotype is not exclusively indicative of RPN13 engagement. Inhibition of other components of the ubiquitin-proteasome system can produce a similar outcome.[1] Furthermore, given the evidence of this compound's polypharmacology, the observed accumulation could be a result of interactions with multiple targets within the proteasome or other cellular pathways.[6]
Q4: Structural studies suggest Cys88 of RPN13 may not be accessible when RPN13 is part of the proteasome. What are the implications for my research?
A4: This is a critical challenge to the single-target hypothesis. Structural analyses of the RPN13-Rpn2 complex have indicated that Cys88 of RPN13 is not solvent-exposed when incorporated into the proteasome.[6] This suggests that this compound may not be able to access this residue in the context of the fully assembled proteasome.[6] Researchers should consider the possibility that this compound may target RPN13 that is not incorporated into the proteasome, or that its cytotoxic effects are mediated through other, more accessible targets.
Q5: Are there known off-targets for this compound?
A5: Yes. Chemical proteomics studies have revealed that this compound is a promiscuous alkylator that can covalently bind to dozens of other proteins within the cell.[6][7][8] This suggests that the cytotoxic effects of this compound are likely due to complex polypharmacology involving multiple targets rather than the specific inhibition of RPN13.[6]
Troubleshooting Guides
Problem 1: Conflicting results between in vitro and in-cellulo target engagement assays.
-
Symptom: You observe strong binding of this compound to purified RPN13 in biochemical assays (e.g., NMR, mass spectrometry with purified proteins), but fail to detect a significant and specific interaction in live cells using techniques like chemical proteomics with clickable probes or Cellular Thermal Shift Assay (CETSA).
-
Possible Cause: This discrepancy is a known challenge. This compound is an electrophilic compound and can react with purified proteins in a less complex environment.[6] However, within the cell, factors such as the accessibility of Cys88 in the proteasome complex and the presence of numerous other potential targets can lead to a lack of specific engagement with RPN13.[6]
-
Troubleshooting Steps:
-
Validate Probe Specificity: If using a tagged this compound probe, ensure that it recapitulates the activity of the parent compound and that the tag does not sterically hinder its interaction.
-
Employ Orthogonal Methods: Use multiple, independent methods to assess in-cell target engagement. For example, complement chemical proteomics with CETSA.[9]
-
Consider Polypharmacology: Design experiments to investigate the broader off-target profile of this compound. A proteome-wide analysis can help identify other proteins that are engaged by the compound in cells.[10][11]
-
Problem 2: Modulating RPN13 expression levels does not alter cellular sensitivity to this compound.
-
Symptom: You have either knocked down RPN13 using siRNA or overexpressed it, but you observe no significant change in the IC50 value of this compound in your cancer cell line.
-
Possible Cause: If RPN13 were the primary and sole target of this compound responsible for its cytotoxicity, altering its expression level should impact the drug's potency. The lack of such an effect strongly suggests that RPN13 is not the physiologically relevant target driving the cytotoxic response.[6][7]
-
Troubleshooting Steps:
-
Confirm Knockdown/Overexpression: Verify the change in RPN13 protein levels via Western blot.
-
Re-evaluate the "Single-Target" Hypothesis: These results challenge the model of RPN13 as the sole target. Consider the possibility that the anti-cancer activity of this compound is due to its effects on other targets or a combination of targets.[6]
-
Investigate Alternative Mechanisms: Explore other potential mechanisms of this compound-induced cell death that are independent of RPN13.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| This compound IC50 | Multiple Myeloma (MM) lines | < 0.1 µM | [3] |
| HPV-transformed cells | < 0.3 µM | [3] | |
| HeLa (48 hr treatment) | 0.2 - 5 µM (range tested) | [4] | |
| This compound Administration (in vivo) | Mice (i.p.) | 10 mg/kg | [4] |
| This compound Covalent Adduct Mass Shift | RPN13 Pru C60,80,121A with this compound | 559.9 Da | [1] |
Key Experimental Protocols
1. In Vitro Binding Assay (NMR Spectroscopy)
-
Objective: To determine if this compound directly interacts with the Pru domain of RPN13.
-
Methodology:
-
Express and purify 15N-labeled full-length RPN13, the RPN13 Pru domain, and various cysteine-to-alanine mutants (e.g., RPN13 Pru C88A).
-
Acquire a baseline 1H-15N HSQC spectrum of the purified protein.
-
Incubate the protein with this compound.
-
Remove unreacted this compound by dialysis.
-
Acquire a second 1H-15N HSQC spectrum.
-
Analyze spectral changes (e.g., signal loss or chemical shift perturbations) for specific amino acid residues to identify the interaction site. Significant changes observed for residues around C88 in the wild-type protein but not in the C88A mutant would support direct binding at this site.[1]
-
2. Chemical Proteomics for Off-Target Identification
-
Objective: To identify the full spectrum of cellular proteins that are covalently modified by this compound.
-
Methodology:
-
Synthesize a version of this compound containing a "clickable" chemical handle, such as an alkyne group (alkyne-RA190).[6]
-
Treat live cancer cells with varying concentrations of alkyne-RA190 or a vehicle control.
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.[6]
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).[11][12]
-
Proteins that are consistently identified in the this compound-treated samples but not in the controls are considered potential off-targets.
-
3. RPN13 Knockdown and Cell Viability Assay
-
Objective: To determine if the cellular level of RPN13 influences the cytotoxic potency of this compound.
-
Methodology:
-
Transfect cells (e.g., HeLa or SK-MEL-5) with siRNA targeting RPN13 or a non-targeting control siRNA.[6]
-
After 24-48 hours, confirm RPN13 knockdown by Western blotting, using an antibody against RPN13 and a loading control (e.g., GAPDH).
-
Plate the transfected cells and treat them with a dose range of this compound for 48-72 hours.
-
Measure cell viability using an appropriate assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
-
Calculate and compare the IC50 values for this compound in the RPN13-knockdown and control cells. No significant shift in the IC50 would argue against RPN13 being the primary target for cytotoxicity.[6]
-
Visualizations
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Rpn13 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in RA190 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RA190 in their experiments. This resource addresses common challenges and unexpected outcomes to aid in the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a bis-benzylidine piperidone that was initially reported to act as a covalent inhibitor of the 26S proteasome.[1][2] It was proposed to function by specifically binding to cysteine 88 (Cys88) of the RPN13 (also known as ADRM1) ubiquitin receptor subunit located in the 19S regulatory particle of the proteasome.[1][2] This binding is thought to inhibit the proteasome's function, leading to a rapid buildup of polyubiquitinated proteins. This disruption in protein homeostasis can trigger endoplasmic reticulum (ER) stress and ultimately lead to apoptosis, or programmed cell death, in cancer cells.[1][3]
Q2: Is RPN13 the definitive target of this compound?
Q3: How should I prepare and store this compound for my experiments?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions like PBS.[6] It is highly recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[6] To maintain the stability of the compound, it is best to store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When diluting the DMSO stock into your aqueous experimental medium, add it dropwise while vortexing or stirring to ensure rapid dispersion and prevent precipitation.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
The tolerance to DMSO can vary between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any potential solvent-induced cytotoxicity or other off-target effects.[6][7] It is essential to always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as your this compound-treated samples.[6]
Troubleshooting Guide
This guide provides solutions to common unexpected results encountered during experiments with this compound.
Issue 1: No observed effect on cell viability.
Potential Cause 1: this compound Precipitation this compound has poor aqueous solubility and may precipitate out of the cell culture medium, especially at higher concentrations.[6] This would result in a lower effective concentration of the compound in contact with the cells.
-
Recommended Solution:
-
Visually inspect your culture wells for any signs of precipitation.
-
Optimize the dilution of your DMSO stock solution by adding it to the medium dropwise while vortexing.[6]
-
Consider using a lower concentration of this compound.
-
Potential Cause 2: Cell Line Resistance Different cancer cell lines can exhibit varying sensitivity to this compound.
-
Recommended Solution:
-
Consult the literature for reported IC50 values of this compound in your specific cell line or similar cell types (see Table 1).
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your cell line.
-
Potential Cause 3: Inactive Compound Improper storage or handling of this compound can lead to its degradation.
-
Recommended Solution:
-
Ensure that the this compound stock solution has been stored correctly in single-use aliquots at -20°C or -80°C.[6]
-
If possible, test the activity of your this compound stock on a sensitive positive control cell line.
-
Issue 2: Inconsistent or non-reproducible cell viability results.
Potential Cause 1: Inconsistent Cell Seeding Uneven cell numbers across wells can lead to significant variability in viability assays.
-
Recommended Solution:
-
Ensure you have a homogenous single-cell suspension before seeding.
-
Use a consistent cell number for all wells in your experiment.
-
Potential Cause 2: Variability in DMSO Concentration Even small differences in the final DMSO concentration can affect cell viability.[7]
-
Recommended Solution:
-
Carefully calculate and add the same volume of DMSO to all wells, including your vehicle control.
-
Potential Cause 3: Assay-Specific Artifacts Certain cell viability assays can be prone to artifacts. For example, some compounds can chemically reduce reagents like MTT, leading to a false positive signal for viability.[8][9]
-
Recommended Solution:
-
Consider using a different viability assay method to confirm your results.
-
If you observe a U-shaped dose-response curve, it may indicate compound precipitation or direct interference with the assay reagent at higher concentrations.
-
Issue 3: No accumulation of polyubiquitinated proteins is observed.
Potential Cause 1: Insufficient this compound Concentration or Incubation Time The accumulation of polyubiquitinated proteins is a dose- and time-dependent effect of this compound.[1]
-
Recommended Solution:
-
Increase the concentration of this compound used in your experiment.
-
Perform a time-course experiment to determine the optimal incubation time for observing the effect.
-
Potential Cause 2: Issues with Western Blotting Technique Technical problems with the western blot procedure can prevent the detection of polyubiquitinated proteins.
-
Recommended Solution:
-
Ensure that your protein transfer was successful.
-
Use a high-quality primary antibody specific for polyubiquitin.
-
Include a positive control, such as cells treated with a known proteasome inhibitor like bortezomib, to validate your experimental setup.[1]
-
Potential Cause 3: Cell Line-Specific Differences The response to this compound can vary between cell lines.
-
Recommended Solution:
-
Test a different cell line that has been shown to be sensitive to this compound.
-
Issue 4: Unexpected in vivo toxicity.
Potential Cause 1: Off-Target Effects As this compound may have numerous off-target effects, it could lead to unexpected toxicity in animal models.[4]
-
Recommended Solution:
-
Carefully monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.[10][11]
-
Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[10]
-
If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Potential Cause 2: Formulation Issues The formulation used to dissolve and administer this compound can impact its tolerability.
-
Recommended Solution:
-
Ensure that the vehicle used for in vivo administration is well-tolerated by the animals.
-
Consult the literature for recommended in vivo formulations of this compound (see Table 2).
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| ANBL6 | Multiple Myeloma | ≤0.1 | [1] |
| MM.1S | Multiple Myeloma | ≤0.1 | [1] |
| NCI-H929 | Multiple Myeloma | ≤0.1 | [1] |
| U266 | Multiple Myeloma | ≤0.1 | [1] |
| RPMI-8226 | Multiple Myeloma | ≤0.1 | [1] |
| HeLa | Cervical Cancer | ≤0.3 | [1] |
| CaSki | Cervical Cancer | ≤0.3 | [1] |
| SiHa | Cervical Cancer | ≤0.3 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.15 | [3] |
| HCT116 | Colon Cancer | Moderately sensitive | [4] |
| ES2 | Ovarian Cancer | Data not specified | [1] |
| OVCAR3 | Ovarian Cancer | Data not specified | [1] |
| HT3 | Cervical Cancer (HPV-) | >5 | [1] |
| C33A | Cervical Cancer (HPV-) | >5 | [1] |
Table 2: In Vivo Administration and Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) | [2] |
| Typical i.p. Dose | 20 mg/kg/day | [1] |
| Plasma Cmax (20 mg/kg p.o.) | ~1 µg/mL | Data derived from literature |
| Plasma Tmax (20 mg/kg p.o.) | ~1 hour | Data derived from literature |
| Oral Bioavailability | 7.2% | [1] |
| Tissue Distribution | Detected in kidney, liver, lung, and spleen. Not detected in the brain. | [2] |
Experimental Protocols
Protocol 1: Assessment of Polyubiquitinated Protein Accumulation by Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a specified time period (e.g., 4, 8, 12, or 24 hours). Include a positive control such as bortezomib.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against ubiquitin. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An accumulation of high molecular weight protein smears indicates an increase in polyubiquitinated proteins.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Confirmation of Endoplasmic Reticulum (ER) Stress
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Western Blot Analysis: Perform western blotting as described in Protocol 1 to analyze the expression levels of key ER stress markers, such as:
-
Binding immunoglobulin protein (BiP)/Glucose-regulated protein 78 (GRP78)
-
C/EBP homologous protein (CHOP)
-
Activating transcription factor 4 (ATF4)
-
Spliced X-box binding protein 1 (XBP1s)
-
-
Interpretation: An upregulation of these markers is indicative of ER stress.
Mandatory Visualization
Caption: Proposed and alternative signaling pathways of this compound action.
Caption: A logical workflow for troubleshooting unexpected this compound experimental results.
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Bortezomib Resistance with RA190
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RA190 to manage bortezomib (B1684674) resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in overcoming bortezomib resistance?
A1: this compound is described as a covalent inhibitor of the 19S proteasome-associated ubiquitin receptor Rpn13 (also known as ADRM1).[1] It is proposed to overcome bortezomib resistance by inhibiting proteasome function upstream of the 20S catalytic subunit, which is the target of bortezomib.[1][2] This leads to a rapid accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and caspase-dependent apoptosis, even in bortezomib-resistant multiple myeloma (MM) cells.[1][2] One identified downstream effect of this compound is the reduction of superoxide (B77818) dismutase 1 (SOD1) levels, an antioxidant enzyme implicated in bortezomib resistance.[3][4]
Q2: I am observing unexpected or inconsistent results with this compound. Is there controversy regarding its primary target?
A2: Yes, this is a critical point for researchers to consider. While initial studies identified Rpn13 as the primary target of this compound,[1] subsequent research has presented evidence suggesting that this compound does not physically or functionally engage Rpn13 in cells.[5][6] Chemical proteomics experiments have revealed that this compound is a promiscuous alkylating agent that interacts with dozens of other proteins.[5][6] This polypharmacology may contribute to its cytotoxic effects. Therefore, when interpreting your results, it is important to consider that the observed phenotype may be a result of these off-target interactions rather than specific inhibition of Rpn13.
Q3: How does this compound-induced ER stress contribute to overcoming bortezomib resistance?
A3: Bortezomib resistance in multiple myeloma can be associated with an altered unfolded protein response (UPR), which helps cells manage ER stress.[7][8][9] Some bortezomib-resistant cells exhibit lower levels of spliced X-box binding protein 1 (sXBP1), a key UPR transcription factor, making them less susceptible to ER stress-induced apoptosis.[7][9] this compound is reported to induce a strong ER stress response, evidenced by the upregulation of markers such as ATF4, CHOP, and sXBP1.[10] By overwhelming the adapted UPR of resistant cells, this compound can push them towards apoptosis.[2]
Q4: What is the expected effect of this compound on bortezomib-sensitive versus bortezomib-resistant multiple myeloma cell lines?
A4: this compound is expected to decrease cell viability and induce apoptosis in both bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines.[2][3] A key feature of this compound is its ability to overcome bortezomib resistance, meaning it should exhibit similar efficacy in both sensitive and resistant parental cell lines.[1] For instance, a derivative of this compound, WL40, showed IC50 values in the range of 95-170 nM in primary MM cells, including those refractory to bortezomib.[11]
Q5: Are there any known clinical trials for this compound in multiple myeloma?
A5: As of the latest information, there are no readily available public results from clinical trials specifically for this compound in multiple myeloma. The development and validation of this compound have been primarily in preclinical stages.[2] Researchers should consult clinical trial registries for the most up-to-date information on any ongoing or completed studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT) | Inconsistent cell seeding density, uneven formazan (B1609692) crystal dissolution, or interference from this compound with the assay chemistry. | Ensure a homogenous single-cell suspension before seeding. After incubation with MTT, ensure complete and uniform dissolution of formazan crystals. Consider alternative viability assays like CellTiter-Glo. |
| Low or no induction of apoptosis with this compound treatment | Suboptimal drug concentration, insufficient incubation time, or cell line-specific resistance mechanisms. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Confirm apoptosis using multiple methods (e.g., Annexin V/PI staining and caspase activity assays). |
| Inconsistent Western blot results for UPR or apoptosis markers | Poor antibody quality, suboptimal protein transfer, or inappropriate lysis buffer. | Validate your primary antibodies using positive and negative controls. For high molecular weight proteins like IRE1α (~110 kDa), optimize transfer conditions (e.g., extended transfer at 4°C). Use a lysis buffer containing protease and phosphatase inhibitors. |
| This compound shows lower than expected efficacy in bortezomib-resistant cells | The specific resistance mechanism in your cell line may not be susceptible to this compound's mode of action. The off-target profile of this compound may not be effective against your cell model. | Characterize the bortezomib resistance mechanism in your cell line (e.g., sequence PSMB5, assess proteasome activity). Consider the promiscuous nature of this compound and that its efficacy may be cell-context dependent. |
| Difficulty reproducing published data on this compound's effect on Rpn13 | This aligns with findings that this compound may not be a specific Rpn13 inhibitor. | Focus on validating the downstream effects of this compound, such as the induction of ER stress, apoptosis, and reduction in SOD1 levels, which are more consistently reported. Acknowledge the target controversy in your experimental design and interpretation. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on bortezomib resistance and the effects of related compounds. Note that specific values for this compound may need to be empirically determined for your experimental system.
Table 1: IC50 Values for Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib IC50 (nM) | Reference |
| MM1S WT (sensitive) | 15.2 | [12][13] |
| MM1S/R BTZ (resistant) | 44.5 | [12][13] |
Table 2: Reported IC50 Values for this compound and a Derivative Compound
| Compound | Cell Line | IC50 | Reference |
| This compound | HeLa | 85 nM | [14] |
| This compound Half-Molecule | HeLa | 562 nM | [14] |
| WL40 (this compound derivative) | Primary MM cells (including bortezomib-refractory) | 95 - 170 nM | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for suspension cells like multiple myeloma.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells at a density of 5 x 10⁴ cells/well in 100 µL of culture medium containing the desired concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in appropriate culture flasks and treat with this compound for the desired time.
-
Harvest both floating and adherent cells. For suspension cells, collect the entire cell suspension.
-
Centrifuge at 670 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protein Expression Analysis: Western Blot for UPR Markers
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-sXBP1, anti-SOD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
After this compound treatment, wash cells with cold PBS and lyse on ice with lysis buffer.
-
Clarify the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Visualizations
References
- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 [frontiersin.org]
- 9. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]
- 10. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Structure-function analyses of candidate small molecule RPN13 inhibitors with antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Target Profile of RA190
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the covalent inhibitor RA190. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) to assist in designing and interpreting experiments related to this compound's protein engagement, with a particular focus on its potential for off-target interactions.
A significant body of research has pointed to the proteasome ubiquitin receptor RPN13 (also known as ADRM1) as the primary target of this compound, with the compound reported to covalently bind to Cysteine 88 (Cys88) of the protein.[1][2][3] This interaction is proposed to inhibit proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells.[1][2] However, recent compelling evidence has challenged this model, suggesting that this compound does not engage RPN13 in cellular contexts and instead acts as a promiscuous electrophile, binding to a multitude of other proteins.[4][5] This technical guide aims to address this controversy and provide researchers with the tools to critically evaluate the target profile of this compound in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary target of this compound and what is the controversy surrounding it?
A1: The initially reported primary target of this compound is the 19S regulatory particle subunit RPN13.[1][2][3] this compound was described as a covalent inhibitor that specifically binds to Cys88 of RPN13, leading to proteasome inhibition.[1][2] However, a 2020 study by Dickson et al. presented substantial evidence suggesting that this compound does not engage RPN13 in cells and instead covalently modifies dozens of other proteins, acting as a promiscuous alkylating agent.[4][5] This has created a significant debate within the scientific community regarding the true molecular mechanism of action of this compound.
Q2: What are the potential off-targets of this compound?
A2: Chemical proteomics experiments have identified a large number of potential off-target proteins for this compound.[4] These proteins are involved in a wide range of cellular processes. A comprehensive list of these potential off-targets, as identified by Dickson et al. (2020), is provided in the "Quantitative Data Summary" section of this guide. One potential off-target that has been mentioned in the literature is the deubiquitinase UCH37, which also plays a role in the ubiquitin-proteasome system.[2]
Q3: How can I determine if this compound is binding to my protein of interest?
A3: Several experimental approaches can be used to validate target engagement. A Cellular Thermal Shift Assay (CETSA) can assess target stabilization upon compound binding in a cellular context. Co-immunoprecipitation (Co-IP) can be used to pull down the protein of interest and detect the presence of bound this compound (or a tagged analogue). For a comprehensive and unbiased view, chemical proteomics is the recommended approach to identify all proteins that are covalently modified by this compound in a cellular lysate. Detailed protocols for these techniques are provided in the "Experimental Protocols" section.
Q4: My experimental results with this compound are not consistent with RPN13 inhibition. What could be the reason?
A4: Given the controversy surrounding this compound's primary target, it is plausible that the observed cellular effects are due to interactions with one or more of its numerous off-targets.[4][5] The promiscuous nature of this compound as a Michael acceptor means it can react with cysteine residues on many different proteins.[4] We recommend performing target validation experiments, such as those outlined in this guide, to identify the specific proteins that this compound is engaging in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes upon this compound treatment.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than RPN13 inhibition. The promiscuous nature of this compound means it can simultaneously impact multiple cellular pathways.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use CETSA or Co-IP to confirm if this compound is engaging your intended target in your specific cell line.
-
Global Target Profiling: Employ chemical proteomics to obtain an unbiased profile of all this compound targets in your cells. This can help to identify the key off-targets that may be responsible for the observed phenotype.
-
Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to deplete the expression of high-confidence off-targets identified through proteomics and assess if this phenocopies the effect of this compound treatment.
-
Issue 2: Difficulty in validating a specific off-target interaction.
-
Possible Cause: The interaction may be weak, transient, or occur under specific cellular conditions. The abundance of the target protein may also be low.
-
Troubleshooting Steps:
-
Optimize Co-IP Conditions: For weak interactions, it is crucial to use gentle lysis buffers (e.g., non-ionic detergents like NP-40) and to perform all steps at 4°C to maintain protein complex integrity. Optimize antibody and bead concentrations and consider cross-linking agents to stabilize the interaction.
-
Increase Protein Input: For low abundance targets, increase the amount of cell lysate used for the Co-IP.
-
Use a More Sensitive Detection Method: If Western blotting is not sensitive enough, consider using mass spectrometry to analyze the immunoprecipitated proteins.
-
Issue 3: High background in chemical proteomics experiments.
-
Possible Cause: Non-specific binding of proteins to the affinity resin or aggregation of the this compound probe.
-
Troubleshooting Steps:
-
Pre-clearing of Lysate: Before adding the this compound probe, incubate the cell lysate with control beads to remove proteins that non-specifically bind to the resin.
-
Optimize Washing Steps: Increase the number and stringency of wash steps after affinity purification to remove non-specific binders. The inclusion of low concentrations of detergents in the wash buffers can be beneficial.
-
Control Experiments: Always include a DMSO control and a competition experiment where cells are pre-incubated with an excess of untagged this compound before adding the tagged probe. This will help to distinguish specific binders from non-specific contaminants.
-
Quantitative Data Summary
A comprehensive, publicly available dataset quantifying the proteome-wide off-target interactions of this compound remains limited.[6] The following table summarizes the on-target efficacy of this compound and its analogue RA183, as well as other proteasome inhibitors for comparison.
| Compound | Primary Target(s) | Known/Reported Off-Target(s) | On-Target Efficacy Metric | Off-Target Potency |
| This compound | RPN13 (covalent, Cys88) | Data not publicly available. Described as "highly selective".[6] | IC50 < 0.1 µM (Multiple Myeloma lines)[6] | Not Available |
| RA183 | RPN13 (covalent, Cys88) | Binds promiscuously in vitro to UCH37 and USP14 at high concentrations.[6] | More potent binding to RPN13 than this compound.[6] | Not Available |
| Bortezomib | Proteasome β5 & β1 subunits | Serine proteases (e.g., Cathepsin G, HtrA2/Omi)[6] | Potent proteasome inhibition. | Inhibition of off-targets at concentrations near or equivalent to proteasome inhibition.[6] |
| Carfilzomib | Proteasome β5 subunit | Minimal off-target inhibition of other proteases reported.[6] | Irreversible and highly selective for the proteasome. Less inhibitory activity against serine proteases compared to bortezomib.[6] | Potential for cardiotoxicity through off-target effects on autophagy pathways.[6] |
The study by Dickson et al. (2020) identified numerous proteins that are heavily engaged by this compound in two different cell lines (MM1.R and SK-MEL-5). While quantitative binding affinities for each of these interactions are not available, the study provides a valuable list of high-confidence off-targets. Researchers are encouraged to consult the supplementary information of this publication for the complete list.
Experimental Protocols
Chemical Proteomics for Off-Target Profiling of this compound
This protocol outlines a general workflow for identifying the cellular targets of this compound using a competitive activity-based protein profiling (ABPP) approach.
Materials:
-
This compound
-
Biotinylated this compound probe (this compound-B)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. For the competition experiment, pre-incubate one set of cells with a 50-fold excess of this compound for 1 hour at 37°C. Treat all cells (with and without pre-incubation) with this compound-B at a final concentration of 1-10 µM for 2 hours at 37°C. Include a DMSO-treated control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Affinity Purification: Incubate the cell lysates with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.
-
Data Analysis: Compare the protein profiles from the this compound-B treated sample, the competed sample, and the DMSO control to identify specific binders. Proteins that are significantly depleted in the competed sample are considered high-confidence targets of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to assess the thermal stabilization of a target protein upon this compound binding.
Materials:
-
This compound
-
Cell line of interest
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Antibodies against the protein of interest and a loading control
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (and a DMSO control) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest and a loading control by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Co-immunoprecipitation (Co-IP) to Validate Interaction
This protocol details the steps for performing a Co-IP experiment to confirm the interaction between this compound and a specific protein.
Materials:
-
This compound (or a tagged version for easier detection)
-
Cell line of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in Co-IP lysis buffer on ice.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against your protein of interest overnight at 4°C.
-
Capture of Immune Complexes: Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody that can detect this compound (if a tagged version is used) or by observing a shift in the molecular weight of the target protein.
Visualizations
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining RA190 Treatment for Optimal Apoptotic Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RA190 to induce an optimal apoptotic response in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inducing apoptosis?
This compound is a small molecule that has been reported to covalently bind to Cysteine 88 of the RPN13/ADRM1 ubiquitin receptor in the 19S regulatory particle of the proteasome.[1][2] This inhibition of proteasome function leads to the accumulation of polyubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][3] If the ER stress is unresolved, it activates pro-apoptotic signaling pathways, ultimately leading to programmed cell death.[1][3] Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, further contributing to its pro-apoptotic effects.[3] However, it is important to note that the primary target of this compound is a subject of ongoing scientific discussion, with some studies suggesting the involvement of other cellular targets.[4][5]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my specific cell line?
The optimal concentration and treatment duration for this compound are highly cell-line dependent.[2] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. A good starting point for a dose-response study is a range of concentrations from 0.1 µM to 10 µM. Following the determination of the IC50, a time-course experiment (e.g., 6, 12, 24, 48 hours) should be conducted using a concentration around the IC50 to identify the optimal time point for observing the desired apoptotic events.[6]
Q3: What are the key molecular markers to assess this compound-induced apoptosis?
To confirm that this compound is inducing apoptosis, you should assess a combination of early and late apoptotic markers. Key markers include:
-
Phosphatidylserine (B164497) (PS) externalization: Detectable using Annexin V staining.[1]
-
Caspase activation: Particularly the cleavage of executioner caspases like caspase-3 and caspase-7, and initiator caspases like caspase-8 and caspase-9.[1][7][8]
-
PARP cleavage: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.
-
Changes in Bcl-2 family proteins: Monitor the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[9][10][11][12]
-
ER stress markers: Increased expression of proteins like GRP78, ATF4, and CHOP.[6][13][14][15][16]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, studies have suggested that this compound can have synergistic effects when combined with other chemotherapeutic agents. For example, a synergistic effect has been observed with the tyrosine kinase inhibitor sorafenib (B1663141) in hepatocellular carcinoma cells.[17] Combining this compound with other agents that target different cellular pathways could be a promising strategy to enhance anti-cancer efficacy and overcome potential resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptotic response observed after this compound treatment | 1. Suboptimal this compound concentration or treatment duration: The concentration may be too low or the incubation time too short to induce a significant apoptotic response in your specific cell line.[8] 2. Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors.[17][18][19][20] 3. Incorrect assay timing: Apoptotic events occur over a specific time course. You may be missing the peak of the apoptotic response. | 1. Optimize treatment conditions: Perform a thorough dose-response and time-course experiment to identify the optimal this compound concentration and incubation time for your cell line.[6] 2. Investigate resistance mechanisms: Check for high expression of anti-apoptotic proteins or altered proteasome subunit expression. Consider combination therapies to overcome resistance. 3. Perform a time-course analysis: Collect samples at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamic nature of apoptosis. |
| High background or non-specific staining in Annexin V assay | 1. Mechanical stress during cell handling: Harsh pipetting or centrifugation can damage cell membranes, leading to false-positive Annexin V staining. 2. EDTA in cell detachment buffer: Annexin V binding to phosphatidylserine is calcium-dependent, and EDTA can chelate calcium ions. 3. Delayed analysis after staining: Prolonged incubation can lead to secondary necrosis and increased propidium (B1200493) iodide (PI) staining. | 1. Handle cells gently: Use wide-bore pipette tips and centrifuge at low speeds (e.g., 300-400 x g). 2. Use EDTA-free detachment solutions: Opt for trypsin-EDTA alternatives or wash cells thoroughly with a calcium-containing buffer after detachment. 3. Analyze samples promptly: Analyze cells by flow cytometry as soon as possible after staining, ideally within one hour. |
| Inconsistent results in Western blotting for apoptotic proteins | 1. Improper sample preparation: Incomplete cell lysis or protein degradation can lead to variable results. 2. Antibody issues: The primary antibody may not be specific or may be used at a suboptimal concentration. 3. Loading control variability: Inconsistent levels of the loading control protein can make it difficult to accurately compare protein expression. | 1. Use appropriate lysis buffers with protease and phosphatase inhibitors: Ensure complete cell lysis and prevent protein degradation by keeping samples on ice. 2. Validate your antibodies: Perform antibody titration experiments to determine the optimal concentration and check for specificity using positive and negative controls. 3. Choose a stable loading control: Use a loading control that is not affected by this compound treatment and ensure equal protein loading across all lanes. |
| Unexpected off-target effects observed | 1. This compound may have other cellular targets: Some studies suggest that this compound may interact with other proteins besides RPN13.[4][5] | 1. Consult the literature for known off-target effects: Be aware of potential alternative mechanisms of action. 2. Use multiple, independent assays: Confirm your findings using different experimental approaches to ensure the observed phenotype is a direct result of the intended pathway. |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for quantifying apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using an EDTA-free cell dissociation solution.
-
Combine the detached cells with the collected culture medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described in Protocol 1.
-
Pellet the cells and resuspend in chilled cell lysis buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysates.
-
-
Assay Execution:
-
To a 96-well plate, add 50-200 µg of protein from each cell lysate, adjusting the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of this compound-treated samples to the untreated control.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-CHOP, anti-GRP78, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in Protocol 2 using RIPA buffer.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control for semi-quantitative analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound treatment on various cancer cell lines. This information can serve as a reference for designing experiments.
Table 1: this compound Treatment Duration and Apoptotic Response in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Observed Apoptotic Effect | Reference |
| HeLa | Cervical Cancer | 1 | 12 | Extensive apoptosis detected by Annexin V staining | [2] |
| MM.1S | Multiple Myeloma | 0.5 | 6 | Significant apoptosis measured by Annexin V staining | [2] |
| NCI-H929 | Multiple Myeloma | Not Specified | 24 | Increased percentage of apoptotic cells | [21] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM lines | Multiple Myeloma | ≤0.1 | [22] |
| HPV-transformed cells | Cervical Cancer | ≤0.3 | [22] |
| HT3 (HPV-) | Cervical Cancer | >5 | [22] |
| C33A (HPV-) | Cervical Cancer | >5 | [22] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.
This compound-Induced Apoptotic Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: A logical workflow for optimizing this compound treatment.
Logical Flow for Troubleshooting this compound Experiments
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasomal regulation of caspase-8 in cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemical analysis of bcl-2, bax, bcl-X, and mcl-1 expression in prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRP78 inhibition enhances ATF4-induced cell death by the deubiquitination and stabilization of CHOP in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mini review ATF4 and GRP78 as novel molecular targets in ER-Stress modulation for critical COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The critical role of GRP78 in physiologic and pathologic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Grp78/BiP by translational block: activation of the Grp78 promoter by ATF4 through and upstream ATF/CRE site independent of the endoplasmic reticulum stress elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanisms of proteasome inhibitor action and resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of RA190
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of RA190. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bis-benzylidine piperidone compound that functions as an inhibitor of the 26S proteasome.[1] It acts by covalently binding to the ubiquitin receptor RPN13 (also known as ADRM1) in the 19S regulatory particle of the proteasome.[1] This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn can trigger endoplasmic reticulum stress and apoptosis in cancer cells.[1]
Q2: Why is the oral bioavailability of this compound low?
The oral bioavailability of this compound is limited primarily due to its poor aqueous solubility. As a lipophilic compound, it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a critical step for absorption into the bloodstream. For a drug to be absorbed orally, it must first be in solution at the site of absorption.
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches to improve the oral bioavailability of poorly soluble drugs like this compound fall into three main categories:
-
Nanoparticle-Based Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][3]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids to dissolve the drug and can enhance absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[4][5]
-
Prodrug Approaches: This strategy involves chemically modifying the this compound molecule to create a more soluble or permeable derivative (a prodrug) that is converted back to the active this compound form within the body.
Troubleshooting Guides
Nanoparticle Formulations
Problem: Aggregation of nanoparticles during formulation or storage.
-
Possible Cause: Insufficient stabilization, inappropriate pH or ionic strength of the buffer, or high lipid/drug concentration.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Ensure the concentration of the stabilizer (e.g., surfactants, polymers) is sufficient to provide a steric or electrostatic barrier between nanoparticles.
-
Adjust pH and Ionic Strength: For charged nanoparticles, ensure the pH of the formulation buffer maintains a high zeta potential (typically > |30| mV) to promote electrostatic repulsion.[6] Avoid high salt concentrations which can compress the electrical double layer.[6]
-
Control Lipid/Drug Concentration: High concentrations can increase particle collisions and aggregation. Consider formulating at a lower concentration.[6]
-
Storage Conditions: Store nanoparticle suspensions at 4°C. Avoid freezing, as the formation of ice crystals can force nanoparticles together, leading to irreversible aggregation. If freezing is necessary, use cryoprotectants like sucrose (B13894) or trehalose.[6]
-
Problem: Low drug loading or encapsulation efficiency in nanoparticles.
-
Possible Cause: Poor solubility of the drug in the nanoparticle matrix, or rapid drug diffusion into the aqueous phase during formulation.
-
Troubleshooting Steps:
-
Select Appropriate Matrix Material: For lipid-based nanoparticles, choose lipids in which this compound has higher solubility.
-
Optimize Drug-to-Carrier Ratio: Experiment with different ratios to find the optimal loading capacity.
-
Modify the Formulation Process: For methods like emulsification-solvent evaporation, adjusting the solvent evaporation rate can impact encapsulation efficiency.
-
Lipid-Based Drug Delivery Systems (LBDDS)
Problem: Physical instability of the lipid formulation (e.g., phase separation, precipitation).
-
Possible Cause: Poor miscibility of components, temperature fluctuations, or inappropriate storage.
-
Troubleshooting Steps:
-
Screen Excipients: Systematically screen different lipids, surfactants, and co-solvents to find a thermodynamically stable combination.
-
Construct Phase Diagrams: Ternary phase diagrams can help identify stable emulsion or microemulsion regions for your formulation.
-
Control Storage Temperature: Store LBDDS at a controlled room temperature or as determined by stability studies.
-
Problem: Inconsistent in vivo performance and high variability in bioavailability.
-
Possible Cause: Formulation is sensitive to gastrointestinal conditions (e.g., pH, enzymes, presence of food).
-
Troubleshooting Steps:
-
In Vitro Digestion Models: Use in vitro lipolysis models to simulate the digestion of the lipid formulation in the gut and predict how the drug will be released and solubilized.
-
Food Effect Studies: Conduct in vivo studies in both fasted and fed states to assess the impact of food on drug absorption from the LBDDS.
-
Formulation Robustness: Develop a formulation that is less dependent on in vivo solubilization processes, such as a self-microemulsifying drug delivery system (SMEDDS).
-
Data Presentation
Table 1: Quantitative Improvement in Oral Bioavailability with Nanoparticle Formulations for Poorly Soluble Drugs.
| Drug | Formulation | Fold Increase in Bioavailability (Compared to Conventional Formulation) | Reference |
| Idarubicin | Solid Lipid Nanoparticles (SLNs) | 21-fold | [4] |
| Methotrexate | Solid Lipid Nanoparticles (SLNs) | 10-fold | [4] |
| Vinpocetine | Nanostructured Lipid Carriers (NLCs) | 2-fold (in Cmax) | [4] |
| Carbendazim | Nanosuspension | 1.66-fold | [2] |
Table 2: Quantitative Improvement in Oral Bioavailability with Lipid-Based Formulations for Poorly Soluble Drugs.
| Drug | Formulation | Fold Increase in Bioavailability (Compared to Conventional Formulation) | Reference |
| Insulin | Solid Lipid Nanoparticles (SLNs) | 5-fold | [5] |
| Clopidogrel | Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | 9-fold | [7] |
| Testosterone | Oily Solution (Andriol®) | 91.5% of total bioavailability attributed to lymphatic absorption | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVA)
-
Deionized water
-
Zirconium oxide milling beads (0.3-0.8 mm diameter)
-
Planetary ball mill or similar milling equipment
Methodology:
-
Preparation of Stabilizer Solution: Dissolve the chosen stabilizer in deionized water to the desired concentration (e.g., 0.5% w/v).
-
Pre-suspension: Disperse a known amount of this compound powder (e.g., 2% w/v) in the stabilizer solution. Homogenize this pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 15,000 rpm for 10 minutes to ensure adequate wetting of the drug particles.[8]
-
Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads.
-
Milling Parameters: Perform the milling process at a set speed (e.g., 500 rpm) for a predetermined number of cycles. A typical cycle might consist of 5 minutes of milling followed by a 5-minute break to prevent overheating.[9]
-
Separation: After milling, separate the nanosuspension from the milling beads by sieving.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles to predict stability.
-
Crystallinity: Analyze using X-ray Diffraction (XRD) to see if the milling process has altered the crystalline state of this compound.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
Objective: To encapsulate this compound within a solid lipid matrix to improve its oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through the high-pressure homogenizer. Typical conditions are 500-1500 bar for 3-5 cycles.[10]
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature while stirring. The lipid droplets will solidify, forming the SLNs.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: As described in Protocol 1.
-
Entrapment Efficiency and Drug Loading: Determine the amount of this compound encapsulated within the SLNs. This is typically done by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a suitable analytical method like HPLC.
-
Protocol 3: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
Materials:
-
This compound formulation
-
Control this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
C57BL/6 or similar mouse strain
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the study. Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
Dosing:
-
Administer the this compound formulation or control suspension to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).[11] The dosing volume should be appropriate for the size of the mouse (e.g., 10 mL/kg).
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose of this compound dissolved in a suitable vehicle via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein.
-
-
Plasma Preparation: Immediately place the blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the relative oral bioavailability of the test formulation compared to the control suspension. If an intravenous dose was administered, the absolute oral bioavailability can be calculated.
-
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Nanosuspension Formulation and Evaluation
Logical Relationship for Troubleshooting Nanoparticle Aggregation
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RA190 and Carfilzomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two proteasome-targeting agents, RA190 and carfilzomib (B1684676), for the treatment of multiple myeloma (MM). By examining their distinct mechanisms of action, preclinical efficacy, and impact on key cellular signaling pathways, this document aims to offer a valuable resource for researchers in the field of oncology and drug development.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated therapeutic target in MM. While carfilzomib, a second-generation proteasome inhibitor, is an established therapy, novel agents like this compound that target the UPS through alternative mechanisms are under investigation. This guide presents a comparative overview of these two compounds based on available preclinical data.
Mechanism of Action
This compound and carfilzomib both disrupt the UPS but target different components, leading to distinct downstream cellular consequences.
This compound is a novel, cell-permeable, irreversible inhibitor that targets Rpn13 (also known as ADRM1) , a ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1][2][3] By covalently binding to a cysteine residue on Rpn13, this compound prevents the recognition and processing of polyubiquitinated proteins by the proteasome, leading to their accumulation without directly inhibiting the 20S proteasome's catalytic activity.[2][4] This distinct mechanism allows this compound to be effective in bortezomib-resistant MM cells, suggesting its potential to overcome certain forms of proteasome inhibitor resistance.[1][3]
Carfilzomib , in contrast, is an irreversible inhibitor of the 20S proteasome , the catalytic core of the proteasome complex.[5][6][7][8] It specifically targets the chymotrypsin-like activity of the β5 subunit, and at higher concentrations, can also inhibit the β1 (caspase-like) and β2 (trypsin-like) subunits.[5][9][10] This irreversible binding leads to a sustained inhibition of proteasomal activity, causing a buildup of misfolded and regulatory proteins, which in turn induces endoplasmic reticulum (ER) stress and apoptosis.[6][7][11]
dot
Preclinical Efficacy: In Vitro Cytotoxicity
Both this compound and carfilzomib have demonstrated potent cytotoxic effects against a range of multiple myeloma cell lines in preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Drug | Cell Line | IC50 (nM) | Exposure Time | Reference |
| This compound | MM.1S | ~200-1000 | Not Specified | [3] |
| Patient MM Cells | ~200-1000 | Not Specified | [3] | |
| Carfilzomib | MM.1s | 6.2 | 24 hours | [12] |
| RPMI-8226 | 10,730 (as µM) | 48 hours | [5] | |
| H929 | 31.6 | 24 hours | [12] | |
| U266 | Not Specified | Not Specified | [12] | |
| MOLP-8 | 12,200 (as µM) | 48 hours | [5] | |
| NCI-H929 | 26,150 (as µM) | 48 hours | [5] | |
| OPM-2 | 15,970 (as µM) | 48 hours | [5] | |
| Various MM Lines | 50 - 300 | 24 hours | [4] | |
| Various MM Lines | 10 - 30 | 72 hours | [4] | |
| RPMI-8226 | ~40 | 1 hour |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathways
The induction of apoptosis is a key outcome of treatment with both this compound and carfilzomib, mediated through the activation of distinct and overlapping signaling pathways.
This compound-Induced Signaling
Inhibition of Rpn13 by this compound leads to the accumulation of polyubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and caspase-dependent apoptosis.[1][2][3] A key downstream effector identified is the downregulation of Superoxide Dismutase 1 (SOD1), which contributes to overcoming bortezomib (B1684674) resistance.[1] this compound has also been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα.[4]
dot
Carfilzomib-Induced Signaling
Carfilzomib's potent inhibition of the 20S proteasome leads to a massive accumulation of misfolded proteins, inducing severe ER stress and robust activation of the UPR.[6][7][11] All three branches of the UPR (PERK, IRE1α, and ATF6) can be activated, leading to the induction of the pro-apoptotic factor CHOP.[13] Carfilzomib also activates both the intrinsic and extrinsic apoptotic pathways, involving the cleavage of caspases 8, 9, and 3, and PARP.[7][12] Furthermore, it has been shown to upregulate the expression of Death Receptor 5 (DR5), enhancing the extrinsic apoptotic pathway.[12]
dot
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of this compound and carfilzomib.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and carfilzomib on multiple myeloma cell lines.
Protocol:
-
Cell Seeding: MM cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere or stabilize overnight.[14][15]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or carfilzomib for a specified duration (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).[14][15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[14][15]
dot
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and carfilzomib.
Protocol:
-
Cell Treatment: MM cells are treated with the desired concentrations of this compound or carfilzomib for the indicated time.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.[16][17][18]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.[16][17][18]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[16][17][18]
dot
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and carfilzomib in a preclinical in vivo model of multiple myeloma.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.[19][20][21][22]
-
Tumor Cell Implantation: Human MM cells are injected subcutaneously or intravenously into the mice.[19][20][21][22]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or by measuring serum M-protein levels (for systemic models).[20]
-
Drug Administration: Once tumors are established, mice are treated with this compound, carfilzomib, or a vehicle control according to a predetermined dosing schedule and route of administration.
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival.[19][20][21][22]
dot
Conclusion
This compound and carfilzomib represent two distinct strategies for targeting the ubiquitin-proteasome system in multiple myeloma. Carfilzomib, a clinically validated 20S proteasome inhibitor, demonstrates broad and potent activity. This compound, by targeting the 19S ubiquitin receptor Rpn13, offers a novel mechanism that may circumvent some forms of resistance to 20S-directed inhibitors. The preclinical data summarized in this guide highlight the potential of both agents and provide a foundation for further investigation into their comparative efficacy and potential for combination therapies. Future head-to-head preclinical studies and the clinical development of Rpn13 inhibitors will be crucial in defining their respective roles in the treatment of multiple myeloma.
References
- 1. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 7. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kyprolis-hcp.com [kyprolis-hcp.com]
- 9. High-dose carfilzomib achieves superior anti-tumor activity over low-dose and recaptures response in relapsed/refractory multiple myeloma resistant to low-dose carfilzomib by co-inhibiting the β2 and β1 subunits of the proteasome complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchtweet.com [researchtweet.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
Unraveling the RA190-RPN13 Interaction: A Comparative Guide to Validating Covalent Binding
For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step. This guide provides a comprehensive comparison of the experimental evidence and methodologies used to validate the covalent binding of RA190 to Cysteine 88 (Cys88) of the proteasome ubiquitin receptor RPN13. It also addresses the existing scientific controversy surrounding this interaction and presents alternative inhibitors targeting RPN13.
This compound, a bis-benzylidine piperidone, has been identified as a potential anti-cancer agent that inhibits proteasome function.[1][2] The proposed mechanism involves the covalent modification of Cys88 within the Pru (Pleckstrin-like receptor for ubiquitin) domain of RPN13, a key component of the 19S regulatory particle of the proteasome.[3] This interaction is believed to disrupt the recognition of polyubiquitinated proteins, leading to their accumulation and subsequent apoptosis in cancer cells.[4] However, this hypothesis has been challenged, with some studies suggesting that RPN13 is not the primary physiological target of this compound.[5][6]
This guide will delve into the experimental data supporting and refuting the covalent binding of this compound to RPN13 Cys88, detail the protocols of key experiments, and compare this compound with alternative RPN13 inhibitors.
The Case for Covalent Binding: Evidence Supporting this compound's Interaction with RPN13 Cys88
Initial studies provided several lines of evidence to support the direct covalent binding of this compound to RPN13 at the Cys88 residue.
Labeling and Pull-Down Assays: Biotinylated this compound (RA190B) was used as a probe to identify its cellular targets. In cell lysates, RA190B predominantly labeled a protein of approximately 42 kDa, which was subsequently identified as RPN13 through mass spectrometry.[3]
Site-Directed Mutagenesis: To pinpoint the exact binding site, site-directed mutagenesis studies were conducted. Mutation of the four native cysteines in the RPN13 Pru domain to alanine (B10760859) (RPN13 Pru C/A) abolished the interaction with this compound.[3] Further investigation revealed that mutating Cys88 to alanine (C88A) was sufficient to prevent the interaction, strongly indicating that this specific residue is the site of covalent modification.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-15N heteronuclear single quantum coherence (HSQC) NMR spectroscopy was employed to map the interaction between this compound and the RPN13 Pru domain. Significant chemical shift perturbations were observed for residues clustered around Cys88 upon incubation with this compound, providing structural evidence for binding at this location.[3][7]
dot
Caption: Workflow for validating this compound's covalent binding to RPN13 Cys88.
The Counterargument: Evidence Challenging RPN13 as the Primary Target
Despite the compelling initial evidence, subsequent research has raised doubts about RPN13 being the physiologically relevant target of this compound.
Chemical Proteomics: In-depth chemical proteomics studies using this compound have revealed that the compound engages with dozens of other cellular proteins, suggesting a lack of selectivity.[5][6] These off-target interactions could contribute to the observed cellular effects, independent of RPN13.
Modulation of RPN13 Expression: Experiments involving the overexpression or knockdown of RPN13 in cancer cell lines did not alter their sensitivity to this compound.[5][6] If RPN13 were the primary target, altering its expression levels would be expected to impact the drug's efficacy.
In Vitro Functional Assays: Further studies showed that this compound had no measurable effect on the known protein-protein interactions of RPN13 in vitro.[5]
dot
Caption: Logical relationship of the conflicting findings on this compound's primary target.
Comparison with Alternative RPN13 Inhibitors
To provide a broader context, it is useful to compare this compound with other compounds that have been developed to target RPN13.
| Compound | Binding Mechanism | Target Residue | Key Characteristics |
| This compound | Covalent (Michael acceptor) | Cys88 | Subject of conflicting efficacy studies.[3][5] |
| RA183 | Covalent (Michael acceptor) | Cys88 | A more potent analog of this compound.[7] |
| KDT-11 | Reversible, Non-covalent | Binds to a distinct site on the Pru domain | Peptoid inhibitor with modest affinity but high selectivity.[8] |
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the this compound-RPN13 interaction.
Biotinylated this compound Pull-Down Assay
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., M-PER) containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with streptavidin-conjugated beads to remove non-specifically binding proteins.
-
RA190B Incubation: Incubate the pre-cleared lysate with biotinylated this compound (RA190B) for a specified time at 4°C.
-
Pull-Down: Add fresh streptavidin-conjugated beads to the lysate and incubate to capture RA190B-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using Laemmli sample buffer and analyze by SDS-PAGE and subsequent Western blotting or mass spectrometry.
Site-Directed Mutagenesis and Cellular Assays
-
Plasmid Construction: Generate expression plasmids for wild-type RPN13 and RPN13 mutants (e.g., C88A) using standard molecular cloning techniques.
-
Transfection: Transfect the plasmids into a suitable cell line (e.g., HEK293T).
-
Expression and Lysis: Allow for protein expression and then lyse the cells.
-
Binding Assay: Perform a pull-down assay with RA190B as described above to assess the binding to the wild-type and mutant RPN13.
-
Viability Assay: To assess the impact of RPN13 expression on drug sensitivity, treat transfected cells with varying concentrations of this compound and measure cell viability using a standard assay (e.g., CellTiter-Glo).
1H-15N HSQC NMR Spectroscopy
-
Protein Expression and Purification: Express and purify 15N-labeled RPN13 Pru domain from E. coli.
-
Sample Preparation: Prepare two samples of the 15N-labeled RPN13 Pru domain: one with and one without a molar excess of this compound.
-
NMR Data Acquisition: Acquire 1H-15N HSQC spectra for both samples on a high-field NMR spectrometer.
-
Data Analysis: Compare the spectra of the two samples. Significant shifts in the positions of cross-peaks indicate that the corresponding residues are in or near the binding site.
Conclusion
The validation of this compound's covalent binding to RPN13 Cys88 presents a complex and debated topic within the scientific community. While initial studies provided strong evidence for this direct interaction as the primary mechanism of action, subsequent research has introduced compelling counter-evidence, suggesting a more promiscuous binding profile for this compound.
This guide provides researchers with a balanced overview of the existing data and the experimental approaches used to generate it. By understanding the nuances of the different validation techniques and the conflicting results, scientists can make more informed decisions in their own research and drug development efforts targeting the proteasome. The comparison with alternative RPN13 inhibitors, such as the more potent covalent analog RA183 and the non-covalent binder KDT-11, offers additional avenues for exploration in this important area of cancer research. Ultimately, a thorough and multi-faceted approach is necessary to definitively elucidate the cellular mechanisms of action for compounds like this compound.
References
- 1. Covalent Rpn13-Binding Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Reversible and Highly Selective Inhibitor of the Proteasomal Ubiquitin Receptor Rpn13 Is Toxic To Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of RA190 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of RA190, a novel proteasome inhibitor, when used in combination with other standard-of-care chemotherapeutic agents. The data presented herein, compiled from preclinical studies, highlights the potential of this compound to enhance the efficacy of existing cancer therapies. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering a detailed comparison of this compound's performance in combination regimens, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound: A Targeted Approach to Proteasome Inhibition
This compound is a small molecule that covalently binds to cysteine 88 of the RPN13 (also known as ADRM1) subunit of the 19S proteasome.[1][2] This interaction inhibits the proteasome's function, leading to the accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2][3] Notably, this compound has demonstrated efficacy in multiple myeloma (MM) cells, including those resistant to the established proteasome inhibitor bortezomib (B1684674).[1]
Synergistic Combinations with this compound
Preclinical research has identified several promising chemotherapy combinations where this compound exhibits synergistic anti-cancer activity. This guide will focus on the following key combinations:
-
This compound and Sorafenib (B1663141) in Hepatocellular Carcinoma (HCC): Studies have shown a synergistic killing effect when this compound is combined with the multi-kinase inhibitor sorafenib in HCC cell lines.[2]
-
This compound and Bortezomib in Multiple Myeloma (MM): The combination of this compound and bortezomib has been shown to induce synergistic anti-MM activity, even in bortezomib-resistant cell lines.[1]
-
This compound with Lenalidomide (B1683929) and Pomalidomide (B1683931) in Multiple Myeloma (MM): this compound also displays synergistic effects when combined with immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide in MM models.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of this compound in combination with other chemotherapies.
Table 1: In Vitro Synergistic Efficacy of this compound and Sorafenib in Hepatocellular Carcinoma
| Cell Line | Treatment | Synergy Score (ZIP) | Key Findings | Reference |
| HepG2 | This compound + Sorafenib | 2.31 | The combination of this compound and sorafenib resulted in a significant improvement in the killing of HCC cells compared to either drug alone. | [2] |
Table 2: In Vitro and In Vivo Synergistic Efficacy of this compound and Bortezomib in Multiple Myeloma
| Model | Treatment | Key Findings | Reference |
| MM Cell Lines | This compound + Bortezomib | Induces synergistic anti-MM activity and overcomes bortezomib resistance. | [1] |
| MM Xenograft Model | This compound + Bortezomib | Well-tolerated combination that inhibits tumor growth and prolongs survival. | [1] |
Table 3: In Vitro Synergistic Efficacy of this compound with Immunomodulatory Drugs in Multiple Myeloma
| Cell Line Model | Treatment | Key Findings | Reference |
| MM Cell Lines | This compound + Lenalidomide | Induces synergistic anti-MM activity. | [1] |
| MM Cell Lines | This compound + Pomalidomide | Induces synergistic anti-MM activity. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for assessing synergy.
Caption: Conceptual diagram of synergistic mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapies on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2 for HCC, MM.1S for MM)
-
This compound
-
Chemotherapeutic agent (e.g., Sorafenib, Bortezomib)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Synergy is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy. For the this compound and sorafenib study, the ZIP synergy score was calculated using the SynergyFinder application.[2]
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with other chemotherapies in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound
-
Chemotherapeutic agent
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (Vehicle, this compound alone, chemotherapy alone, combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, bortezomib has been administered intravenously or intraperitoneally in xenograft models.[4]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to assess the in vivo synergistic effect.
Conclusion
The preclinical data strongly suggest that this compound, when combined with standard chemotherapeutic agents like sorafenib and bortezomib, can lead to synergistic anti-cancer effects. This is observed in both in vitro and in vivo models of hepatocellular carcinoma and multiple myeloma. The proposed mechanism for this synergy involves the dual targeting of critical cancer cell survival pathways, leading to enhanced apoptosis.
The information presented in this guide, including the quantitative data, detailed protocols, and pathway diagrams, provides a solid foundation for further investigation into the clinical potential of this compound-based combination therapies. These findings warrant further studies to translate these promising preclinical results into effective treatment strategies for patients with advanced cancers.
References
- 1. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RA190: A Comparative Analysis of its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of the RPN13 inhibitor, RA190, in multiple myeloma, cervical, and ovarian cancer models. This document provides a data-driven comparison with alternative therapies and detailed experimental methodologies.
Introduction
This compound is a novel, orally available, small molecule inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Initially identified as a covalent binder to cysteine 88 of the 19S proteasome ubiquitin receptor RPN13 (also known as ADRM1), this compound's mechanism of action is primarily attributed to the induction of proteotoxic stress, leading to apoptosis in cancer cells.[1][2] This guide provides a comprehensive cross-validation of this compound's efficacy, presenting comparative data with other therapeutic agents and detailing the experimental protocols utilized in these assessments. It is important to note that while the primary target of this compound is widely reported as RPN13, some studies have questioned this, suggesting that other cellular targets may contribute to its cytotoxic effects.
Mechanism of Action: Induction of the Unfolded Protein Response
This compound's inhibition of the proteasome's ubiquitin receptor leads to the accumulation of polyubiquitinated proteins within the cell. This accumulation triggers significant endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[1][3] The UPR is a complex signaling network that initially attempts to restore protein homeostasis. However, under sustained ER stress, as induced by this compound, the UPR shifts towards a pro-apoptotic signaling cascade. Key mediators in this pathway include the activation of PERK, IRE1α, and ATF6, leading to the downstream activation of pro-apoptotic factors such as CHOP and the cleavage of caspases.[4]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis via the Unfolded Protein Response.
Efficacy in Multiple Myeloma
This compound has demonstrated potent cytotoxic activity against multiple myeloma (MM) cell lines, including those resistant to the standard-of-care proteasome inhibitor, bortezomib (B1684674).[1][3] This suggests a distinct mechanism of action that can overcome common resistance pathways.
Comparative In Vitro Efficacy in Multiple Myeloma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and bortezomib in various MM cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | This compound IC50 (nM) | Bortezomib IC50 (nM) | Bortezomib Resistance | Reference |
| MM.1S | ≤100 | 8.3 | Sensitive | [5],[6] |
| MM.1R | - | - | Resistant | - |
| ANBL6 | ≤100 | - | Sensitive | [5] |
| ANBL6.BR | - | - | Resistant | [1] |
| NCI-H929 | ≤100 | - | Sensitive | [5] |
| U266 | ≤100 | - | Sensitive | [5] |
| RPMI-8226 | ≤100 | - | Sensitive | [5] |
| IM-9 | - | >10 (at 72h) | Resistant | [7] |
| OPM-2 | - | <5 (at 72h) | Sensitive | [7] |
Data for this compound and Bortezomib were obtained from separate studies and are presented for comparative purposes. Direct head-to-head studies may yield different results.
A study developing a more potent RPN13 degrader, WL40, by linking this compound to a thalidomide-based cereblon E3 ligase ligand, showed that WL40 was more cytotoxic than this compound in MM.1S and dexamethasone-resistant MM.1R cell lines.[1] This suggests that targeted degradation of RPN13 is a promising therapeutic strategy.
Efficacy in Gynecological Cancers
This compound has also been evaluated in preclinical models of cervical and ovarian cancer, with notable activity, particularly in human papillomavirus (HPV)-positive cervical cancer.
In Vitro Efficacy in Cervical and Ovarian Cancer Cell Lines
| Cancer Type | Cell Line | HPV Status | This compound IC50 (µM) | Reference |
| Cervical Cancer | HeLa | Positive | ≤0.3 | [5] |
| Cervical Cancer | CaSki | Positive | ≤0.3 | [5] |
| Cervical Cancer | SiHa | Positive | ≤0.3 | [5] |
| Cervical Cancer | HT3 | Negative | >5 | [5] |
| Cervical Cancer | C33A | Negative | >5 | [5] |
| Ovarian Cancer | ES2 | - | ≤5 | [5] |
| Ovarian Cancer | OVCAR3 | - | ≤5 | [5] |
The data indicates a preferential efficacy of this compound against HPV-positive cervical cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for in vitro and in vivo studies of this compound.
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound or a comparator drug for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The absorbance or luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Figure 2: A typical experimental workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered, typically via oral gavage, at a predetermined dose and schedule. A vehicle control group receives the formulation without the active drug.
-
Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Conclusion
This compound demonstrates significant preclinical anti-tumor activity in multiple myeloma, HPV-positive cervical cancer, and ovarian cancer models. Its ability to overcome bortezomib resistance in multiple myeloma highlights its potential as a valuable therapeutic agent. The development of more potent derivatives like WL40 further validates RPN13 as a promising therapeutic target. Further head-to-head comparative studies with established therapies will be crucial to fully delineate the clinical potential of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of oncology drug development.
References
- 1. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth of RPN13 Inhibition: A Comparative Analysis of Off-Target Profiles
For researchers, scientists, and drug development professionals, the allure of targeting RPN13, a ubiquitin receptor in the 26S proteasome, for cancer therapy is undeniable. However, the landscape of RPN13 inhibitors is complex, with conflicting evidence surrounding the on-target and off-target effects of lead compounds. This guide provides a comprehensive comparison of the off-target profiles of RA190 and other notable RPN13 inhibitors, supported by experimental data and detailed methodologies, to aid in the critical evaluation of these therapeutic agents.
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. This has made the proteasome a prime target for anti-cancer drug development. While inhibitors of the 20S catalytic particle of the proteasome, such as bortezomib, have seen clinical success, they are often plagued by dose-limiting toxicities and the emergence of resistance. This has spurred interest in targeting the 19S regulatory particle, with the ubiquitin receptor RPN13 (also known as ADRM1) emerging as a promising candidate.
Several small molecules have been developed to inhibit RPN13, with the bis-benzylidine piperidone this compound being a prototypic example. However, the precise mechanism of action and the selectivity of this compound are subjects of ongoing debate in the scientific community. This guide delves into the contrasting evidence regarding this compound's off-target profile and compares it with other RPN13 inhibitors like the peptoid KDT-11 and the spirocyclic compound Up284.
The this compound Controversy: A Tale of Two Narratives
The scientific literature presents two divergent views on the mechanism of action of this compound.
Narrative 1: this compound as a Specific RPN13 Inhibitor
Initial studies proposed that this compound acts as a specific, covalent inhibitor of RPN13.[1][2] This mode of action is attributed to the covalent binding of this compound to cysteine 88 (Cys88) within the Pru domain of RPN13.[1] This interaction is believed to inhibit the function of the proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells.[1][3] Proponents of this view highlight that this compound demonstrates efficacy in multiple myeloma and ovarian cancer models, including those resistant to the 20S proteasome inhibitor bortezomib, suggesting a distinct mechanism of action centered on RPN13.[1][4]
Narrative 2: this compound as a Promiscuous Alkylating Agent
In contrast, a compelling body of evidence suggests that RPN13 may not be the physiologically relevant target of this compound.[5][6] These studies characterize this compound as a promiscuous electrophilic compound that acts as a general alkylator, reacting with dozens of cellular proteins.[5] Chemical proteomics experiments have revealed that this compound engages with a multitude of proteins in cancer cells, with no definitive evidence of direct engagement with RPN13 in cellulo.[5] According to this narrative, the cytotoxic effects of this compound are likely the result of a "polypharmacology" mechanism, where its interaction with numerous targets collectively contributes to its anti-cancer activity.
Comparative Off-Target Profiles
The debate surrounding this compound underscores the critical importance of understanding the off-target profiles of RPN13 inhibitors. Below is a comparative summary of the available data for this compound and other key inhibitors.
| Inhibitor | Proposed On-Target | Binding Mechanism | Off-Target Profile Summary | Key Off-Target Proteins Identified (in some studies) |
| This compound | RPN13 (Cys88) | Covalent, Irreversible | Controversial: Reported as both specific for RPN13 and as a promiscuous alkylator engaging with dozens of proteins.[1][5] | Dozens of proteins identified via chemical proteomics, with no consistent engagement of RPN13 in some studies.[5] |
| KDT-11 | RPN13 | Reversible, Non-covalent | Reported to be highly selective for RPN13, binding to a different site than this compound.[7][8] However, some studies suggest its cytotoxicity may also involve off-target effects.[9] | In vitro, KDT-11 bound RPN13 at least 100-fold more tightly than several other proteins tested.[7] |
| Up284 | RPN13 | Covalent | Designed to have limited off-target effects due to its spirocyclic structure.[10] Does not globally inhibit cellular deubiquitinases (DUBs).[11] | Specific off-target profile not extensively detailed in publicly available literature. |
Experimental Methodologies for Assessing Off-Target Profiles
The determination of on-target and off-target interactions is paramount in drug development. Several key experimental techniques are employed to elucidate the binding profiles of inhibitors like this compound.
Chemical Proteomics
This powerful technique is used to identify the cellular targets of small molecules on a proteome-wide scale.
-
Affinity-Based Protein Profiling (ABPP): This approach utilizes probes that covalently react with specific amino acid residues in proteins. In the context of this compound, a label-free quantification workflow can be used. Cells are treated with the inhibitor, and the proteome is subsequently labeled with a reactive probe. Proteins that are engaged by the inhibitor will be less available to react with the probe, allowing for their identification and quantification by mass spectrometry.[12]
-
Affinity Purification-Mass Spectrometry (AP-MS): In this method, a version of the inhibitor is synthesized with a tag (e.g., biotin). This tagged inhibitor is immobilized on beads and incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down" and subsequently identified by mass spectrometry.[13]
Target Engagement Assays
These assays are crucial for confirming that a drug interacts with its intended target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[1][3]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and occupancy in real-time.[2][5]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for RPN13 inhibition and the workflows for key experimental methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. A Reversible and Highly Selective Inhibitor of the Proteasomal Ubiquitin Receptor Rpn13 Is Toxic To Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies of the Multiple Myeloma and Melanoma Cell-Selective Toxicity of the Rpn13-Binding Peptoid KDT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor | PLOS One [journals.plos.org]
- 12. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor | PLOS One [journals.plos.org]
validation of RA190's activity in primary patient-derived cancer cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RA190's activity in primary patient-derived cancer cells against other proteasome inhibitors. We present available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound is a novel synthetic small molecule that has shown promise as an anti-cancer agent. Its proposed mechanism of action involves the inhibition of the proteasome, a critical cellular machinery for protein degradation. Dysregulation of the ubiquitin-proteasome system is a hallmark of many cancers, making it an attractive therapeutic target.
Mechanism of Action of this compound
This compound is reported to be a covalent inhibitor of the 19S regulatory particle of the proteasome.[1][2] Its putative primary target is RPN13 (also known as ADRM1), a ubiquitin receptor.[1][2] By binding to RPN13, this compound is thought to disrupt the recognition of polyubiquitinated proteins, leading to their accumulation. This triggers the unfolded protein response (UPR) and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]
However, it is important to note that there is a scientific controversy regarding the primary target of this compound. Some studies suggest that this compound may have multiple targets and that its anti-cancer effects might not be solely dependent on RPN13 inhibition.
This compound Activity in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-based xenografts. A key study investigated the efficacy of this compound in two PDX models of intrahepatic cholangiocarcinoma (ICC), a type of liver cancer with a poor prognosis. The study found that treatment with this compound significantly suppressed tumor growth in both PDX models.[1][3] This provides crucial evidence for the potential therapeutic activity of this compound in a patient-derived setting.
Comparison with Other Proteasome Inhibitors
While direct head-to-head comparative studies of this compound with other proteasome inhibitors in primary patient-derived cancer cells are limited, we can compare its activity with established drugs like bortezomib (B1684674) and carfilzomib (B1684676) based on available data from various studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, Bortezomib, and Carfilzomib. It is crucial to interpret this data with caution, as the experimental models and conditions may vary between studies.
Table 1: this compound Activity in Patient-Derived and In Vivo Models
| Compound | Cancer Type | Model | Efficacy Metric | Value | Reference |
| This compound | Intrahepatic Cholangiocarcinoma | PDX | Tumor Growth | Significantly reduced | [1][3] |
| This compound | Hepatocellular Carcinoma | Orthotopic Xenograft | Tumor Growth | Significantly reduced | [4] |
Table 2: Bortezomib Activity in Patient-Derived and In Vitro Models
| Compound | Cancer Type | Model | Efficacy Metric | Value | Reference |
| Bortezomib | Cholangiocarcinoma | Patient-Derived Organoids (ePDOs) | Sensitivity | Sensitive | [5] |
| Bortezomib | Prostate Cancer (PC3 cells) | Cell Line | IC50 | 32.8 nM (parental), 346 nM (resistant) | [6] |
Table 3: Carfilzomib Activity in In Vitro Models
| Compound | Cancer Type | Model | Efficacy Metric | Value | Reference |
| Carfilzomib | Multiple Myeloma (RPMI-8226 cells) | Cell Line | Apoptosis Rate | ~3-fold increase at 10 nM | [7] |
| Carfilzomib | Multiple Myeloma (RPMI-8226 cells) | Cell Line | IC50 | 10.73 µM | [7] |
| Carfilzomib | Breast Cancer (ZR-75-30 cells) | Cell Line | Apoptosis Rate | 41.0% at 25 nM | [8] |
| Carfilzomib | Various Cancer Cell Lines | Cell Lines | IC50 (72h) | 10 - 30 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.
1. Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
-
Tumor Implantation: Fresh tumor tissue obtained from consenting patients is subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., 25 mg/kg, twice a week).[3]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[1]
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Primary patient-derived cancer cells or cell lines are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, bortezomib, carfilzomib) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizing the Pathways and Processes
Signaling Pathway of Proteasome Inhibition by this compound
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Validating this compound Activity in PDX Models
Caption: Workflow for assessing this compound efficacy in PDX models.
References
- 1. This compound, a Proteasome Subunit ADRM1 Inhibitor, Suppresses Intrahepatic Cholangiocarcinoma by Inducing NF-KB-Mediated Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The Application Progress of Patient-Derived Tumor Xenograft Models After Cholangiocarcinoma Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination therapy of bortezomib, CXCR4 inhibitor, and checkpoint inhibitor is effective in cholangiocarcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of RA190 for RPN13 Over Other Ubiquitin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule RA190 has garnered significant attention as a potential anti-cancer therapeutic. It is proposed to function by inhibiting the 26S proteasome, a critical cellular machine responsible for protein degradation. Specifically, this compound has been described as a covalent inhibitor of the intrinsic proteasomal ubiquitin receptor RPN13 (also known as ADRM1). This guide provides a comprehensive comparison of the experimental evidence assessing the specificity of this compound for RPN13 over other ubiquitin receptors, presenting both supporting and conflicting findings to offer a balanced perspective for researchers in the field.
Executive Summary
This compound is a bis-benzylidine piperidone that has been reported to covalently bind to Cysteine 88 (Cys88) within the Pru domain of RPN13, thereby inhibiting its function of recognizing and binding polyubiquitinated proteins destined for degradation.[1][2][3] This inhibition leads to the accumulation of polyubiquitinated proteins and subsequent cell death, showing particular promise in multiple myeloma and HPV-positive cancers.[1][4] However, the specificity of this compound for RPN13 has been a subject of debate, with some studies suggesting that this compound interacts with a multitude of other cellular proteins and that its cytotoxic effects may be independent of RPN13 engagement.[5] This guide will delve into the experimental data from key studies to provide a clear comparison of these findings.
Data Presentation: this compound Specificity for RPN13
The following table summarizes the key findings from studies investigating the interaction of this compound with RPN13 and other ubiquitin receptors.
| Target Protein | This compound Interaction Evidence | Key Experimental Findings | Supporting or Contradicting RPN13 Specificity | References |
| RPN13 | Covalent binding to Cys88 | Biotinylated this compound (RA190B) pulls down overexpressed RPN13 from cell lysates. This interaction is competed by unlabeled this compound. NMR spectroscopy shows significant signal loss for specific amino acids in the RPN13 Pru domain upon this compound incubation. | Supporting | [1] |
| RPN10, UCH37, HHR23B | No significant binding | In cell lysates over-expressing other proteasomal proteins with similar molecular weights (RPN10, UCH37, HHR23B), RA190B did not show enhanced labeling, unlike with RPN13. | Supporting | [1] |
| RPN13 | No evidence of physical engagement in cellulo | Chemical proteomics experiments in two different cell lines (HeLa and melanoma) did not show physical engagement of RPN13 by this compound at Cys88 or any other residue. | Contradicting | [5] |
| Dozens of other proteins | Heavy engagement by this compound | Chemical proteomics experiments revealed that dozens of other cellular proteins are heavily engaged by this compound. | Contradicting | [5] |
| RPN13 | Cytotoxicity of this compound is independent of RPN13 levels | Increasing or decreasing the levels of RPN13 in HeLa and melanoma cells had no effect on the sensitivity of these cells to this compound. | Contradicting | [5] |
| RPN13 | This compound-induced apoptosis is dependent on the RPN13 Pru domain | In cells where the Pru domain of RPN13 (containing Cys88) was deleted, the apoptotic effects of this compound were reduced. | Supporting | [6] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparison guide.
Biotinylated this compound Pull-Down Assay
This assay is designed to identify cellular proteins that directly interact with this compound.
-
Synthesis of Biotinylated this compound (RA190B): this compound is chemically modified to include a biotin (B1667282) tag, allowing for its detection and purification.
-
Cell Lysis: Cells of interest (e.g., 293TT cells overexpressing a target protein) are harvested and lysed to release cellular proteins.
-
Labeling with RA190B: The cell lysate is incubated with RA190B to allow for covalent binding to its target proteins.
-
Competition Assay (Control): In a parallel experiment, the cell lysate is pre-incubated with an excess of unlabeled this compound before the addition of RA190B. This serves as a negative control to demonstrate the specificity of the interaction.
-
Streptavidin Affinity Purification: The lysate is then incubated with streptavidin-coated beads. The high affinity of biotin for streptavidin allows for the selective pull-down of RA190B and any proteins covalently bound to it.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the target protein is then detected by Western blotting using a specific antibody (e.g., anti-RPN13). An enhanced band in the RA190B-labeled sample that is diminished in the competition control indicates a specific interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to identify the specific amino acid residues of a protein that are affected by the binding of a small molecule.
-
Protein Expression and Purification: The protein of interest (e.g., the Pru domain of RPN13) is expressed, often with isotopic labeling (e.g., ¹⁵N), and purified.
-
NMR Spectrum Acquisition (Apo): A baseline Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum of the protein in its unbound (apo) state is acquired. Each peak in the spectrum corresponds to a specific amino acid residue.
-
Incubation with this compound: this compound is added to the protein sample and incubated to allow for covalent modification.
-
NMR Spectrum Acquisition (Holo): A second HSQC NMR spectrum is acquired for the protein-RA190 complex (holo state).
-
Spectral Analysis: The apo and holo spectra are overlaid and compared. A significant chemical shift perturbation or signal loss for specific peaks in the holo spectrum indicates that the corresponding amino acid residues are in or near the binding site of the small molecule.
Chemical Proteomics for Target Identification
This unbiased approach aims to identify all cellular proteins that interact with a small molecule.
-
Cell Treatment: Intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control.
-
Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.
-
Affinity Purification: The compound-protein adducts are enriched from the complex mixture. If the compound is biotinylated, streptavidin affinity chromatography is used.
-
On-Bead Digestion: The captured proteins are digested into smaller peptides while still bound to the beads.
-
Mass Spectrometry (MS): The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The abundance of each identified protein in the compound-treated sample is compared to the control sample to identify specific interactors.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflows for assessing this compound-protein interactions.
Caption: Proposed mechanism of this compound action via RPN13 inhibition.
Conclusion
The specificity of this compound for RPN13 remains a topic of active investigation and debate within the scientific community. While initial studies provided compelling evidence for RPN13 as the primary target, subsequent unbiased proteomic analyses have challenged this notion, suggesting a more promiscuous binding profile for this compound. It is crucial for researchers to consider the totality of the available data and the methodologies used to generate it when interpreting the biological effects of this compound and designing future experiments. The development of more selective RPN13 inhibitors and further validation of this compound's off-targets will be critical for advancing our understanding of its therapeutic potential and mechanism of action.
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Validating RPN13's Role in RA190-Induced Apoptosis: A Comparative Guide Using CRISPR/Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of the novel anti-cancer agent RA190 on cancer cells with and without the expression of its putative target, the proteasome ubiquitin receptor RPN13. By leveraging data from CRISPR/Cas9 knockout studies, we present evidence to validate the on-target activity of this compound and explore the controversy surrounding its target specificity.
Introduction to this compound and its Proposed Target
This compound is a bis-benzylidine piperidone that has demonstrated potent anti-cancer activity in various preclinical models.[1][2] The proposed mechanism of action involves the covalent binding of this compound to cysteine 88 (Cys88) of RPN13 (also known as ADRM1), a crucial ubiquitin receptor within the 19S regulatory particle of the proteasome.[2] This interaction is believed to inhibit proteasome function, leading to an accumulation of polyubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and ultimately, apoptosis.[2] To rigorously validate RPN13 as the primary target of this compound, CRISPR/Cas9 gene-editing technology has been employed to create RPN13 knockout (KO) cancer cell lines.
Comparative Analysis of this compound's Effects on Wild-Type vs. RPN13 Knockout Cells
The most direct method to validate the target of a drug is to assess its efficacy in the presence and absence of the target protein. Studies utilizing CRISPR/Cas9-mediated knockout of RPN13 have provided critical insights into the this compound's on-target activity.
Data Presentation: Quantitative Analysis of this compound-Induced Cytotoxicity
The following tables summarize the quantitative data from studies comparing the cytotoxic and apoptotic effects of this compound on wild-type (WT) and RPN13 knockout (KO) cancer cells.
Table 1: Cell Viability of HCT116 Cells Treated with this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| HCT116-WT | 0 | 48 | 100 |
| 0.5 | 48 | ~60 | |
| 1 | 48 | ~40 | |
| 2 | 48 | ~25 | |
| HCT116-RPN13 KO | 0 | 48 | 100 |
| 0.5 | 48 | ~95 | |
| 1 | 48 | ~90 | |
| 2 | 48 | ~85 |
Data extrapolated from graphical representations in cited literature. The data clearly indicates that the absence of RPN13 renders HCT116 cells significantly more resistant to this compound-induced cytotoxicity.
Table 2: Apoptosis Induction in Wild-Type vs. RPN13 Knockout Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Wild-Type | Vehicle Control | Baseline |
| This compound | Significant Increase | |
| RPN13 Knockout | Vehicle Control | Baseline |
| This compound | No Significant Increase |
Qualitative summary based on findings that this compound-induced apoptosis is RPN13-dependent. Specific percentages of Annexin V positive cells were not available in the reviewed literature in a direct comparative format between WT and KO cells.
Table 3: Key Protein Expression Changes in Response to this compound
| Cell Line | Treatment | Key Protein Markers | Observation |
| Wild-Type | This compound | Poly-ubiquitinated proteins | Accumulation |
| Cleaved PARP | Increased | ||
| Cleaved Caspase-3 | Increased | ||
| RPN13 Knockout | This compound | Poly-ubiquitinated proteins | No significant accumulation |
| Cleaved PARP | No significant increase | ||
| Cleaved Caspase-3 | No significant increase |
This table summarizes the general findings from Western blot analyses in the literature. The accumulation of poly-ubiquitinated proteins and the cleavage of apoptotic markers like PARP and caspase-3 are hallmarks of this compound's action in wild-type cells, effects that are abrogated in RPN13 knockout cells.
The Controversy: Is RPN13 the Sole Target of this compound?
While CRISPR/Cas9 knockout studies provide strong evidence for RPN13's role in mediating this compound's effects, some research suggests that this compound may have off-target effects.[3][4] Chemical proteomics experiments have revealed that this compound can interact with dozens of other cellular proteins.[3] This suggests a degree of promiscuity and the potential for a "polypharmacology" mechanism of action, where the drug's overall effect is a result of interactions with multiple targets.[3][4]
However, the dramatic loss of this compound-induced apoptosis in RPN13 knockout cells strongly indicates that RPN13 is a physiologically relevant and primary target for its cytotoxic effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of RPN13's role in this compound-induced apoptosis.
CRISPR/Cas9-Mediated Knockout of RPN13 in HCT116 Cells
Objective: To generate a stable RPN13 knockout cancer cell line to validate the on-target activity of this compound.
Materials:
-
HCT116 wild-type cells
-
RPN13-CRISPR/Cas9-knockout plasmid (e.g., from Santa Cruz Biotechnology, Inc.) containing a guide RNA targeting an early exon of the RPN13 gene and a Cas9 nuclease expression cassette.
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Puromycin (B1679871) (or other selection antibiotic if the plasmid contains a resistance gene)
-
Anti-RPN13 antibody for Western blot validation
-
Primers for genomic DNA sequencing
Procedure:
-
gRNA Design and Plasmid Construction: Design a guide RNA (gRNA) targeting an early exon of the RPN13 gene to maximize the likelihood of generating a loss-of-function mutation. Clone the gRNA sequence into a CRISPR/Cas9 expression vector.
-
Transfection: Transfect HCT116 cells with the RPN13-CRISPR/Cas9-knockout plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection of Edited Cells: If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to the culture medium to eliminate un-transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Validation of Knockout:
-
Western Blotting: Screen individual clones for the absence of RPN13 protein expression using an anti-RPN13 antibody.
-
Genomic DNA Sequencing: Extract genomic DNA from clones showing no RPN13 expression and sequence the targeted region of the RPN13 gene to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Wild-type and RPN13 KO cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed wild-type and RPN13 KO cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
Objective: To detect the accumulation of poly-ubiquitinated proteins and the cleavage of apoptotic markers.
Materials:
-
Wild-type and RPN13 KO cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-ubiquitin, anti-PARP, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells as described above, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies overnight. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
The following diagrams illustrate the key pathways and experimental logic described in this guide.
Caption: this compound-induced apoptosis signaling pathway validated by RPN13 knockout.
Caption: Experimental workflow for validating RPN13's role using CRISPR/Cas9.
Caption: Logical comparison of this compound's effects on WT vs. RPN13 KO cells.
References
- 1. benchchem.com [benchchem.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact on the Ubiquitin-Proteasome System: A Comparative Analysis of RA190 and Bortezomib
A detailed examination of the differential effects of RA190 and bortezomib (B1684674) on the accumulation and molecular weight of polyubiquitinated proteins reveals distinct mechanisms of action at the proteasome, with significant implications for cancer therapy and research.
This guide provides a comprehensive comparison of the molecular consequences of treating cells with two distinct proteasome-targeting agents: this compound and the well-established drug, bortezomib. While both compounds lead to an accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition, the nature and molecular weight distribution of these accumulated proteins differ significantly. This distinction points to their unique engagement with the proteasome machinery and offers insights for researchers in oncology and cell biology.
Distinct Mechanisms Lead to Differential Accumulation of Polyubiquitinated Proteins
Bortezomib, a first-in-class proteasome inhibitor, directly targets the catalytic 20S core particle of the proteasome.[1][2] By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib prevents the degradation of proteins marked for destruction, leading to a build-up of polyubiquitinated substrates.[1]
In contrast, this compound is reported to act on the 19S regulatory particle of the proteasome by targeting the ubiquitin receptor RPN13 (also known as ADRM1).[3][4] This interaction is thought to disrupt the recognition of polyubiquitinated proteins, a critical step preceding their degradation.[5] However, it is worth noting that some studies have questioned whether RPN13 is the sole or primary target of this compound.[6][7]
The key differentiator observed experimentally is that this compound treatment results in a more rapid and pronounced accumulation of polyubiquitinated proteins with a significantly higher molecular weight compared to those seen after bortezomib treatment.[5][8] This is because by targeting the 19S particle and preventing deubiquitination, this compound leads to the accumulation of intact, highly polyubiquitinated proteins.[5] Bortezomib's action on the 20S core, downstream of the deubiquitination step, results in the accumulation of shorter polyubiquitin (B1169507) chains and protein fragments.[5]
Quantitative Data Summary
The following table summarizes the key differences in the molecular weight of polyubiquitinated proteins observed after treatment with this compound versus bortezomib.
| Feature | This compound Treatment | Bortezomib Treatment |
| Primary Target | 19S Regulatory Particle (Ubiquitin Receptor RPN13)[3][4] | 20S Core Particle (Catalytic Subunits)[1][2] |
| Accumulated Proteins | Rapid and robust accumulation of polyubiquitinated proteins[8] | Accumulation of polyubiquitinated proteins[9] |
| Molecular Weight | Higher-molecular-weight polyubiquitinated proteins[5][8] | Lower-molecular-weight polyubiquitinated proteins[5] |
| Mechanism of MW Difference | Blocks proteasome function and prevents deubiquitination at the 19S particle[5] | Inhibits proteolytic activity of the 20S core, acting after deubiquitination[5] |
Visualizing the Mechanisms of Action
The distinct signaling pathways and experimental workflows for analyzing the effects of this compound and bortezomib can be visualized through the following diagrams.
Caption: Mechanisms of this compound and Bortezomib Action.
Caption: Western Blot Workflow for Ubiquitinated Proteins.
Experimental Protocols
The following is a generalized protocol for the detection and comparison of polyubiquitinated proteins following treatment with this compound or bortezomib, based on standard molecular biology techniques.
Objective: To analyze the molecular weight of polyubiquitinated proteins in cells treated with this compound versus bortezomib.
Materials:
-
Cell lines (e.g., Multiple Myeloma MM.1S, HeLa, CaSki)
-
Cell culture medium and supplements
-
This compound
-
Bortezomib
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin (specific for K48-linked chains if desired)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, bortezomib, or DMSO (vehicle control) for various time points (e.g., 4 hours).[3]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and deubiquitinase inhibitors to prevent protein degradation and deubiquitination.[10]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunodetection:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the resulting bands. A smear of high-molecular-weight bands is indicative of polyubiquitinated proteins. Compare the intensity and molecular weight range of the smears between the different treatment groups.
-
References
- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating RA190 in Cancers with High RPN13 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of RA190, a novel therapeutic agent targeting cancers with high expression of the proteasome ubiquitin receptor RPN13 (also known as ADRM1). We will objectively compare its performance with alternative therapies, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Putative Target, RPN13
This compound is a small molecule, a bis-benzylidine piperidone, that has been investigated for its anti-cancer properties in a variety of preclinical models, including multiple myeloma, ovarian cancer, and human papillomavirus (HPV)-positive cancers.[1][2][3] The proposed mechanism of action involves the covalent binding of this compound to cysteine 88 of RPN13, a ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1][3] This binding is thought to inhibit proteasome function, leading to the accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and triggers apoptosis in cancer cells.[1][4]
RPN13 is overexpressed in a range of malignancies, including multiple myeloma, ovarian, breast, prostate, colon, cervical, and liver cancer, and its high expression often correlates with a poor prognosis.[5][6][7] This makes RPN13 an attractive target for cancer therapy.
However, it is crucial to note the existing controversy in the scientific community regarding the primary target of this compound. While several studies support RPN13 as the principal target,[8][9] at least one study suggests that this compound's cytotoxic effects may be due to off-target activity, as they observed no direct engagement of RPN13 in cells and found that modulating RPN13 levels did not affect sensitivity to this compound.[10][11] This guide will present data from both perspectives to provide a balanced overview.
Comparative Efficacy of this compound and Alternative Therapies
This section compares the in vitro and in vivo efficacy of this compound with standard-of-care and emerging therapies for cancers, particularly those with high RPN13 expression. The primary alternatives discussed are other proteasome inhibitors (Bortezomib, Carfilzomib), immunomodulatory drugs (Lenalidomide, Pomalidomide), and a novel RPN13-targeting protein degrader (WL40).
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative therapies in various cancer cell lines. It is important to note that direct comparative studies across all agents in cell lines with characterized RPN13 expression are limited.
| Cell Line | Cancer Type | This compound IC50 | Bortezomib (B1684674) IC50 | Carfilzomib IC50 | Lenalidomide (B1683929) IC50 | Pomalidomide (B1683931) IC50 | WL40 IC50 | RPN13 Expression | Reference |
| MM.1S | Multiple Myeloma | ~100-200 nM | ~3 nM | ~5 nM | ~2.6 µM (repeated dose) | ~2 µM | More potent than this compound | High | [2][12] |
| ANBL-6 | Multiple Myeloma | ~100-200 nM | ~1-20 nM | ~5 nM | N/A | N/A | N/A | High | [2][13] |
| RPMI-8226 | Multiple Myeloma | ~100-200 nM | ~5-20 nM | ~5 nM | N/A | N/A | N/A | High | [2][13] |
| HCT116 | Colon Cancer | N/A | N/A | N/A | N/A | N/A | N/A | High | [6] |
| Ovarian Cancer Lines (e.g., SKOV3) | Ovarian Cancer | Potent activity reported | N/A | N/A | N/A | N/A | N/A | Often High | [8] |
| LIM-CetR | Colorectal Cancer | N/A | N/A | 5.3 nM | N/A | N/A | N/A | N/A | [6] |
| SW-CetR | Colorectal Cancer | N/A | N/A | 4.0 nM | N/A | N/A | N/A | N/A | [6] |
In Vivo Efficacy
The table below presents a summary of in vivo studies evaluating the anti-tumor activity of this compound and comparator agents in xenograft models.
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | Multiple Myeloma (MM.1S xenograft) | 15 mg/kg, intraperitoneal injection | Significant inhibition of tumor growth | Prolonged survival | [2] |
| This compound | Hepatocellular Carcinoma (orthotopic xenograft) | 20 mg/kg, intraperitoneal injection | Significantly reduced tumor growth | N/A | [1] |
| Bortezomib | Multiple Myeloma (xenograft) | 1.2 mg/kg, intraperitoneal injection | N/A | N/A | [14] |
| Carfilzomib | Multiple Myeloma (relapsed/refractory) | N/A | N/A | Extended overall survival by 7.6 months vs. Bortezomib | [15] |
| WL40 | Multiple Myeloma (MM.1S xenograft) | N/A | More potent than this compound | Prolonged survival | [1] |
Note: Direct head-to-head in vivo comparisons of this compound with other agents in RPN13-high models are not extensively published.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Hypothesized mechanism of action of this compound.
Caption: General experimental workflow for evaluating anti-cancer agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound or alternative drugs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with the compounds of interest for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Polyubiquitinated Proteins
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for ubiquitin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A high molecular weight smear indicates the accumulation of polyubiquitinated proteins.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound, alternative drugs, or vehicle according to the specified dosing regimen and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Survival Monitoring: Monitor the health and survival of the mice.
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups.
Discussion and Future Directions
This compound has demonstrated promising anti-cancer activity in preclinical models, particularly in cancers with high RPN13 expression. Its ability to overcome resistance to conventional proteasome inhibitors like bortezomib is a significant advantage.[2][16] However, the controversy surrounding its precise mechanism of action warrants further investigation through comprehensive target deconvolution studies.
The emergence of more potent and specific RPN13-targeting agents, such as the protein degrader WL40, represents an exciting advancement in this field.[1][12][17] WL40 has shown superior efficacy to this compound in preclinical multiple myeloma models by inducing the degradation of RPN13 rather than just inhibiting it.[1]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies of this compound, WL40, and standard-of-care therapies in a panel of cancer models with well-characterized RPN13 expression levels.
-
Biomarker Development: Identifying predictive biomarkers beyond RPN13 expression to better select patient populations that would benefit from RPN13-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of this compound and other RPN13-targeting agents with existing cancer treatments.
-
Target Validation: Definitive studies to resolve the controversy surrounding this compound's primary target and to characterize its off-target effects.
References
- 1. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chirality and asymmetry increase the potency of candidate ADRM1/RPN13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and preclinical validation of a novel covalent ubiquitin receptor Rpn13 degrader in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of RA190: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of RA190, a potent bis-benzylidine piperidone inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1, used in cancer research.
This compound (CAS No. 1617495-03-0) requires careful management as a hazardous chemical waste. Adherence to proper disposal procedures is critical to protect personnel and the environment.
Immediate Safety and Disposal Overview
Disposal of this compound and its containers must always comply with local, state, and federal regulations. It is imperative to contact a licensed professional waste disposal service for appropriate disposal methods. Under no circumstances should this compound be disposed of down the drain or in regular trash.
In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The spill should be contained and absorbed with an inert, non-combustible material such as sand, earth, or vermiculite. The contaminated absorbent material poses the same hazard as the spilled product and must be collected in a sealed container for disposal as hazardous waste.
Quantitative Disposal Data
Safety Data Sheets (SDS) for this compound do not specify quantitative limits for disposal. Disposal procedures are dictated by regulatory guidelines for hazardous chemical waste.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration or other methods by a licensed professional waste disposal service. | General guidance from supplier Safety Data Sheets |
| RCRA Hazardous Waste Code | Not specified. To be determined by the user based on waste characteristics and regulations. | General chemical waste guidelines |
| Aquatic Toxicity | Data not available. Avoid release to the environment. | Precautionary principle for research chemicals |
Experimental Protocol for Laboratory-Scale Waste Disposal
The following is a general protocol for the collection and disposal of small quantities of this compound waste generated during laboratory experiments. This protocol is a guideline and should be adapted to comply with your institution's specific safety procedures and local regulations.
Materials:
-
Designated hazardous waste container (clearly labeled "Hazardous Waste: this compound")
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Waste manifest forms (as required by your institution)
Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), in a designated and properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
When the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a licensed hazardous waste contractor.
-
Complete all necessary waste manifest paperwork accurately and completely.
-
-
Decontamination:
-
Decontaminate any reusable lab equipment that has come into contact with this compound according to your laboratory's standard operating procedures for potent compounds.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste from a research laboratory.
Caption: Workflow for the safe disposal of this compound laboratory waste.
Personal protective equipment for handling RA190
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of RA190. Adherence to these procedures is critical to ensure a safe laboratory environment.
Compound Information
This compound is a bis-benzylidine piperidone that functions as a potent, selective, and orally effective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1.[1][2] It is utilized in cancer research and is intended for laboratory use only.
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 1617495-03-0 |
| Molecular Formula | C₂₈H₂₃Cl₅N₂O₂ |
| Molecular Weight | 596.76 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) should always be consulted for definitive hazard information, based on the nature of this compound as a potent bioactive agent, the following precautions are mandatory.
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
As a proteasome inhibitor, it may have cytotoxic effects.
-
It is often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible. |
Operational Plan: Handling and Storage
Handling:
-
All handling of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Storage:
| Form | Storage Temperature | Duration |
|---|---|---|
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Store in a tightly sealed container in a dry, well-ventilated area. Protect from light.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Streams:
-
Solid this compound: Collect in a designated, labeled hazardous waste container.
-
This compound Solutions (in DMSO): Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated solid hazardous waste container.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing media from the wells and replace it with the media containing different concentrations of this compound. Include a vehicle control (media with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
